molecular formula C42H32O9 B15592546 Viniferol D

Viniferol D

Cat. No.: B15592546
M. Wt: 680.7 g/mol
InChI Key: QDEHKEFWCRAFDN-MOTQTELBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S,3S,9S,10R,17R)-2-(3,5-dihydroxyphenyl)-3,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),11(16),12,14-hexaene-5,13,15-triol has been reported in Vitis vinifera with data available.

Properties

IUPAC Name

(1R,2S,3S,9S,10R,17R)-2-(3,5-dihydroxyphenyl)-3,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),11(16),12,14-hexaene-5,13,15-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H32O9/c43-23-7-1-19(2-8-23)33-35(22-13-26(46)15-27(47)14-22)40-34(20-3-9-24(44)10-4-20)36-29(16-28(48)17-30(36)49)37-39-32(18-31(50)38(33)41(39)40)51-42(37)21-5-11-25(45)12-6-21/h1-18,33-35,37,40,42-50H/t33-,34-,35-,37-,40+,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEHKEFWCRAFDN-MOTQTELBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C3C(C4=C(C=C(C=C4O)O)C5C(OC6=C5C3=C2C(=C6)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H]([C@@H]3[C@@H](C4=C(C=C(C=C4O)O)[C@H]5[C@H](OC6=C5C3=C2C(=C6)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H32O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Viniferol D: Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viniferol D is a naturally occurring stilbenetrimer isolated from grapevine (Vitis vinifera). As a resveratrol (B1683913) oligomer, it has garnered interest for its potential biological activities, including its role as a potent antioxidant and its putative antiviral properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of (+)-Viniferol D, detailed experimental protocols for its isolation and characterization, and an exploration of its potential therapeutic mechanisms. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

(+)-Viniferol D is a complex polyphenolic compound with a distinct three-dimensional structure. The following tables summarize its key physical and chemical properties based on available scientific literature.

Table 1: General and Physical Properties of (+)-Viniferol D
PropertyValueSource/Citation
Appearance Powder[Commercial Supplier Data]
Molecular Formula C₄₂H₃₂O₉[1]
Molecular Weight 680.7 g/mol [1]
Melting Point Data not available. Resveratrol, a related stilbenoid, has a melting point of 253-255 °C, and its trimers are expected to have high melting points.[2][3]N/A
Optical Rotation ([α]D) +101.4° (c 0.27, MeOH)
Solubility Soluble in methanol (B129727). Stilbenoids are generally soluble in organic solvents like ethanol, DMSO, and acetone (B3395972), but sparingly soluble in water.[4]N/A
Table 2: Chemical Identifiers for this compound
IdentifierValueSource/Citation
CAS Number 625096-18-6[1]
IUPAC Name (3S,4S,4aR,5R,9bR,10S)-4-(3,5-Dihydroxyphenyl)-3,5,10-tris(4-hydroxyphenyl)-3,4,4a,5,9b,10-hexahydro-11-oxabenzo[5][6]cyclohepta[1,2,3,4-jkl]-as-indacene-2,6,8-triol[1]
SMILES Oc1ccc([C@H]2c3c(O)cc4c5c3--INVALID-LINK----INVALID-LINK--c2c(O)cc(O)cc2[C@H]5--INVALID-LINK--O4)cc1[7]
InChI Key QDEHKEFWCRAFDN-MOTQTELBSA-N[7]

Spectral Data

The structural elucidation of this compound has been primarily accomplished through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

High-resolution fast atom bombardment mass spectrometry (HR-FABMS) has been used to determine the molecular formula of (+)-Viniferol D as C₄₂H₃₂O₉. The fragmentation pattern of stilbenoids in mass spectrometry typically involves retro-Diels-Alder reactions and cleavage of the ether linkages, providing valuable structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of (+)-Viniferol D are complex due to the large number of protons and carbons in the molecule. The data presented below are based on spectra recorded in methanol-d₄. The residual solvent peaks for methanol-d₄ are typically observed at δн 3.31 and 4.87 ppm and δc 49.0 ppm.[6]

¹H NMR (Methanol-d₄): The ¹H NMR spectrum of (+)-Viniferol D shows characteristic signals for three sets of AA'XX' type (1,4-disubstituted) aromatic hydrogens. Key signals have been reported at δ 7.10 (2H, d, J = 8.8 Hz) and 6.69 (2H, d, J = 8.8 Hz); 6.94 (2H, d, J = 8.8 Hz).

Infrared (IR) Spectroscopy

The IR spectrum of stilbenoids like this compound is characterized by several key absorption bands. A broad band in the region of 3550-3200 cm⁻¹ corresponds to the O-H stretching of the phenolic hydroxyl groups.[8] Aromatic C-H stretching vibrations are typically observed around 3100-3000 cm⁻¹.[8] Absorptions in the 1600-1400 cm⁻¹ region are due to aromatic C=C stretching.[8]

UV-Visible (UV-Vis) Spectroscopy

Stilbenoids exhibit strong UV absorbance due to their extensive conjugation. The UV-Vis spectrum of stilbenes typically shows two main absorption bands. For trans-stilbenes, these are found around 300-330 nm and 280-310 nm.[9] The exact λmax values for this compound are not specified in the available literature.

Experimental Protocols

The following sections provide an overview of the methodologies for the isolation and purification of (+)-Viniferol D from its natural source.

Isolation of (+)-Viniferol D from Vitis vinifera

A general workflow for the isolation of stilbenoids from grapevine stems is depicted below.

experimental_workflow start Grapevine Stems extraction Extraction with Acetone start->extraction concentration Concentration in vacuo extraction->concentration partition Partitioning (e.g., EtOAc-H₂O) concentration->partition EtOAc_fraction EtOAc Fraction partition->EtOAc_fraction chromatography1 Silica (B1680970) Gel Column Chromatography EtOAc_fraction->chromatography1 chromatography2 Sephadex LH-20 Column Chromatography chromatography1->chromatography2 prep_tlc Preparative TLC chromatography2->prep_tlc end (+)-Viniferol D prep_tlc->end

Figure 1: General workflow for the isolation of (+)-Viniferol D.

Methodology:

  • Extraction: Dried and powdered stems of Vitis vinifera are extracted with acetone at room temperature. The resulting extract is then concentrated under reduced pressure.

  • Fractionation: The concentrated extract is suspended in water and partitioned with an organic solvent such as ethyl acetate (B1210297) (EtOAc). The organic layer, containing the less polar compounds including stilbenoids, is collected and concentrated.

  • Column Chromatography: The crude EtOAc fraction is subjected to multiple rounds of column chromatography.

    • Silica Gel Chromatography: The fraction is first separated on a silica gel column, eluting with a solvent gradient of increasing polarity (e.g., a hexane-acetone or chloroform-methanol gradient).[10]

    • Sephadex LH-20 Chromatography: Fractions enriched with stilbenoids are further purified on a Sephadex LH-20 column, typically using methanol as the eluent, to separate compounds based on their size and polarity.

  • Preparative Thin-Layer Chromatography (Prep TLC): Final purification of (+)-Viniferol D is often achieved using preparative TLC on silica gel plates.[11] The bands corresponding to this compound are visualized under UV light, scraped from the plate, and the compound is eluted from the silica with a polar solvent like ethyl acetate or methanol.[11][12]

Biological Activity and Signaling Pathways

While the biological activities of many stilbenoids are well-documented, research specifically on this compound is still emerging.

Antioxidant Activity

As a polyphenol, this compound is a potent antioxidant. Its mechanism of action involves scavenging free radicals, thereby reducing oxidative stress.[7]

Potential Anti-Hepatitis C Virus (HCV) Activity

Some evidence suggests that stilbenoids may possess inhibitory activity against the hepatitis C virus.[1] The HCV NS3/4A protease and the NS4B protein are potential targets for antiviral intervention.[13][14] Stilbenoids may interfere with the function of these viral proteins, thus inhibiting viral replication.[15][16] However, it is important to note that some studies have shown that resveratrol, the monomeric precursor to viniferins, may enhance HCV replication under certain conditions.[17] The precise mechanism of action of this compound against HCV and the specific signaling pathways involved require further investigation.

The diagram below illustrates a hypothetical signaling pathway for the inhibition of HCV replication by a stilbenoid targeting the NS3/4A protease.

hcv_inhibition_pathway cluster_inhibition Inhibition viniferol_d This compound ns3_4a HCV NS3/4A Protease viniferol_d->ns3_4a Inhibits ns_proteins Non-structural Proteins (NS4A, NS4B, NS5A, NS5B) ns3_4a->ns_proteins Produces polyprotein HCV Polyprotein polyprotein->ns3_4a Cleavage by replication_complex Viral Replication Complex ns_proteins->replication_complex Forms hcv_rna HCV RNA Replication replication_complex->hcv_rna Mediates

Figure 2: Hypothetical inhibition of HCV replication by this compound.

Conclusion

This compound is a structurally complex stilbenetrimer with demonstrated antioxidant properties and potential as an antiviral agent. This guide provides a consolidation of its known physicochemical characteristics and outlines the methodologies for its study. Further research is warranted to fully elucidate its spectral properties, explore its solubility in a wider range of solvents, and to definitively map its biological mechanisms of action, particularly in the context of viral infections. The information presented herein is intended to facilitate and inspire future investigations into this promising natural product.

References

Elucidation of the Structure and Spectral Properties of Viniferol D

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Viniferol D, a resveratrol (B1683913) trimer, stands as a notable stilbenoid due to its complex chemical architecture. This document provides a comprehensive overview of the structural elucidation of (+)-Viniferol D, detailing the spectral data and experimental methodologies that have been pivotal in its characterization. The information presented herein is intended to serve as a technical resource for scientists engaged in natural product chemistry, pharmacology, and drug discovery.

Structural Identity and Source

(+)-Viniferol D is a stilbenetrimer that was first isolated from the stems of Vitis vinifera 'Kyohou'.[1] Its structure is distinguished by a bicyclo[5.3.0]decane ring system, a feature that sets it apart from many other resveratrol oligomers.[1] The elucidation of its complete structure and stereochemistry was achieved through extensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Spectroscopic Data

The spectral data are fundamental to the structural confirmation of this compound. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry.

Table 1: ¹H NMR Spectral Data for (+)-Viniferol D (400 MHz, acetone-d₆) [1]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2a, 6a7.23d8.8
H-2b, 6b7.03d8.5
H-3a, 5a6.78d8.8
H-3b, 5b6.64d8.5
H-12a6.44d2.2
H-10a6.27d2.2
H-10b, 14b6.25d2.0
H-12b6.13t2.0
H-11c, 13c6.10d2.0
H-9c5.99t2.0
H-7a5.95d2.9
H-7b5.10brs
H-8a4.22d2.9
H-8b4.14d11.7
H-7c4.28d9.9
H-8c2.86dd11.7, 9.9

Table 2: ¹³C NMR Spectral Data for (+)-Viniferol D (100 MHz, acetone-d₆)

The ¹³C NMR data for (+)-Viniferol D were reported to be very close to those of (+)-ampelopsin C.[1]

Table 3: Mass Spectrometry Data for (+)-Viniferol D

TechniqueIonization ModeMass (m/z)Formula
HR-FAB-MS (High Resolution Fast Atom Bombardment Mass Spectrometry)Positive677.2022C₄₂H₃₃O₉ (M+H)⁺

Precursor ions at m/z 679.197 and their corresponding MS/MS fragments have also been assigned to (+)-viniferol D.[2]

Experimental Protocols

The isolation and structural characterization of this compound involved a multi-step process, as detailed below.

3.1. Isolation and Purification of (+)-Viniferol D [1]

  • Extraction: The dried stems of Vitis vinifera 'Kyohou' were extracted with methanol (B129727).

  • Solvent Partitioning: The methanol extract was partitioned between ethyl acetate (B1210297) and water. The ethyl acetate soluble fraction was retained.

  • Initial Chromatography: The ethyl acetate fraction was subjected to column chromatography on reversed-phase silica (B1680970) gel (C-8) using a methanol-water gradient (55:45).

  • Size Exclusion Chromatography: A fraction from the previous step was further purified by column chromatography on Sephadex LH-20 with methanol as the eluent.

  • Preparative Thin Layer Chromatography (TLC): The final purification was achieved by preparative TLC on silica gel using a solvent system of chloroform-methanol-water (100:20:1) to yield pure (+)-Viniferol D.

3.2. Spectroscopic Analysis [1]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer in acetone-d₆. Structural assignments were supported by 2D NMR experiments, including HMBC (Heteronuclear Multiple Bond Correlation).

  • Mass Spectrometry: High-resolution mass spectra were obtained using a Fast Atom Bombardment (FAB) mass spectrometer.

Structural and Workflow Diagrams

The following diagrams illustrate the chemical structure of this compound and the experimental workflow for its elucidation.

Viniferol_D_Structure cluster_viniferol_d (+)-Viniferol D img img Elucidation_Workflow cluster_extraction Isolation and Purification cluster_analysis Structural Analysis A Dried Stems of Vitis vinifera 'Kyohou' B Methanol Extraction A->B C Solvent Partitioning (EtOAc/H2O) B->C D Reversed-Phase Silica Gel Chromatography C->D E Sephadex LH-20 Chromatography D->E F Preparative TLC E->F G Pure (+)-Viniferol D F->G H ¹H NMR G->H I ¹³C NMR G->I J 2D NMR (HMBC) G->J K HR-FAB-MS G->K L Structure Elucidation H->L I->L J->L K->L

References

Viniferol D from Vitis vinifera: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and purification of Viniferol D, a promising stilbenoid found in Vitis vinifera (grapevine). The document details experimental protocols, summarizes quantitative data of related compounds, and visualizes key processes to support research and development in natural product chemistry and drug discovery.

Natural Sources of this compound

This compound is a resveratrol (B1683913) trimer, a class of polyphenolic compounds known for their diverse biological activities. The primary natural source of (+)-Viniferol D identified to date is the stems of the grapevine cultivar Vitis vinifera 'Kyohou'[1][2][3]. While present in other parts of the grapevine, such as canes and roots, the stems of this specific cultivar have been the source for its initial isolation and structural elucidation[1][4]. Grapevine canes, in general, are a rich source of a variety of stilbenoids, including monomers, dimers, trimers, and tetramers of resveratrol[5][6][7].

Quantitative Analysis of Stilbenoids in Vitis vinifera

Quantitative data specifically for this compound is not widely available in the current literature. However, extensive research has been conducted on the concentration of other major stilbenoids in grapevine canes, which provides a valuable context for the potential yield of related compounds. The concentration of these stilbenoids can vary significantly depending on the grapevine cultivar, environmental conditions, and extraction methodology[6][8][9][10][11].

StilbenoidPlant PartVitis vinifera CultivarConcentration (mg/kg dry weight)Reference
trans-ResveratrolCanesPinot Noir3450[5]
trans-ε-ViniferinCanesPinot Noir1300[5]
trans-ResveratrolCanesMerlot1181[9]
trans-ε-ViniferinCanesMerlot2263[9]
trans-ResveratrolCanesCabernet Moravia6030[10][11]
trans-ε-ViniferinCanesCabernet Moravia2260[10][11]
R2-Viniferin (tetramer)CanesCabernet Moravia510[10][11]
Miyabenol C (trimer)CanesLambruscoMain trimer detected[6]

Experimental Protocols for Isolation and Purification

The following is a detailed methodology for the isolation of this compound from Vitis vinifera stems, based on the established protocol for its initial discovery[2].

Plant Material and Extraction
  • Plant Material: Fresh stems of Vitis vinifera 'Kyohou' are collected and air-dried.

  • Grinding: The dried stems are ground into a coarse powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered plant material is subjected to solvent extraction. A common method involves maceration with a polar solvent such as methanol (B129727) or a mixture of chloroform (B151607) and methanol. This process is typically repeated multiple times to ensure exhaustive extraction.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure this compound from the crude extract.

  • Initial Fractionation (Silica Gel Chromatography):

    • The crude extract is concentrated under reduced pressure to yield a residue.

    • This residue is adsorbed onto silica (B1680970) gel and subjected to column chromatography.

    • A gradient elution is performed using a solvent system of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (B1210297) and then methanol.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing stilbenoids.

  • Medium Pressure Liquid Chromatography (MPLC):

    • Fractions enriched with stilbene (B7821643) trimers are pooled and further purified using reversed-phase MPLC on a C8 column.

    • A mobile phase consisting of a methanol-water gradient is employed to separate compounds based on their hydrophobicity.

  • Final Purification (Preparative TLC and Sephadex LH-20):

    • The fraction containing this compound from MPLC is subjected to preparative TLC on silica gel plates. A solvent system such as chloroform-methanol-water is used for development.

    • The band corresponding to this compound is scraped from the plate and the compound is eluted from the silica gel.

    • A final purification step using Sephadex LH-20 column chromatography with methanol as the eluent is performed to remove any remaining impurities, yielding pure (+)-Viniferol D.

Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution FABMS or ESI-MS is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR, along with 2D NMR techniques (COSY, HMQC, HMBC), are employed to elucidate the detailed chemical structure and stereochemistry of this compound.

G Workflow for the Isolation of this compound Start Vitis vinifera 'Kyohou' Stems Grinding Grinding Start->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography (n-Hexane/EtOAc/MeOH gradient) Crude_Extract->Silica_Gel Enriched_Fractions Stilbene-Enriched Fractions Silica_Gel->Enriched_Fractions MPLC Reversed-Phase MPLC (C8) (Methanol/Water gradient) Enriched_Fractions->MPLC Viniferol_D_Fraction This compound Containing Fraction MPLC->Viniferol_D_Fraction Prep_TLC Preparative TLC (CHCl3/MeOH/H2O) Viniferol_D_Fraction->Prep_TLC Sephadex Sephadex LH-20 Chromatography (Methanol) Prep_TLC->Sephadex Pure_Compound Pure (+)-Viniferol D Sephadex->Pure_Compound

A flowchart illustrating the key steps in the isolation of this compound.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are still under investigation, studies on the closely related resveratrol trimer, α-viniferin, provide valuable insights into its potential anti-inflammatory mechanisms. α-Viniferin has been shown to suppress the expression of pro-inflammatory genes by inhibiting the NF-κB pathway and activating the Nrf2-mediated antioxidant response[12]. It is plausible that this compound may exert similar effects due to its structural similarity.

G Potential Anti-Inflammatory Signaling Pathway of this compound cluster_viniferol This compound cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway Viniferol_D This compound IKK IKK Viniferol_D->IKK Inhibits Nrf2_Keap1 Nrf2-Keap1 (Inactive) Viniferol_D->Nrf2_Keap1 Promotes dissociation LPS LPS LPS->IKK p65_p50_IkB p65/p50-IκBα (Inactive) IKK->p65_p50_IkB Phosphorylates IκBα p65_p50 p65/p50 IkB IκBα p65_p50_nucleus p65/p50 (Active) p65_p50_IkB->p65_p50_nucleus IκBα degradation Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) p65_p50_nucleus->Proinflammatory_Genes Transcription Nrf2 Nrf2 Keap1 Keap1 Nrf2_nucleus Nrf2 (Active) Nrf2_Keap1->Nrf2_nucleus Nrf2 release ARE ARE Nrf2_nucleus->ARE Binds to HO1 HO-1 (Antioxidant Enzyme) ARE->HO1 Transcription

A diagram of the potential anti-inflammatory mechanism of this compound.

This guide serves as a foundational resource for the scientific community, providing the necessary technical details to advance the study of this compound and its potential applications in human health. Further research is warranted to fully elucidate its quantitative distribution in Vitis vinifera and its precise molecular mechanisms of action.

References

The Biosynthesis of Viniferol D: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals On: The Biosynthesis Pathway of Viniferol D in Plants

This technical guide provides a comprehensive overview of the biosynthesis of this compound, a complex resveratrol (B1683913) trimer found in plants, particularly in the grapevine (Vitis vinifera). This compound and other stilbene (B7821643) oligomers are of significant interest to the scientific community due to their diverse and potent biological activities, which surpass those of their monomer precursor, resveratrol. This document details the proposed biosynthetic pathway, presents relevant quantitative data, outlines key experimental protocols, and provides visual diagrams to facilitate understanding.

The Biosynthetic Pathway of this compound

The formation of this compound is a multi-step process that begins with the general phenylpropanoid pathway and culminates in the oxidative coupling of resveratrol units. While the initial steps leading to resveratrol are well-characterized, the precise enzymatic control and intermediates in the subsequent oligomerization in vivo are the subject of ongoing research. The pathway is largely understood through biomimetic synthesis and studies on plant cell cultures.

Phenylpropanoid Pathway and Resveratrol Synthesis

The journey begins with the amino acid L-phenylalanine. A series of enzymatic reactions converts it into p-coumaroyl-CoA, a key intermediate. The committed step in stilbene biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by the enzyme Stilbene Synthase (STS) .[1][2][3] This reaction forms the stilbene backbone and yields trans-resveratrol. The expression of STS genes is often induced in plants in response to biotic or abiotic stress, such as pathogen attack or UV radiation, classifying resveratrol as a phytoalexin.[4]

Oxidative Coupling and Oligomerization

The formation of this compound from resveratrol is an oxidative process. The currently accepted model involves the generation of resveratrol phenoxyl radicals, which then undergo coupling reactions.[5] This process is catalyzed by oxidative enzymes such as peroxidases (PRX) and potentially laccases .[4][6][7]

The proposed pathway to this compound involves two main stages:

  • Dimerization of Resveratrol: Two resveratrol radicals couple to form a resveratrol dimer. Several dimeric structures can be formed, with ε-viniferin and δ-viniferin being common products.[8][9] Studies using grapevine cell cultures and specific enzymes like Vitis vinifera Peroxidase 4 (VvPRX4) have demonstrated the conversion of t-resveratrol into various dimers.[10]

  • Trimerization: A resveratrol dimer (e.g., ε-viniferin) undergoes further oxidative coupling with another resveratrol radical (monomer) to form a trimer.[10][11] Biomimetic synthesis using horseradish peroxidase (HRP) has successfully generated various resveratrol trimers from resveratrol and ε-viniferin, supporting this hypothesis.[8] It has been shown that VvPRX4 can use both t-resveratrol and t-ε-viniferin as substrates to produce resveratrol trimers.[10] (+)-Viniferol D, a specific stilbene trimer with a unique bicyclo[5.3.0]decane ring system, has been isolated from the stems of Vitis vinifera.[1]

The following diagram illustrates the proposed biosynthetic pathway from L-phenylalanine to this compound.

This compound Biosynthesis Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL Res trans-Resveratrol pCouCoA->Res Stilbene Synthase (STS) Malonyl 3x Malonyl-CoA Malonyl->Res ResRad Resveratrol Phenoxyl Radical Res->ResRad Peroxidase / Laccase + H₂O₂ Dimer Resveratrol Dimer (e.g., ε-viniferin) ResRad->Dimer Radical Coupling (x2) VinD This compound ResRad->VinD Dimer->VinD + Resveratrol Radical Radical Coupling (Peroxidase-mediated)

Proposed Biosynthesis Pathway of this compound.

Quantitative Data

Quantitative analysis of the enzymes involved in this compound biosynthesis is crucial for understanding reaction efficiencies and for biotechnological applications. The following tables summarize available kinetic data for key enzymes in the pathway.

Table 1: Kinetic Parameters of Stilbene Synthase (STS) and Related Enzymes.

EnzymeSubstrateKmkcat (min⁻¹)Catalytic Efficiency (kcat/Km) (min⁻¹ mM⁻¹)Source OrganismReference
Stilbene Synthasep-coumaroyl-CoA2 µM--Arachis hypogaea[12]
Stilbene SynthaseMalonyl-CoA10 µM--Arachis hypogaea[12]
Cytochrome P450BM3 (variant)Resveratrol55.7 µM21.7389Bacillus megaterium[13]
Polyphenol Oxidase (PPO)Resveratrol45 µM--Mushroom[6]

Note: Data for Cytochrome P450 and PPO relate to resveratrol transformation/oxidation in general, not specifically its oligomerization to this compound.

Table 2: Conditions for Peroxidase-Mediated Bioconversion of Resveratrol.

ParameterOptimal ValueProductYieldSource SystemReference
pH6.0δ-viniferin64%Grapevine Callus Culture[14]
Temperature60 °Cδ-viniferin~60%Grapevine Callus Culture[14]
Incubation Time30 minδ-viniferin47%Grapevine Callus Culture[14]
H₂O₂ Concentration6.8 mMδ-viniferin-Grapevine Callus Culture[14]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Protocol for Stilbene Extraction and HPLC Analysis

This protocol describes the extraction of stilbenes from plant tissue and their quantification using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation:

    • Freeze plant material (e.g., grapevine leaves, stems, or cell cultures) in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

    • Lyophilize the powder to obtain a dry weight.

  • Extraction:

    • Weigh approximately 100 mg of dried powder into a microcentrifuge tube.

    • Add 1.5 mL of 80% methanol (B129727) (or ethanol).

    • Vortex thoroughly and sonicate for 30 minutes in a water bath.

    • Centrifuge at 13,000 x g for 15 minutes at 4°C.

    • Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.

    • Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

    • Resuspend the dried extract in a known volume (e.g., 500 µL) of 50% methanol.

    • Filter the resuspended extract through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-DAD/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[15][16]

    • Mobile Phase A: Water with 0.1% formic acid (or 0.05 M orthophosphoric acid, pH 2.8).[16]

    • Mobile Phase B: Acetonitrile (B52724) or Methanol.[16]

    • Flow Rate: 1.0 mL/min.[16]

    • Gradient: A typical gradient could be: 0-10 min, 0% to 70% B; 10-25 min, hold at 70% B; 25-30 min, return to 0% B. The gradient should be optimized for the specific stilbenes of interest.[17]

    • Injection Volume: 10-20 µL.

    • Detection: Diode Array Detector (DAD) monitoring at 306 nm (for trans-isomers) and 280 nm.[16][17] Mass Spectrometry (MS) can be coupled for definitive identification.

    • Quantification: Use external standards of resveratrol, ε-viniferin, and other available viniferins to create calibration curves for quantification.

Protocol for Gene Expression Analysis by qRT-PCR

This protocol details the quantification of Stilbene Synthase (STS) gene expression levels in plant tissues.

  • RNA Extraction:

    • Extract total RNA from ~100 mg of finely ground, frozen plant tissue using a commercial plant RNA extraction kit or a CTAB-based method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (A260/280 and A260/230 ratios) and gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers, following the manufacturer's instructions.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare the reaction mixture containing: cDNA template, forward and reverse primers for the target STS gene, and a suitable qPCR Master Mix (e.g., SYBR Green-based).

    • Include primers for one or two stable reference genes (e.g., Actin, GAPDH) for normalization.[18]

    • Perform the qRT-PCR on a real-time PCR system with a typical thermal profile: initial denaturation (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 1 min).

    • Include a melt curve analysis at the end to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the quantification cycle (Cq) values for each reaction.

    • Calculate the relative expression of the target STS gene using the 2-ΔΔCq method, normalizing to the geometric mean of the reference genes.

Protocol for In Vitro Peroxidase-Mediated Stilbene Oligomerization

This protocol provides a method to biomimetically synthesize stilbene oligomers from resveratrol using a peroxidase enzyme.

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0).

    • Prepare stock solutions of trans-resveratrol (e.g., 10 mM in DMSO or ethanol) and horseradish peroxidase (HRP) (e.g., 1 mg/mL in buffer).

    • In a glass vial, combine the reaction buffer, resveratrol stock solution (final concentration ~100-500 µM), and HRP (final concentration ~5-10 µg/mL).

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding a dilute solution of hydrogen peroxide (H₂O₂), the co-substrate for peroxidase. Add H₂O₂ dropwise or in small aliquots over time to a final concentration of approximately 1-5 mM to avoid enzyme inactivation.

    • Incubate the reaction at room temperature or a controlled temperature (e.g., 25-40°C) with gentle stirring for a period ranging from 30 minutes to several hours.

  • Reaction Quenching and Product Extraction:

    • Stop the reaction by adding a quenching agent like sodium azide (B81097) or by denaturing the enzyme (e.g., by adding an equal volume of acetonitrile or ethyl acetate).

    • Extract the products from the aqueous phase using an organic solvent like ethyl acetate (3x volumes).

    • Pool the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Analysis:

    • Resuspend the dried product mixture in methanol.

    • Analyze the product profile using HPLC-DAD/MS as described in Protocol 3.1 to identify the various resveratrol dimers, trimers, and other oligomers formed.

Visualization of Experimental Workflow

The following diagram outlines a typical workflow for investigating the induction of stilbene biosynthesis in plant cell cultures.

Experimental Workflow cluster_analysis Downstream Analysis start Plant Cell Suspension Culture elicit Elicitation (e.g., Methyl Jasmonate, UV-C) start->elicit harvest Harvest Cells and Media at Time Points (0, 24, 48h) elicit->harvest rna_path Cell Pellet harvest->rna_path metabolite_path Culture Medium harvest->metabolite_path rna_extract RNA Extraction & cDNA Synthesis rna_path->rna_extract stilbene_extract Stilbene Extraction (e.g., SPE) metabolite_path->stilbene_extract qpc_run qRT-PCR for STS Gene Expression rna_extract->qpc_run data_analysis Data Analysis & Pathway Correlation qpc_run->data_analysis hplc_run HPLC-DAD/MS Analysis (Quantification) stilbene_extract->hplc_run hplc_run->data_analysis

Workflow for Stilbene Induction and Analysis.

References

Viniferol D: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 625096-18-6 Molecular Formula: C₄₂H₃₂O₉

This technical guide provides an in-depth overview of Viniferol D, a stilbenoid found in Vitis vinifera (grapevine). The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, biological activities, and potential mechanisms of action.

Core Data

PropertyValueReference
CAS Number 625096-18-6[1]
Molecular Formula C₄₂H₃₂O₉[1]
Source Stem of Vitis vinifera 'Kyohou'[2]

Biological Activities of Stilbenoids from Vitis vinifera

While specific quantitative data for the biological activities of this compound are limited in publicly available literature, research on related stilbenoids and extracts from Vitis vinifera provides valuable insights into its potential therapeutic effects. The following tables summarize representative data for anticancer, antioxidant, and anti-inflammatory activities of compounds structurally related to this compound.

Table 1: Anticancer Activity of Stilbenoids from Vitis vinifera

Compound/ExtractCell LineIC₅₀ (µM)Reference
R2-viniferinHepG2 (Hepatocellular carcinoma)9.7 ± 0.4[3]
ε-viniferinRPMI8226 (Multiple myeloma)45.7[4]
Miyabenol CRPMI8226 (Multiple myeloma)> 100[4]
Vitis vinifera Seed ExtractMCF-7 (Breast cancer)46.73 mg/L[5]

Table 2: Antioxidant Activity of Stilbenoids and Vitis vinifera Extracts

Compound/ExtractAssayIC₅₀ / ActivityReference
α-viniferinDPPH-[6]
Caraphenol ADPPH-[6]
Vitis vinifera Leaf ExtractDPPH-[7]
Vitis vinifera Leaf ExtractFRAP-[7]

Table 3: Anti-inflammatory Activity of Stilbenoids and Vitis vinifera Extracts

Compound/ExtractAssayIC₅₀ / ActivityReference
Vitis vinifera Leaf ExtractNitric Oxide Inhibition (LPS-stimulated RAW 264.7 cells)Potent inhibition[8]
α-viniferinNitric Oxide Inhibition (LPS-stimulated BV2 microglial cells)-[9]

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not extensively documented. However, based on studies of similar compounds, the following methodologies can be adapted.

Isolation of (+)-Viniferol D from Vitis vinifera Stems

While a specific, detailed protocol for the isolation of (+)-Viniferol D was not found in the available literature, a general procedure can be inferred from phytochemical studies of Vitis vinifera.[2] This typically involves:

  • Extraction: Dried and powdered stems of Vitis vinifera are extracted with a suitable solvent, such as methanol (B129727) or ethanol.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

  • Chromatography: The fractions are further purified using various chromatographic techniques, such as silica (B1680970) gel column chromatography, Sephadex LH-20 column chromatography, and preparative High-Performance Liquid Chromatography (HPLC), to isolate the pure compound.

Anticancer Activity Assessment (MTT Assay)

The antiproliferative activity of this compound can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.

  • Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

The free radical scavenging activity of this compound can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

  • Reaction Mixture: A solution of this compound at various concentrations is mixed with a methanolic solution of DPPH.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value, the concentration required to scavenge 50% of DPPH radicals, is determined.

Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay)

The anti-inflammatory potential of this compound can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture and Stimulation: Macrophage cells are cultured and stimulated with LPS in the presence or absence of various concentrations of this compound for a specific period (e.g., 24 hours).

  • Griess Reagent: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm).

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.

Signaling Pathways

The precise signaling pathways modulated by this compound have not been fully elucidated. However, based on the activities of other resveratrol (B1683913) oligomers, it is plausible that this compound may exert its effects through the modulation of key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways. For instance, α-viniferin has been shown to suppress the expression of proinflammatory genes by inhibiting the Akt/PI3K-dependent NF-κB activation.[9]

Potential Signaling Pathway of this compound in Inflammation

G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates Viniferol_D This compound Viniferol_D->IKK inhibits? IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2) Nucleus->Proinflammatory_Genes induces NO_PGE2 NO, PGE₂ Production Proinflammatory_Genes->NO_PGE2

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Evaluating Anti-inflammatory Activity

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cluster_results Results RAW_cells RAW 264.7 Macrophages Seed_cells Seed cells in 96-well plate RAW_cells->Seed_cells LPS LPS Stimulation Seed_cells->LPS Viniferol_D This compound Treatment Seed_cells->Viniferol_D Griess_Assay Griess Assay for Nitrite LPS->Griess_Assay MTT_Assay MTT Assay for Viability LPS->MTT_Assay Viniferol_D->Griess_Assay Viniferol_D->MTT_Assay NO_Inhibition Calculate % NO Inhibition Griess_Assay->NO_Inhibition IC50 Determine IC50 NO_Inhibition->IC50

Caption: Workflow for assessing the anti-inflammatory effect of this compound.

References

Review of the biological activities of stilbenetrimers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activities of Stilbene (B7821643) Trimers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the biological activities of stilbene trimers, a class of polyphenolic compounds with promising therapeutic potential. This document summarizes quantitative data, details key experimental methodologies, and visualizes relevant biological pathways to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

Stilbenes are a class of naturally occurring phenolic compounds, with resveratrol (B1683913) being the most well-known monomer. Oligomerization of stilbene units leads to the formation of dimers, trimers, and tetramers, which often exhibit enhanced stability and biological activity compared to their monomeric counterparts.[1] This guide focuses specifically on stilbene trimers, highlighting their diverse pharmacological effects, which include neuroprotective, anticancer, antimicrobial, antidiabetic, and anti-inflammatory properties.

Biological Activities and Quantitative Data

Stilbene trimers have demonstrated a wide array of biological activities. The following sections and tables summarize the key findings and quantitative data for prominent stilbene trimers, miyabenol C and α-viniferin.

Neuroprotective Activity

Miyabenol C , a resveratrol trimer, has been identified as a potent inhibitor of β-secretase (BACE1), a key enzyme in the amyloidogenic pathway associated with Alzheimer's disease.[2][3] By inhibiting BACE1, miyabenol C effectively reduces the production of amyloid-β (Aβ) peptides.[2][3]

Table 1: Neuroprotective Activity of Miyabenol C

CompoundTargetActivityCell Line/SystemQuantitative Data (Concentration)Reference
Miyabenol Cβ-secretase (BACE1)Inhibition of enzyme activityCell-free assaySignificant inhibition at 10 µM[2]
Miyabenol Cβ-secretaseInhibition of cellular activityN2aWT and SH-SY5Y cellsSignificant inhibition at 10 µM[2]
Miyabenol CAβ40 SecretionReduction of Aβ40 levels in mediaN2a695 cellsDose-dependent decrease (5-20 µM)[4]
Miyabenol CAβ42 SecretionReduction of Aβ42 levels in mediaN2a695 cellsDose-dependent decrease (5-20 µM)[4]

α-Viniferin has been shown to inhibit monoamine oxidase (MAO) in the brain, leading to elevated striatal dopamine (B1211576) levels. This suggests its potential as a phytotherapeutic agent for mitigating the behavioral deficits associated with Parkinson's disease.[5]

Anticancer Activity

Stilbene trimers have exhibited cytotoxic effects against various cancer cell lines.

Table 2: Anticancer Activity of Stilbene Trimers

CompoundCell LineCancer TypeIC50 (µM) at 72hReference
α-ViniferinHepG2Hepatocellular Carcinoma6-32[2]
R2-viniferinHepG2Hepatocellular Carcinoma9.7 ± 0.4[6]
R2-viniferinHep3BHepatocellular Carcinoma47.8 ± 2.8[6]
Antimicrobial Activity

α-Viniferin has demonstrated specific antimicrobial activity, particularly against Staphylococcus aureus.

Table 3: Antimicrobial Activity of α-Viniferin

CompoundMicroorganismActivityMIC (µg/mL)Reference
α-ViniferinStaphylococcus aureusInhibition of bacterial growth10[7]
Antidiabetic Activity

α-Viniferin has been shown to inhibit key enzymes involved in carbohydrate metabolism, suggesting its potential in managing diabetes.

Table 4: Antidiabetic Activity of α-Viniferin

CompoundEnzymeActivityIC50 (µg/mL)Reference
α-Viniferinα-glucosidaseInhibition of activity256.17[8][9]
α-Viniferinα-amylaseInhibition of activity212.79[8][9]
Anti-inflammatory Activity

α-Viniferin has been identified as an inhibitor of prostaglandin (B15479496) H2 synthase, a key enzyme in the inflammatory cascade.

Table 5: Anti-inflammatory Activity of α-Viniferin

CompoundEnzymeActivityIC50 (µM)Reference
α-ViniferinProstaglandin H2 synthase (COX)Inhibition of activity~7[10]
Antioxidant Activity

α-Viniferin exhibits significant antioxidant properties through various mechanisms.

Table 6: Antioxidant Activity of α-Viniferin

AssayIC50 (µM)Reference
DPPH Radical Scavenging82.61[11]
FRAP15.38[11]
NO Scavenging350.84[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

β-Secretase (BACE1) Activity Assay

This assay is crucial for determining the inhibitory effect of compounds like miyabenol C on the enzyme responsible for Aβ production.

Principle: The assay measures the cleavage of a specific BACE1 substrate, which is tagged with a fluorophore and a quencher. In the presence of active BACE1, the substrate is cleaved, separating the fluorophore from the quencher and resulting in a detectable fluorescent signal. An inhibitor will prevent this cleavage, leading to a reduced fluorescent signal.

Protocol (Cell-Free):

  • Reagents: Recombinant human BACE1 enzyme, BACE1-specific substrate, reaction buffer, test compound (e.g., miyabenol C), and a known BACE1 inhibitor (positive control). Commercial kits from Sigma-Aldrich or Millipore are often used.[2][12]

  • Procedure: a. Prepare serial dilutions of the test compound and controls in the reaction buffer. b. In a 96-well microplate, add the BACE1 enzyme to each well. c. Add the test compound or controls to the respective wells and incubate for a specified time (e.g., 15 minutes) at the recommended temperature (e.g., 37°C) to allow for inhibitor binding. d. Initiate the reaction by adding the BACE1 substrate to all wells. e. Incubate the plate at 37°C for a defined period (e.g., 1-2 hours), protected from light. f. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of stilbene trimers on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the stilbene trimer (e.g., α-viniferin) and a vehicle control for a specified duration (e.g., 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the control group. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Minimal Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol (Broth Microdilution):

  • Inoculum Preparation: Prepare a standardized suspension of the target bacterium (e.g., Staphylococcus aureus) in a suitable broth (e.g., Mueller-Hinton broth).[7]

  • Compound Dilution: Prepare serial twofold dilutions of the test compound (e.g., α-viniferin) in the broth in a 96-well microplate.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include positive (bacteria without compound) and negative (broth only) controls.

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[7]

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by stilbene trimers are an active area of research. However, studies on stilbenoids and specific trimers have provided some insights.

Inhibition of Amyloidogenic Pathway by Miyabenol C

Miyabenol C directly inhibits the enzymatic activity of β-secretase (BACE1), a critical step in the amyloid cascade hypothesis of Alzheimer's disease. This inhibition leads to a reduction in the cleavage of the amyloid precursor protein (APP) into the pathogenic Aβ peptides.

Miyabenol_C_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol / Endosome APP Amyloid Precursor Protein (APP) BACE1 β-secretase (BACE1) APP->BACE1 Cleavage gamma_secretase γ-secretase BACE1->gamma_secretase C99 fragment sAPPb sAPPβ BACE1->sAPPb Ab Amyloid-β (Aβ) gamma_secretase->Ab Cleavage AICD AICD gamma_secretase->AICD Amyloid Plaques Amyloid Plaques Ab->Amyloid Plaques Miyabenol_C Miyabenol C Miyabenol_C->BACE1 Inhibition

Caption: Inhibition of the amyloidogenic pathway by Miyabenol C.

Experimental Workflow for β-Secretase Inhibition Assay

The following diagram illustrates the typical workflow for assessing the inhibitory potential of a compound on β-secretase activity.

BACE1_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: - BACE1 Enzyme - Fluorogenic Substrate - Assay Buffer start->prepare_reagents prepare_compounds Prepare Test Compound (Miyabenol C) and Controls (Vehicle, Inhibitor) start->prepare_compounds plate_setup Dispense BACE1 Enzyme into 96-well plate prepare_reagents->plate_setup add_compounds Add Test Compound and Controls prepare_compounds->add_compounds plate_setup->add_compounds pre_incubation Pre-incubate to allow inhibitor binding add_compounds->pre_incubation add_substrate Add Fluorogenic Substrate to initiate reaction pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation read_fluorescence Measure Fluorescence (Excitation/Emission) incubation->read_fluorescence analyze_data Data Analysis: - Calculate % Inhibition - Determine IC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for β-secretase (BACE1) inhibition assay.

Modulation of cAMP/PKA Pathway by α-Viniferin in Melanogenesis

α-Viniferin has been shown to improve hyperpigmentation by accelerating the feedback termination of the cAMP/PKA signaling pathway, which is involved in melanogenesis.[13]

a_Viniferin_Melanogenesis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus a_MSH α-MSH MC1R MC1R a_MSH->MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->cAMP Feedback Inhibition CREB CREB PKA->CREB Phosphorylation MITF MITF CREB->MITF Transcription a_Viniferin α-Viniferin a_Viniferin->PKA Accelerates Feedback Termination Tyrosinase Tyrosinase Gene MITF->Tyrosinase Transcription Melanin Melanin Production Tyrosinase->Melanin

Caption: α-Viniferin's role in the cAMP/PKA pathway of melanogenesis.

Conclusion

Stilbene trimers represent a promising class of bioactive compounds with a diverse range of pharmacological activities. Miyabenol C shows significant potential for the development of therapeutics for Alzheimer's disease, while α-viniferin demonstrates broad-spectrum activities including anticancer, antimicrobial, antidiabetic, and anti-inflammatory effects. The enhanced bioactivity of these oligomeric forms compared to resveratrol underscores the importance of further research into their mechanisms of action, pharmacokinetics, and safety profiles. This guide provides a foundational resource to aid in the ongoing exploration and development of stilbene trimers as novel therapeutic agents.

References

Viniferol D: A Technical Whitepaper on Putative Pharmacological Effects and Future Research Directions

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Viniferol D is a naturally occurring stilbenoid, specifically a resveratrol (B1683913) trimer, isolated from Vitis vinifera (grapevine). As a member of the resveratrol oligomer family, it holds potential for a range of pharmacological activities, mirroring the well-documented effects of its monomeric precursor, resveratrol, and other related viniferins. However, a comprehensive review of the existing scientific literature reveals a significant scarcity of specific research on this compound itself. This technical guide serves to outline the potential pharmacological landscape of this compound by examining the activities of structurally related compounds. It provides a framework for future investigation by detailing common experimental protocols and potential signaling pathways relevant to this class of molecules. The information presented herein is intended to catalyze targeted research into the therapeutic potential of this compound.

Introduction to this compound

This compound is a polyphenolic compound belonging to the stilbenoid family, which are produced by plants in response to stress, such as microbial infection or UV radiation.[1] Structurally, it is an oligomer of resveratrol, specifically a trimer. While its presence in Vitis vinifera has been confirmed, dedicated studies to elucidate its specific biological activities and mechanisms of action are currently lacking in publicly available research.[2]

The broader class of resveratrol oligomers, often referred to as viniferins, has garnered significant scientific interest due to their diverse and potent biological activities, which often differ from or surpass those of resveratrol itself. These activities include antioxidant, anti-inflammatory, and cytotoxic (anti-cancer) effects.[1][3] This whitepaper will, therefore, extrapolate the potential pharmacological effects of this compound based on the established profiles of its chemical relatives.

Potential Pharmacological Activities (Inferred from Related Compounds)

Given the absence of direct quantitative data for this compound, this section summarizes the reported activities of other resveratrol oligomers to provide a basis for potential therapeutic applications.

Antioxidant Activity

Stilbenoids are renowned for their antioxidant properties, acting as potent free radical scavengers. This activity is central to their protective effects against a variety of pathologies rooted in oxidative stress.

Table 1: Antioxidant Activity of a Related Viniferin

Compound Assay Result (IC50) Source

| ε-viniferin | DPPH free radical scavenging | ~80 µM |[1] |

This data is for ε-viniferin and is presented as a proxy for the potential activity of this compound.

Anti-Inflammatory Effects

Chronic inflammation is a key driver of numerous diseases. Many viniferins have demonstrated the ability to modulate inflammatory pathways. For instance, some viniferins have been shown to suppress the activation of the NF-κB signaling pathway, a central regulator of inflammation, leading to a reduction in pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1][4]

Cytotoxic (Anti-Cancer) Activity

The potential of stilbenoids as anti-cancer agents is an area of active research. Various resveratrol derivatives have exhibited cytotoxicity against a range of cancer cell lines.

Table 2: Cytotoxic Activity of a Related Viniferin

Compound Cell Line Result (IC50) Exposure Time Source

| R2-viniferin | HepG2 (Hepatocellular Carcinoma) | 9.7 µM | 72 h |[1] |

This data is for R2-viniferin and is presented as a proxy for the potential activity of this compound.

Potential Signaling Pathways

Based on the known mechanisms of resveratrol and other viniferins, this compound may modulate key cellular signaling pathways. A primary candidate is the NF-κB pathway, which is crucial in the inflammatory response.

NF-kB Signaling Pathway Potential Modulation of NF-kB Pathway by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB NF-κB NFkB_Active Active NF-κB NFkB->NFkB_Active Translocation NFkB_IkB->NFkB Release Viniferol_D This compound (Hypothesized) Viniferol_D->IKK_Complex Inhibition? DNA DNA NFkB_Active->DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Recommended Experimental Protocols for Future Research

To ascertain the specific pharmacological effects of this compound, a systematic series of in vitro and in vivo experiments is required. The following are detailed methodologies for key assays.

In Vitro Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

Objective: To quantify the free radical scavenging activity of this compound.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should be freshly prepared and kept in the dark.

  • Assay Procedure:

    • In a 96-well microplate, add serial dilutions of the this compound stock solution to the wells.

    • Add the DPPH solution to each well.

    • Include a positive control (e.g., ascorbic acid or Trolox) and a blank control (solvent without the test compound).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

In Vitro Cytotoxicity Assessment: MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology:

  • Cell Culture:

    • Culture a relevant human cancer cell line (e.g., HepG2 for liver cancer, MCF-7 for breast cancer) in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The MTT is reduced by metabolically active cells to form purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Experimental_Workflow_MTT_Assay Workflow for In Vitro Cytotoxicity (MTT) Assay Start Start: Cell Seeding Incubation1 Overnight Incubation (Cell Adhesion) Treatment Treatment with this compound (Varying Concentrations) Incubation1->Treatment Incubation2 Incubation (e.g., 48 hours) Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubation (2-4 hours) MTT_Addition->Incubation3 Solubilization Add Solubilization Solution (e.g., DMSO) Incubation3->Solubilization Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance Analysis Data Analysis: Calculate % Viability & IC50 Absorbance->Analysis End End Analysis->End

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Conclusion and Future Directions

This compound remains a scientifically underexplored member of the promising resveratrol oligomer family. While direct evidence of its pharmacological effects is currently unavailable, the well-established antioxidant, anti-inflammatory, and cytotoxic properties of its structural analogs, such as ε-viniferin and R2-viniferin, strongly suggest that this compound possesses a similar potential.

This whitepaper has provided a foundational overview for initiating a research program into this compound. The immediate priorities for future research should be:

  • In Vitro Screening: Conduct a comprehensive screening of this compound's bioactivity using the assays detailed above to establish its antioxidant, anti-inflammatory, and cytotoxic profiles.

  • Mechanism of Action Studies: Investigate the effect of this compound on key signaling pathways, such as NF-κB, to elucidate its molecular mechanisms.

  • In Vivo Studies: Following promising in vitro results, progress to animal models to assess the efficacy, pharmacokinetics, and safety of this compound in disease models relevant to its observed in vitro activities.

The systematic investigation of this compound is a crucial next step in unlocking the full therapeutic potential of stilbenoids derived from Vitis vinifera. The findings from such research could pave the way for the development of novel therapeutic agents for a range of human diseases.

References

In Silico Prediction of Viniferol D Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viniferol D, a resveratrol (B1683913) trimer found in Vitis vinifera, belongs to the stilbenoid family, a class of polyphenols renowned for their diverse pharmacological activities. While the bioactivities of resveratrol and some of its oligomers are well-documented, this compound remains a relatively underexplored compound. This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivity, offering a roadmap for researchers to explore its therapeutic potential. This document outlines detailed methodologies for molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. By leveraging these computational techniques, researchers can efficiently screen for potential protein targets, predict biological effects, and assess the druggability of this compound, thereby accelerating the early stages of drug discovery and development.

Introduction to this compound and In Silico Bioactivity Prediction

This compound is a complex polyphenol formed through the oligomerization of resveratrol units.[1] Resveratrol and its derivatives, including various viniferin (B1239022) isomers, have demonstrated a wide array of biological effects, including antioxidant, anti-inflammatory, and anticancer properties.[2][3] These activities are attributed to their ability to modulate various signaling pathways and interact with multiple protein targets.

In silico bioactivity prediction encompasses a suite of computational methods that utilize computer simulations to forecast the biological activity of a molecule. These approaches are instrumental in modern drug discovery, offering a time- and cost-effective means to prioritize compounds for further experimental validation. The primary in silico techniques discussed in this guide are:

  • Molecular Docking: Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It provides insights into the binding affinity and the nature of the interactions.

  • Quantitative Structure-Activity Relationship (QSAR): This method correlates the variation in the biological activity of a series of compounds with changes in their molecular structures.

  • ADMET Prediction: Assesses the pharmacokinetic and toxicological properties of a compound, which are crucial for its development as a drug.

Potential Bioactivities and Protein Targets of this compound

Based on the known activities of resveratrol and other viniferin isomers, this compound is hypothesized to exhibit similar bioactivities. The following sections explore these potential activities and the corresponding protein targets that can be investigated using in silico methods.

Anti-inflammatory Activity

Stilbenoids are known to exert anti-inflammatory effects by modulating key inflammatory pathways.[4] The primary targets for in silico analysis of this compound's anti-inflammatory potential include:

  • Cyclooxygenase (COX) Enzymes (COX-1 and COX-2): These enzymes are central to the inflammatory cascade. Molecular docking studies can predict the binding affinity of this compound to the active sites of COX-1 and COX-2.[5][6]

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: This pathway is a critical regulator of inflammatory responses.[7] In silico approaches can be used to investigate the potential of this compound to inhibit key proteins in this pathway, such as IKKβ or p65.

Anticancer Activity

Resveratrol oligomers have shown promise as anticancer agents by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[8] Potential protein targets for evaluating the anticancer activity of this compound include:

  • Bcl-2 Family Proteins: These proteins are key regulators of apoptosis. Molecular docking can be employed to predict the interaction of this compound with anti-apoptotic proteins like Bcl-2 and Bcl-xL, which are often overexpressed in cancer cells.[9][10]

Antioxidant and Anti-aging Activity

The antioxidant properties of polyphenols are well-established. A key protein target in this context is:

  • Sirtuin 1 (SIRT1): This protein deacetylase is a crucial regulator of cellular processes, including aging, inflammation, and metabolism. Resveratrol is a known activator of SIRT1, and it is plausible that this compound shares this activity.

Quantitative Bioactivity Data of this compound Analogs

While specific quantitative bioactivity data for this compound is scarce in the literature, data from its close structural analogs, such as ε-viniferin and other resveratrol oligomers, can provide valuable benchmarks for in silico predictions.

CompoundBioactivityCell Line/AssayIC50/Ki Value (µM)Reference
ε-viniferin AnticancerHep3B (Hepatocellular Carcinoma)63[8]
AnticancerHepG2 (Hepatocellular Carcinoma)> 200[8]
CYP2B6 Inhibition3 (Ki)
CYP1A2 Inhibition5 (Ki)
CYP3A4 Inhibition10 (Ki)
CYP4A Inhibition15 (IC50)
CYP2E1 Inhibition25 (IC50)
CYP2A6 Inhibition60 (Ki)
Antioxidant (DPPH)80.12
R2-viniferin AnticancerHepG2 (Hepatocellular Carcinoma)9.7[8]
AnticancerHep3B (Hepatocellular Carcinoma)47.8[8]
Hopeaphenol AnticancerHep3B (Hepatocellular Carcinoma)13.1[8]
Isohopeaphenol AnticancerHep3B (Hepatocellular Carcinoma)26.0[8]
(+)-α-viniferin MRP1 Transport Inhibition0.8

Experimental Protocols for In Silico Prediction

This section provides detailed, step-by-step protocols for conducting in silico predictions of this compound's bioactivity.

Ligand and Protein Preparation

A crucial first step for any in silico study is the preparation of the ligand (this compound) and the target protein structures.

Protocol 4.1.1: this compound Structure Preparation

  • Generate 3D Structure: Use a molecular modeling software such as Avogadro, ChemDraw, or online tools to convert the 2D representation into a 3D structure.[4]

  • Energy Minimization: The generated 3D structure should be subjected to energy minimization using a force field like MMFF94 or UFF to obtain a stable, low-energy conformation. This can be performed in software like Avogadro or UCSF Chimera.

Protocol 4.1.2: Protein Structure Preparation

  • Retrieve Protein Structure: Download the 3D crystal structure of the target protein (e.g., COX-2, Bcl-2, SIRT1) from the Protein Data Bank (PDB).

  • Pre-processing: Use a molecular visualization tool like UCSF Chimera or PyMOL to prepare the protein for docking. This involves:

    • Removing water molecules and any co-crystallized ligands.

    • Adding hydrogen atoms.

    • Assigning appropriate protonation states to amino acid residues.

    • Repairing any missing residues or atoms.

  • Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

Molecular Docking

This protocol outlines the steps for performing molecular docking of this compound with a prepared protein target using AutoDock Vina.

Protocol 4.2.1: Molecular Docking with AutoDock Vina

  • Prepare Ligand and Receptor Files: Convert the energy-minimized structures of this compound and the target protein into the PDBQT file format using AutoDock Tools.

  • Define the Binding Site: Identify the binding pocket of the target protein. This can be determined from the location of the co-crystallized ligand in the original PDB file or through binding site prediction software.

  • Configure the Grid Box: In AutoDock Tools, define a grid box that encompasses the entire binding site. The size and center of the grid box should be adjusted to ensure adequate sampling of the ligand's conformational space.

  • Run Docking Simulation: Execute the docking calculation using the AutoDock Vina command-line interface, specifying the prepared ligand and receptor files, and the grid box configuration.

  • Analyze Results: The output will provide a set of predicted binding poses for this compound, ranked by their binding affinities (in kcal/mol). Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's active site residues.

QSAR Modeling

This protocol describes a general workflow for developing a QSAR model to predict the bioactivity of stilbenoids, which can be applied to this compound.

Protocol 4.3.1: QSAR Model Development

  • Data Collection: Compile a dataset of stilbenoid compounds with known experimental bioactivity data (e.g., IC50 values) for a specific target.

  • Molecular Descriptor Calculation: For each compound in the dataset, calculate a wide range of molecular descriptors (e.g., topological, electronic, steric) using software like PaDEL-Descriptor or Dragon.

  • Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) and a test set.

  • Model Building: Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model that correlates the molecular descriptors of the training set with their biological activities.

  • Model Validation: Validate the predictive power of the QSAR model using the test set. Key validation parameters include the squared correlation coefficient (R²) and the root mean square error (RMSE).

  • Prediction for this compound: Use the validated QSAR model to predict the bioactivity of this compound by inputting its calculated molecular descriptors.

ADMET Prediction

This protocol outlines the use of online web servers for predicting the ADMET properties of this compound.

Protocol 4.4.1: ADMET Prediction using Web Servers

  • Select a Web Server: Choose a reliable ADMET prediction web server, such as SwissADME, pkCSM, or ADMETlab.

  • Input this compound Structure: Provide the SMILES string or upload the 3D structure of this compound to the web server.

  • Run Prediction: Initiate the ADMET prediction analysis.

  • Analyze Results: The server will provide predictions for a range of properties, including:

    • Absorption: Lipophilicity (logP), water solubility, and intestinal absorption.

    • Distribution: Blood-brain barrier permeability and plasma protein binding.

    • Metabolism: Cytochrome P450 enzyme inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Ames mutagenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition).

  • Interpret Results: Evaluate the predicted ADMET profile of this compound to assess its drug-likeness and potential for further development.

Visualizations: Workflows and Pathways

G Figure 1: In Silico Bioactivity Prediction Workflow for this compound cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_prediction Bioactivity Prediction cluster_analysis Analysis and Validation ligand_2d Obtain 2D Structure of this compound ligand_3d Generate 3D Structure ligand_2d->ligand_3d ligand_min Energy Minimization ligand_3d->ligand_min docking Molecular Docking ligand_min->docking protein_pdb Retrieve Protein Structure from PDB protein_prep Pre-process Protein protein_pdb->protein_prep protein_min Energy Minimization protein_prep->protein_min protein_min->docking qsar QSAR Modeling admet ADMET Prediction analysis Analyze Binding Interactions, Predict Activity, and Assess Druggability docking->analysis qsar->analysis admet->analysis validation Experimental Validation analysis->validation

Caption: A flowchart illustrating the key steps in the in silico prediction of this compound's bioactivity.

G Figure 2: Hypothesized Anti-inflammatory Signaling Pathway Modulation by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viniferol_D This compound IKK IKK Complex Viniferol_D->IKK Inhibition? NFkappaB_active Active NF-κB Viniferol_D->NFkappaB_active Inhibition? Receptor Receptor (e.g., TLR4) Receptor->IKK Inflammatory Stimulus IkappaB IκBα IKK->IkappaB Phosphorylation IkappaB_p P-IκBα IkappaB->IkappaB_p NFkappaB_inactive NF-κB (p50/p65) NFkappaB_inactive->IkappaB IkappaB_p->NFkappaB_active Release DNA DNA NFkappaB_active->DNA Translocation Pro_inflammatory_genes Pro-inflammatory Genes (e.g., COX-2, TNF-α) DNA->Pro_inflammatory_genes Transcription

Caption: A diagram showing the potential modulation of the NF-κB signaling pathway by this compound.

Conclusion

This technical guide provides a comprehensive overview of the in silico methodologies that can be employed to predict the bioactivity of this compound. By following the detailed protocols for molecular docking, QSAR modeling, and ADMET prediction, researchers can systematically investigate its potential as a therapeutic agent for a range of diseases, including those with inflammatory and cancerous etiologies. The workflows and pathway diagrams presented herein offer a visual framework for understanding the logical progression of these computational experiments. While in silico predictions are a powerful tool for hypothesis generation and candidate prioritization, it is imperative that these findings are ultimately validated through rigorous in vitro and in vivo experimental studies. The integration of computational and experimental approaches will be key to unlocking the full therapeutic potential of this compound and other promising natural products.

References

The Solubility of Viniferol D in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Viniferol D, a complex stilbenoid oligomer, holds significant promise in various therapeutic areas due to its potent biological activities. However, its development into viable pharmaceutical agents is hampered by a lack of fundamental physicochemical data, particularly its solubility in common organic solvents. This technical guide addresses this critical knowledge gap by providing a comprehensive overview of the available solubility information for this compound and structurally related stilbenoids. Due to the limited availability of quantitative solubility data for this compound, this document presents data for resveratrol (B1683913), the monomeric building block of many stilbenoids, as a reference. Furthermore, this guide furnishes a detailed, generalized experimental protocol for determining the solubility of poorly soluble polyphenolic compounds. Finally, key signaling pathways associated with stilbenoids are visualized to provide context for their biological activity.

Introduction to this compound

This compound is a resveratrol trimer, a polyphenolic compound belonging to the stilbenoid family. These compounds are naturally produced by various plants, notably grapevines (Vitis vinifera), as a defense mechanism against pathogens and environmental stress. The complex structure of this compound contributes to its diverse pharmacological properties, which are of significant interest to the drug development community. However, its high molecular weight and complex stereochemistry often result in poor solubility, posing a considerable challenge for formulation and in vivo studies.

Solubility of Stilbenoids in Organic Solvents

Organic SolventChemical FormulaSolubility of trans-Resveratrol (approx. mg/mL)
Dimethylformamide (DMF)C₃H₇NO~100[1]
EthanolC₂H₅OH~50[1][2]
Dimethyl Sulfoxide (DMSO)C₂H₆OS~50[1]
AcetoneC₃H₆O50[2]
MethanolCH₃OHData varies
DichloromethaneCH₂Cl₂5.38 µg/mg[3]

Note: The solubility data presented is for trans-resveratrol and should be used as a proxy for this compound with caution. The actual solubility of this compound is likely to be different and should be experimentally determined.

Commercial suppliers of ε-viniferin, a resveratrol dimer, indicate its solubility in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, though quantitative values are not provided.[4] This suggests that this compound may also exhibit some degree of solubility in these solvents.

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed protocol for determining the solubility of a poorly soluble polyphenolic compound like this compound in an organic solvent. This method is based on the widely used shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvent (HPLC grade or higher)

  • Analytical balance (readable to at least 0.01 mg)

  • Vials with screw caps (B75204) and PTFE septa (e.g., 2 mL or 4 mL)

  • Constant temperature incubator/shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a small amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards with at least five different concentrations.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.

    • Record the exact weight of the added this compound.

    • Add a known volume or weight of the organic solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

    • Dilute the filtered, saturated solution with the organic solvent to a concentration that falls within the range of the calibration curve.

  • Analysis:

    • Analyze the calibration standards and the diluted sample solutions using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) from the HPLC chromatograms against the known concentrations of the standard solutions.

    • Determine the concentration of this compound in the diluted sample solution by interpolating its peak area from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by multiplying the determined concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep_standards Prepare Standard Solutions hplc HPLC Analysis prep_standards->hplc Calibrate prep_samples Prepare Saturated Samples (Excess Solute + Solvent) equilibrate Agitate at Constant Temperature (e.g., 24-72h) prep_samples->equilibrate sample Collect & Filter Supernatant equilibrate->sample dilute Dilute Saturated Solution sample->dilute dilute->hplc calculate Determine Concentration from Calibration Curve hplc->calculate solubility Calculate Solubility calculate->solubility

Caption: Workflow for determining the solubility of a compound using the shake-flask method.

Relevant Signaling Pathways

The biological effects of stilbenoids are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for drug development professionals seeking to harness the therapeutic potential of compounds like this compound.

4.1. Stilbenoid Biosynthesis Pathway

The biosynthesis of stilbenoids in plants originates from the general phenylpropanoid pathway. The key enzyme, stilbene (B7821643) synthase (STS), catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the basic stilbene backbone of resveratrol. Subsequent enzymatic modifications lead to the diverse array of stilbenoid structures found in nature, including oligomers like this compound.

G Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Resveratrol Resveratrol p_Coumaroyl_CoA->Resveratrol STS Malonyl_CoA Malonyl_CoA Malonyl_CoA->Resveratrol STS Stilbenoid_Oligomers Stilbenoid Oligomers (e.g., this compound) Resveratrol->Stilbenoid_Oligomers Peroxidases/ Laccases

Caption: Simplified stilbenoid biosynthesis pathway leading to resveratrol and its oligomers.

4.2. Resveratrol and the SIRT1 Signaling Pathway

Resveratrol is a well-known activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a critical role in regulating cellular metabolism, stress resistance, and longevity.[5][6] The activation of SIRT1 by resveratrol has been linked to many of its beneficial health effects, including neuroprotection and improved metabolic function.[6][7] While the direct interaction of this compound with SIRT1 has not been extensively studied, its structural relationship to resveratrol suggests it may modulate this pathway.

G cluster_downstream Downstream Effects Resveratrol Resveratrol (or related stilbenoids) SIRT1 SIRT1 Activation Resveratrol->SIRT1 PGC1a Deacetylation of PGC-1α SIRT1->PGC1a FOXO Deacetylation of FOXO proteins SIRT1->FOXO NFkB Deacetylation of NF-κB SIRT1->NFkB Mitochondrial_Biogenesis ↑ Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Stress_Resistance ↑ Stress Resistance FOXO->Stress_Resistance Inflammation ↓ Inflammation NFkB->Inflammation

Caption: Resveratrol activates SIRT1, leading to the deacetylation of downstream targets and various cellular benefits.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound, acknowledging the current limitations in available data and offering a practical framework for its experimental determination. The included solubility data for the related compound resveratrol serves as a useful, albeit preliminary, reference. The detailed experimental protocol and the visualization of key signaling pathways are intended to empower researchers, scientists, and drug development professionals in their efforts to unlock the full therapeutic potential of this compound and other promising stilbenoids. Further experimental investigation into the physicochemical properties of this compound is strongly encouraged to accelerate its translation from a promising natural product to a clinically relevant therapeutic agent.

References

Technical Guide: Spectroscopic and Biological Insights into Viniferol D

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Viniferol D is a stilbenoid, a class of natural polyphenolic compounds. It is specifically a resveratrol (B1683913) trimer, meaning it is formed from three units of resveratrol. Found in plants such as Vitis vinifera (the common grapevine), this compound is of significant interest to the scientific community due to the well-documented biological activities of its constituent monomer, resveratrol, and other related stilbenoids. These activities include antioxidant, anti-inflammatory, and potential anticancer effects. This technical guide provides an in-depth overview of the ultraviolet-visible (UV-Vis) spectroscopic properties of this compound, a detailed experimental protocol for its analysis, and a look into its potential biological significance.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC₄₂H₃₂O₉[1]
Molecular Weight680.7 g/mol [1]
AppearancePowder[1]
SourceIsolated from the stem of Vitis vinifera[1]

UV-Vis Spectrum and Molar Absorptivity of this compound

Precise UV-Vis spectroscopic data for this compound, including its maximum absorbance wavelength (λmax) and molar absorptivity (ε), are not extensively documented in publicly available literature. However, based on the known spectral characteristics of related stilbenoids, such as resveratrol and other polyphenols, we can infer the expected spectral properties of this compound.

Resveratrol, the monomeric unit of this compound, exhibits two primary absorption maxima at approximately 215 nm and 306 nm.[2][3] Furthermore, polyphenolic compounds typically display a characteristic absorbance peak in the range of 270-280 nm.[4] It is therefore anticipated that the UV-Vis spectrum of this compound will show significant absorbance in the UV region, with a probable λmax falling within the 270-320 nm range.

For the purpose of this guide, and in the absence of specific experimental data for this compound, a hypothetical λmax is used for the experimental protocol. Researchers should determine the empirical λmax as the first step in any quantitative analysis.

ParameterEstimated ValueNotes
λmax (Maximum Absorbance Wavelength) ~280 - 320 nmBased on data for resveratrol and other polyphenols.[2][4] Empirical determination is required.
Molar Absorptivity (ε) Not availableMust be determined experimentally.

Experimental Protocol: Determination of UV-Vis Spectrum and Molar Absorptivity

This section outlines a detailed methodology for determining the UV-Vis spectrum and molar absorptivity of this compound.

Materials and Equipment
  • This compound (powder, purity ≥95%)

  • Methanol (B129727) (spectroscopic grade)

  • Deionized water

  • Quartz cuvettes (1 cm path length)

  • Calibrated analytical balance

  • Volumetric flasks (various sizes)

  • Micropipettes

  • Double-beam UV-Vis spectrophotometer

Preparation of Standard Solutions
  • Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound powder and transfer it to a 10 mL volumetric flask. Dissolve the powder in a small amount of spectroscopic grade methanol and then fill the flask to the mark with the same solvent. Mix thoroughly until all the solid has dissolved.

  • Working Solutions: Prepare a series of dilutions from the stock solution using methanol as the diluent. The concentration range should be selected to yield absorbance values between 0.1 and 1.0 for optimal accuracy. A suggested concentration range for initial analysis would be 1 µg/mL to 20 µg/mL.

Instrumental Analysis
  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.

  • Wavelength Scan (Determination of λmax):

    • Fill a quartz cuvette with the blank solution (spectroscopic grade methanol).

    • Place the blank cuvette in the reference holder of the spectrophotometer.

    • Fill another quartz cuvette with a mid-range concentration of this compound working solution (e.g., 10 µg/mL).

    • Place the sample cuvette in the sample holder.

    • Perform a wavelength scan over a range of 200 nm to 800 nm to identify the wavelength of maximum absorbance (λmax).

  • Absorbance Measurement for Molar Absorptivity Calculation:

    • Set the spectrophotometer to measure absorbance at the determined λmax.

    • Zero the instrument using the blank solution.

    • Measure the absorbance of each of the prepared working solutions, starting from the lowest concentration.

    • Rinse the sample cuvette with the next solution to be measured before filling it.

Data Analysis
  • Beer-Lambert Law: The relationship between absorbance (A), molar absorptivity (ε), path length (l), and concentration (c) is described by the Beer-Lambert Law: A = εlc.

  • Calibration Curve: Plot a graph of absorbance versus concentration for the working solutions. The resulting plot should be a straight line passing through the origin.

  • Molar Absorptivity Calculation: The slope of the calibration curve will be equal to the molar absorptivity (ε) if the concentration is in mol/L and the path length is 1 cm. If the concentration is in mg/L, the slope will be the absorptivity (a), and this can be converted to molar absorptivity using the molecular weight of this compound.

    ε = (Slope of calibration curve in L mg⁻¹ cm⁻¹) × (Molecular Weight of this compound in g mol⁻¹)

Potential Biological Activity and Signaling Pathways of this compound

While the specific biological activities and signaling pathways of this compound are not as extensively studied as those of resveratrol, based on the known functions of other viniferins and stilbenoids, a number of potential biological roles can be postulated. These include antioxidant, anti-inflammatory, and cytoprotective effects.

The diagram below illustrates a hypothetical signaling pathway through which this compound might exert its antioxidant and anti-inflammatory effects, based on pathways known to be modulated by resveratrol and other polyphenols. This is a speculative model and requires experimental validation.

ViniferolD_Pathway Hypothetical Signaling Pathway of this compound ViniferolD This compound ROS Reactive Oxygen Species (ROS) ViniferolD->ROS Scavenges Keap1 Keap1 ViniferolD->Keap1 Inhibits NFkB NF-κB ViniferolD->NFkB Inhibits activation Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Keap1->Nrf2 Sequesters AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes Induces expression of AntioxidantEnzymes->ROS Neutralizes CellularProtection Cellular Protection & Reduced Inflammation AntioxidantEnzymes->CellularProtection InflammatoryCytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->InflammatoryCytokines Induces expression of InflammatoryCytokines->CellularProtection Reduced levels lead to UV_Vis_Workflow Experimental Workflow for UV-Vis Analysis of this compound Start Start PrepStock Prepare this compound Stock Solution Start->PrepStock PrepWorking Prepare Serial Dilutions (Working Solutions) PrepStock->PrepWorking SpectroSetup Spectrophotometer Setup & Warm-up PrepWorking->SpectroSetup ScanLambdaMax Perform Wavelength Scan to Determine λmax SpectroSetup->ScanLambdaMax MeasureAbsorbance Measure Absorbance of Working Solutions at λmax ScanLambdaMax->MeasureAbsorbance PlotData Plot Calibration Curve (Absorbance vs. Concentration) MeasureAbsorbance->PlotData CalculateEpsilon Calculate Molar Absorptivity (ε) from the Slope PlotData->CalculateEpsilon End End CalculateEpsilon->End

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Viniferol D

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Viniferol D, a stilbene (B7821643) trimer, has garnered significant interest due to its potential pharmacological activities. Accurate and reliable quantification of this compound in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for research and development. High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) offers a robust and sensitive method for the analysis of stilbenes.[1] This application note provides a detailed protocol for the quantitative analysis of this compound using a validated reverse-phase HPLC method.

Principle of the Method

This method employs reverse-phase HPLC to separate this compound from other components in the sample matrix based on its polarity. A C18 stationary phase is used in conjunction with a polar mobile phase gradient consisting of acidified water and an organic solvent (methanol or acetonitrile).[1] As the proportion of the organic solvent in the mobile phase increases, this compound, being relatively non-polar, elutes from the column. The Diode Array Detector allows for quantification at the maximum absorbance wavelength of this compound and provides spectral data to confirm peak purity.[1]

Experimental Protocols

Apparatus and Reagents
  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, degasser, autosampler, column thermostat, and Diode Array Detector (DAD).[1]

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Analytical balance.

  • Vortex mixer and ultrasonic bath.

  • Syringe filters (0.45 µm).[1]

  • This compound reference standard.

  • HPLC grade methanol (B129727), acetonitrile, and water.

  • Formic acid or acetic acid (analytical grade).

Preparation of Standard Solutions

A stock solution of this compound is prepared by accurately weighing a known amount of the reference standard and dissolving it in methanol to achieve a concentration of 1 mg/mL. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve.

Sample Preparation (from Plant Material)
  • Homogenization: Weigh approximately 100 mg of finely ground, dried plant material into a centrifuge tube.[1]

  • Extraction: Add 2 mL of 80% methanol in water (v/v).[1] Vortex the mixture thoroughly and extract for 1 hour in an ultrasonic bath.[1]

  • Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1]

Chromatographic Conditions

The following table outlines the recommended HPLC conditions for the analysis of this compound. Optimization may be required depending on the specific sample matrix and HPLC system.

ParameterCondition
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size[1]
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid[1]
Gradient Elution 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30.1-35 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C[1]
Injection Volume 20 µL
Detection Wavelength 320 nm[2]
DAD Spectral Range 200 - 400 nm for peak purity analysis[1]

Data Presentation: Method Validation Summary

A validated HPLC method ensures the reliability and reproducibility of the analytical results. The following table summarizes the typical validation parameters for the quantification of stilbenes, which would be established during method validation for this compound.

Validation ParameterTypical Specification
Linearity (R²) > 0.999[1]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL[1]
Limit of Quantification (LOQ) 0.03 - 0.5 µg/mL[1]
Accuracy (Recovery) 95 - 105%
Precision (RSD%) < 2%
Specificity No interfering peaks at the retention time of this compound

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Plant Material extraction Solvent Extraction start->extraction centrifuge Centrifugation extraction->centrifuge filtration Filtration centrifuge->filtration hplc HPLC System (C18 Column, Gradient Elution) filtration->hplc dad Diode Array Detector (320 nm) hplc->dad chromatogram Obtain Chromatogram dad->chromatogram quantification Quantification using Calibration Curve chromatogram->quantification report Generate Report quantification->report

Caption: Workflow for the HPLC analysis of this compound.

Logical Flow of HPLC System

G solvent Mobile Phase (Solvent A & B) pump HPLC Pump (Gradient Control) solvent->pump injector Autosampler (Sample Injection) pump->injector column C18 Column (Separation) injector->column detector DAD Detector (Detection) column->detector data_system Data System (Chromatogram) detector->data_system waste Waste detector->waste

Caption: Logical flow of the HPLC-DAD system.

References

Application Note: Quantitative Analysis of Viniferol D in Plant Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the quantification of Viniferol D, a resveratrol (B1683913) trimer with significant therapeutic potential, in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology outlined here is based on established principles for the analysis of stilbenoids and other polyphenols, ensuring a robust and reliable quantification approach.[1][2] This application note includes detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, it provides a framework for method validation and presents data in a clear, tabular format. Visual workflows are included to guide the user through the experimental process.

Introduction

This compound is a complex stilbenoid, specifically a trimer of resveratrol, found in various plant species, notably in grapevines (Vitis vinifera). As with other resveratrol oligomers, this compound is of great interest to the pharmaceutical and nutraceutical industries due to its potential biological activities. Accurate quantification of this compound in plant extracts is crucial for quality control, dosage determination, and further pharmacological studies. LC-MS/MS offers the high selectivity and sensitivity required for the precise measurement of this compound in complex plant matrices.

Experimental Protocol

Materials and Reagents
  • Solvents: Acetonitrile (ACN), methanol (B129727) (MeOH), and water (H₂O), all LC-MS grade.

  • Acids: Formic acid (FA), LC-MS grade.

  • Standards:

    • This compound analytical standard (Purity ≥95%). Note: The commercial availability of a this compound standard is limited. It may be necessary to isolate and purify the compound or obtain it from a specialized supplier.

    • Internal Standard (IS): Polydatin or a stable isotope-labeled resveratrol analogue (e.g., ¹³C₆-trans-resveratrol).

  • Plant Material: Dried and finely powdered plant tissue (e.g., grape stems or leaves).

  • Extraction: Solid-Phase Extraction (SPE) C18 cartridges.

Sample Preparation: Extraction of this compound from Plant Material
  • Extraction:

    • Weigh 100 mg of the dried, powdered plant material into a centrifuge tube.

    • Add 5 mL of 80% methanol in water.

    • Add the internal standard to a final concentration of 100 ng/mL.

    • Vortex for 1 minute to ensure thorough mixing.

    • Perform ultrasonic-assisted extraction for 30 minutes at 40°C.[3]

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet with an additional 5 mL of 80% methanol and combine the supernatants.

  • Solvent Evaporation:

    • Evaporate the combined supernatants to dryness under a gentle stream of nitrogen at 40°C.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried extract in 1 mL of 10% methanol.

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the analytes with 5 mL of methanol.

    • Evaporate the eluate to dryness under nitrogen.

  • Final Sample Preparation:

    • Reconstitute the final dried residue in 500 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Filter through a 0.22 µm syringe filter into an LC autosampler vial.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

  • System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[4]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry:

  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Ion Source Parameters:

    • Capillary Voltage: -3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Nebulizer Gas Flow: Instrument dependent

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions for Quantification

The following MRM transitions are proposed for this compound based on its structure as a resveratrol trimer. Note: These transitions, particularly the product ions and collision energies, must be optimized empirically using a this compound standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
This compound679.2To be determinedTo be determinedTo be determined
Polydatin (IS)389.1227.1185.1-20

For this compound, potential product ions could arise from the cleavage of the bonds linking the resveratrol units. The fragmentation of other stilbenes often involves losses of resveratrol monomers (228 Da) or related fragments.

Method Validation

A comprehensive validation of the method should be performed according to established guidelines.[5]

Validation ParameterAcceptance Criteria
Linearity R² > 0.99 for the calibration curve prepared in the matrix.
Limit of Detection (LOD) Signal-to-noise ratio of ≥ 3.
Limit of Quantification (LOQ) Signal-to-noise ratio of ≥ 10, with acceptable precision and accuracy.
Accuracy (Recovery) Within 85-115% for spiked samples at three different concentration levels (low, medium, high).
Precision (RSD) Intra-day and inter-day precision with a relative standard deviation (RSD) of <15%.
Matrix Effect Assessed by comparing the response of the analyte in a post-extraction spiked sample to a pure standard solution.
Stability Analyte stability in the matrix under various storage conditions (bench-top, freeze-thaw, long-term).

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison.

Table 1: Quantification of this compound in Plant Extracts

Sample IDPlant SpeciesPlant PartThis compound Concentration (µg/g dry weight)RSD (%)
Sample 1Vitis viniferaStemExample Value<15%
Sample 2Vitis viniferaLeafExample Value<15%
...............

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Plant Material Weighing B 2. Extraction with 80% Methanol & IS A->B C 3. Ultrasonic-Assisted Extraction B->C D 4. Centrifugation & Supernatant Collection C->D E 5. Solvent Evaporation D->E F 6. SPE Cleanup E->F G 7. Reconstitution & Filtration F->G H UHPLC Separation on C18 Column G->H I ESI in Negative Mode H->I J MRM Detection I->J K Quantification using Calibration Curve J->K L Method Validation K->L M Reporting Results L->M

Caption: Workflow for this compound Quantification.

Logical Relationship for Method Development

G A Define Analyte (this compound) B Select Internal Standard (e.g., Polydatin) A->B C Optimize Sample Preparation (Extraction & Cleanup) A->C D Develop LC Method (Column, Mobile Phase, Gradient) C->D E Optimize MS/MS Parameters (Ionization, MRM Transitions) D->E F Method Validation (Linearity, Accuracy, Precision) E->F G Quantitative Analysis of Samples F->G

Caption: Method Development and Validation Steps.

Conclusion

The LC-MS/MS protocol described in this application note provides a robust framework for the sensitive and selective quantification of this compound in plant extracts. Adherence to the detailed steps for sample preparation, chromatography, and mass spectrometry, followed by a thorough method validation, will ensure the generation of high-quality, reliable data. This methodology is a valuable tool for researchers in natural product chemistry, pharmacology, and drug development who are investigating the therapeutic potential of this compound.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Antioxidant Activity of Viniferol D

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Viniferol D, a stilbenoid polyphenol derived from Vitis vinifera (grapevine), is a promising natural compound with potential therapeutic applications.[1] Like other stilbenoids, such as resveratrol, this compound is reputed for its antioxidant properties.[2][3][4] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[5][6] Antioxidants mitigate oxidative damage by neutralizing free radicals or by enhancing endogenous antioxidant defense mechanisms.[5][7]

These application notes provide detailed protocols for a panel of cell-based assays to comprehensively evaluate the antioxidant efficacy of this compound. The assays are designed to measure the compound's ability to reduce intracellular ROS levels, protect against lipid peroxidation, and activate the key antioxidant signaling pathway mediated by the transcription factor Nrf2.

Key Cellular Antioxidant Pathways

Cells possess a sophisticated network of antioxidant defenses to counteract oxidative stress. These can be broadly categorized into enzymatic and non-enzymatic systems.[7] Key enzymatic antioxidants include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[8] Non-enzymatic antioxidants include glutathione (GSH) and vitamins.[7] A critical signaling pathway for cellular protection against oxidative stress is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[9] Under conditions of oxidative stress, Nrf2 translocates to the nucleus, binds to the ARE in the promoter region of target genes, and initiates the transcription of a battery of antioxidant and cytoprotective enzymes.

I. Measurement of Intracellular Reactive Oxygen Species (ROS)

Assay Principle:

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a widely used method for the direct measurement of intracellular ROS.[10][11] DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[12][13] The fluorescence intensity is directly proportional to the level of intracellular ROS.

Experimental Protocol: DCFH-DA Assay

Materials:

  • HeLa, HepG2, or other suitable adherent cell line

  • This compound (stock solution in DMSO)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Tert-butyl hydroperoxide (TBHP) or Hydrogen Peroxide (H₂O₂) (as an oxidative stress inducer)

  • N-acetylcysteine (NAC) (as a positive control antioxidant)

  • Phosphate-buffered saline (PBS)

  • Culture medium (e.g., DMEM) without phenol (B47542) red

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)

Procedure:

  • Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in phenol red-free medium.

    • Remove the culture medium from the wells and wash once with PBS.

    • Add 100 µL of the this compound dilutions to the respective wells. Include wells for a vehicle control (DMSO), a positive control (NAC, e.g., 5 mM), and untreated cells.

    • Incubate for 1-2 hours at 37°C.

  • DCFH-DA Loading:

    • Prepare a 10 µM working solution of DCFH-DA in pre-warmed serum-free medium immediately before use.[13]

    • Remove the medium containing this compound and wash the cells once with PBS.

    • Add 100 µL of the 10 µM DCFH-DA solution to each well.

    • Incubate for 30-45 minutes at 37°C in the dark.[12][14]

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells twice with PBS.

    • Add 100 µL of a pre-determined concentration of TBHP (e.g., 100 µM) in phenol red-free medium to all wells except the untreated control wells.

    • Incubate for 30-60 minutes at 37°C.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

Data Presentation: this compound Effect on Intracellular ROS
Treatment GroupThis compound (µM)Mean Fluorescence Intensity (RFU)% ROS Inhibition
Untreated Control-150N/A
Vehicle + TBHP (100 µM)012000%
This compound + TBHP195023.8%
This compound + TBHP560057.1%
This compound + TBHP1035081.0%
This compound + TBHP2520095.2%
N-acetylcysteine (5 mM) + TBHPN/A18097.1%

% ROS Inhibition is calculated as: [1 - (Fluorescence_Sample - Fluorescence_Untreated) / (Fluorescence_Vehicle+TBHP - Fluorescence_Untreated)] x 100

Workflow Diagram: DCFH-DA Assay

DCFDA_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed Cells (96-well plate) B Incubate 24h A->B C Pre-treat with this compound or Controls (1-2h) B->C D Load with DCFH-DA (30-45 min) C->D E Induce Oxidative Stress (e.g., TBHP, 30-60 min) D->E F Measure Fluorescence (Ex/Em: 485/535 nm) E->F G Calculate % ROS Inhibition F->G

Workflow for measuring intracellular ROS using the DCFH-DA assay.

II. Assessment of Nrf2 Nuclear Translocation

Assay Principle:

Activation of the Nrf2 pathway is a key mechanism for upregulating endogenous antioxidant defenses.[9] Upon activation, Nrf2 translocates from the cytoplasm to the nucleus, where it binds to the Antioxidant Response Element (ARE) to initiate gene transcription. This assay quantifies the amount of active Nrf2 in nuclear extracts using an ELISA-based method. A 96-well plate is pre-coated with a dsDNA sequence containing the Nrf2 consensus binding site.[15] Active Nrf2 in the nuclear extract binds to this DNA. This is then detected using a primary antibody specific to Nrf2 and a subsequent HRP-conjugated secondary antibody. The colorimetric signal is proportional to the amount of activated Nrf2.[16]

Experimental Protocol: Nrf2 Transcription Factor Activity Assay

Materials:

  • ARE-reporter cell line or other suitable cell type (e.g., HaCaT, HepG2)

  • This compound (stock solution in DMSO)

  • Sulforaphane (as a positive control Nrf2 activator)

  • Nuclear Extraction Kit

  • Nrf2 Transcription Factor Assay Kit (Colorimetric)

  • Microplate reader capable of reading absorbance at 450 nm

Procedure:

  • Cell Treatment:

    • Seed cells in a 10 cm dish and grow to 80-90% confluency.

    • Treat cells with various concentrations of this compound, a vehicle control (DMSO), and a positive control (e.g., 10 µM Sulforaphane) for 4-6 hours.

  • Nuclear Extract Preparation:

    • Following treatment, harvest the cells and prepare nuclear extracts according to the manufacturer's protocol of a commercial nuclear extraction kit. This typically involves lysing the cell membrane while keeping the nucleus intact, followed by lysis of the nuclear membrane.

    • Determine the protein concentration of the nuclear extracts (e.g., using a BCA assay).

  • Nrf2 Binding Assay (ELISA):

    • Perform the assay according to the manufacturer's instructions.[15][17] A generalized protocol is as follows:

    • Add 10-15 µg of nuclear extract per well to the Nrf2 consensus sequence-coated plate.

    • Incubate for 1 hour at room temperature to allow Nrf2 binding.

    • Wash the wells to remove unbound proteins.

    • Add the primary anti-Nrf2 antibody to each well and incubate for 1 hour.

    • Wash, then add the HRP-conjugated secondary antibody and incubate for 1 hour.

    • Wash thoroughly and add the TMB substrate.

    • Incubate for 15-30 minutes in the dark until a blue color develops.

    • Add the stop solution, which will turn the color to yellow.

  • Absorbance Measurement:

    • Read the absorbance at 450 nm immediately.

Data Presentation: this compound Effect on Nrf2 Activation
Treatment GroupThis compound (µM)Absorbance at 450 nm (OD)Fold-Change vs. Vehicle
Untreated Control-0.1500.94
Vehicle Control00.1601.00
This compound50.3202.00
This compound100.5803.63
This compound250.8505.31
Sulforaphane (10 µM)N/A0.9105.69

Signaling Pathway Diagram: Nrf2 Activation by this compound

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Cul3 Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Cul3 Constitutive Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl translocation Keap1 Keap1 ARE ARE Nrf2_nucl->ARE Genes Antioxidant Genes (HO-1, NQO1, GCLC) ARE->Genes ViniferolD This compound ViniferolD->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation

Proposed mechanism of Nrf2 pathway activation by this compound.

III. Quantification of Lipid Peroxidation

Assay Principle:

Lipid peroxidation is a key indicator of oxidative damage to cellular membranes. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a well-established method for measuring lipid peroxidation. It quantifies malondialdehyde (MDA), a major byproduct of this process.[6][18] In the assay, MDA present in the cell lysate reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form an MDA-TBA adduct, which can be measured colorimetrically at ~532 nm.[6]

Experimental Protocol: TBARS Assay

Materials:

  • Cell line of choice (e.g., primary hepatocytes, neuronal cells)

  • This compound (stock solution in DMSO)

  • Oxidative stress inducer (e.g., FeSO₄/Ascorbate or H₂O₂)

  • Cell lysis buffer containing a BHT to prevent ex-vivo oxidation[19]

  • TBA reagent (Thiobarbituric acid in an acidic solution)

  • MDA standard (1,1,3,3-Tetramethoxypropane)

  • Spectrophotometric microplate reader capable of reading at 532 nm

Procedure:

  • Cell Culture and Treatment:

    • Culture cells in appropriate vessels (e.g., 6-well plates) to achieve sufficient cell numbers.

    • Pre-treat cells with various concentrations of this compound, vehicle control, and a positive control antioxidant for 1-2 hours.

    • Induce lipid peroxidation by adding an oxidative stressor (e.g., 10 µM FeSO₄ and 100 µM ascorbate) for 2-4 hours.

  • Sample Preparation:

    • Harvest cells by scraping and wash with ice-cold PBS.

    • Lyse the cells in a lysis buffer containing BHT on ice.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate for normalization.

  • TBARS Reaction:

    • Prepare an MDA standard curve by hydrolyzing 1,1,3,3-Tetramethoxypropane.

    • Add 100 µL of cell lysate or MDA standard to a microcentrifuge tube.

    • Add 250 µL of TBA reagent to each tube.[6]

    • Incubate the tubes at 95°C for 60 minutes.[6]

    • Cool the tubes on ice for 5 minutes to stop the reaction.

    • Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.

  • Absorbance Measurement:

    • Transfer 200 µL of the clear supernatant to a 96-well plate.

    • Read the absorbance at 532 nm.

  • Calculation:

    • Calculate the MDA concentration in the samples using the standard curve.

    • Normalize the MDA concentration to the protein concentration of the lysate (e.g., nmol MDA/mg protein).

Data Presentation: this compound Effect on Lipid Peroxidation
Treatment GroupThis compound (µM)MDA Concentration (nmol/mg protein)% Inhibition of Lipid Peroxidation
Untreated Control-1.2N/A
Vehicle + Fe/Asc08.50%
This compound + Fe/Asc56.132.9%
This compound + Fe/Asc104.357.5%
This compound + Fe/Asc252.582.2%
Positive Control + Fe/AscN/A1.891.8%

% Inhibition is calculated as: [1 - (MDA_Sample - MDA_Untreated) / (MDA_Vehicle+Fe/Asc - MDA_Untreated)] x 100

Workflow Diagram: TBARS Assay for Lipid Peroxidation

TBARS_Workflow cluster_prep Cell Treatment & Lysis cluster_reaction TBARS Reaction cluster_analysis Analysis A Culture & Treat Cells (this compound, Controls) B Induce Lipid Peroxidation (e.g., Fe/Ascorbate) A->B C Harvest & Lyse Cells (with BHT) B->C D Add TBA Reagent to Lysate & Standards C->D E Incubate at 95°C for 60 min D->E F Cool on Ice & Centrifuge E->F G Read Absorbance of Supernatant (532 nm) F->G H Calculate MDA Concentration (nmol/mg protein) G->H

Workflow for measuring lipid peroxidation via the TBARS assay.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Viniferol D

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Viniferol D, a resveratrol (B1683913) derivative, has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides a detailed protocol for evaluating the anti-inflammatory activity of this compound in an in vitro setting. The primary model utilized is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line, a well-established and widely used model for studying inflammatory responses.[1][2][3][4][5] The protocols outlined below will enable researchers to assess the efficacy of this compound in mitigating inflammatory responses by quantifying key inflammatory mediators and elucidating its mechanism of action on critical signaling pathways.

Principle of the Assay

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and other immune cells.[6][7] Upon recognition by Toll-like receptor 4 (TLR4), LPS triggers a signaling cascade that leads to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[8][9] This, in turn, results in the increased expression and release of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][7][8] This assay evaluates the ability of this compound to inhibit the production of these inflammatory markers in LPS-stimulated RAW 264.7 macrophages.

Data Presentation

Table 1: Effect of this compound on Pro-inflammatory Mediator Production in LPS-stimulated RAW 264.7 Macrophages
TreatmentConcentration (µM)NO Production (% of LPS Control)PGE₂ Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)
Control -0000
LPS (1 µg/mL) -100100100100
This compound + LPS 1
5
10
25
Positive Control (e.g., Dexamethasone) 10

Data to be filled in by the researcher based on experimental results.

Table 2: Inhibitory Effect of this compound on COX-2 and NF-κB Activation
TreatmentConcentration (µM)COX-2 Protein Expression (% of LPS Control)p-p65 (NF-κB) Protein Expression (% of LPS Control)
Control -00
LPS (1 µg/mL) -100100
This compound + LPS 1
5
10
25
Positive Control (e.g., BAY 11-7082 for NF-κB) 10

Data to be filled in by the researcher based on experimental results.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

Purpose: To determine the non-toxic concentrations of this compound to be used in subsequent anti-inflammatory assays.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO, not exceeding 0.1%).

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group. Select concentrations that show >90% viability for subsequent experiments.[5]

Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control (no treatment), LPS only, and this compound only groups.

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines (ELISA)
  • Follow the same cell seeding, pre-treatment, and stimulation protocol as for the NO assay (Protocol 3, steps 1-4).

  • Collect the cell culture supernatant and store it at -80°C until use.

  • Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[3]

Western Blot Analysis for NF-κB and COX-2
  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate for 24 hours.

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for the appropriate time (e.g., 30 minutes for NF-κB activation, 24 hours for COX-2 expression).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-p65 (a subunit of NF-κB), total p65, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture RAW 264.7 Cell Culture seeding Cell Seeding cell_culture->seeding pretreatment Pre-treatment with This compound seeding->pretreatment cytotoxicity Cytotoxicity Assay (MTT) seeding->cytotoxicity stimulation Stimulation with LPS pretreatment->stimulation no_assay NO Assay (Griess Reagent) stimulation->no_assay cytokine_assay Cytokine Assay (ELISA) stimulation->cytokine_assay western_blot Western Blot (NF-κB, COX-2) stimulation->western_blot

Caption: Workflow for in vitro anti-inflammatory assay of this compound.

This compound Anti-inflammatory Signaling Pathway

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (in nucleus) NFkB->NFkB_nuc translocates Gene_exp Pro-inflammatory Gene Expression NFkB_nuc->Gene_exp induces Mediators Inflammatory Mediators (NO, PGE₂, TNF-α, IL-6) Gene_exp->Mediators COX2 COX-2 Gene_exp->COX2 ViniferolD This compound ViniferolD->IKK inhibits ViniferolD->NFkB_nuc inhibits ViniferolD->COX2 inhibits

Caption: Proposed anti-inflammatory mechanism of this compound.

References

Application Notes and Protocols for Assessing the Cytotoxicity of Viniferol D in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the cytotoxic effects of Viniferol D, a resveratrol (B1683913) dimer with potential anticancer properties, on various cancer cell lines. The following methods are industry-standard for determining cell viability, proliferation, and the mechanisms of cell death induced by novel compounds.

Introduction to Cytotoxicity Assessment

Evaluating the cytotoxic potential of therapeutic compounds like this compound is a critical step in drug discovery and development. This process involves a multi-faceted approach to not only quantify cell death but also to understand the underlying molecular mechanisms. The primary assays employed are designed to measure changes in cell membrane integrity, metabolic activity, and the activation of apoptotic or necrotic pathways. This document outlines the protocols for the MTT assay, Lactate (B86563) Dehydrogenase (LDH) assay, Annexin V/Propidium Iodide (PI) staining for apoptosis analysis, and cell cycle analysis.

Key Cytotoxicity Assays

A summary of the primary assays used to assess the cytotoxicity of this compound is presented below. Each assay provides a different perspective on the cellular response to the compound.

AssayPrincipleEndpoint MeasuredInformation Gained
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.[1][2][3]Metabolic activity, indicative of cell viability.[1][2]Quantifies the reduction in cell viability and proliferation; allows for IC50 determination.
LDH Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[4][5][6]Cell membrane integrity.[6]Quantifies cytotoxicity due to cell lysis (necrosis).[4]
Annexin V/PI Staining Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that enters cells with compromised membranes (late apoptosis/necrosis).[7]Phosphatidylserine externalization and membrane permeability.Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis Staining of cellular DNA with a fluorescent dye (e.g., Propidium Iodide) to quantify DNA content, which correlates with the phase of the cell cycle.[8][9][10]DNA content per cell.[8]Identifies cell cycle arrest at specific phases (G0/G1, S, G2/M) induced by the compound.[8][9]

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

  • Microplate reader capable of measuring absorbance at 570 nm.[11]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls (e.g., DMSO at the highest concentration used for this compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[1]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[1]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate 24h A->B D Treat Cells B->D C Prepare this compound Dilutions C->D E Incubate (24-72h) D->E F Add MTT Reagent E->F G Incubate 4h F->G H Add Solubilization Solution G->H I Measure Absorbance (570nm) H->I J Calculate % Viability I->J K Determine IC50 J->K

Caption: Workflow for assessing cell viability using the MTT assay.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, serving as a marker for cytotoxicity and cell lysis.[4][5]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • 96-well flat-bottom plates

  • LDH Cytotoxicity Assay Kit (commercially available kits are recommended, e.g., from Promega or Thermo Fisher Scientific)

  • Microplate reader capable of measuring absorbance at 490 nm.[12]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. It is crucial to set up the following controls:

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with the lysis buffer provided in the kit (represents 100% cytotoxicity).

    • Background Control: Culture medium only.

  • Incubation: Incubate the plate for the desired treatment duration at 37°C and 5% CO2.

  • Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well containing the supernatant.[12]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]

  • Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Experimental Workflow for LDH Assay

LDH_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed & Treat Cells in 96-well Plate B Incubate (24-72h) A->B C Collect Supernatant B->C D Add LDH Reaction Mix C->D E Incubate 30 min D->E F Add Stop Solution E->F G Measure Absorbance (490nm) F->G H Calculate % Cytotoxicity G->H I Plot Dose-Response H->I

Caption: Workflow for assessing cytotoxicity via LDH release.

Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit with Propidium Iodide (PI)

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (or as per kit instructions).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Logical Flow of Apoptosis Detection

Apoptosis_Detection cluster_staining Staining Start Cell Population after this compound Treatment AnnexinV Annexin V Staining Start->AnnexinV PI Propidium Iodide (PI) Staining Start->PI Q2 Annexin V+ / PI+ Late Apoptotic / Necrotic AnnexinV->Q2 Q4 Annexin V+ / PI- Early Apoptotic AnnexinV->Q4 Q1 Annexin V- / PI+ Necrotic PI->Q1 PI->Q2 Q3 Annexin V- / PI- Viable

Caption: Quadrant analysis in Annexin V/PI flow cytometry.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[8]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Cold 70% ethanol (B145695)

  • PBS

  • PI/RNase staining solution

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration.

  • Cell Harvesting: Harvest cells as described in the Annexin V/PI protocol.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[13]

  • Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Potential Signaling Pathways of this compound

Based on studies of related resveratrol dimers like trans-δ-viniferin, this compound may exert its cytotoxic effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[14] One such critical pathway is the PI3K/Akt pathway, which is often dysregulated in cancer.[14]

Potential Mechanism of Action: this compound may induce an increase in intracellular Reactive Oxygen Species (ROS), leading to a reduction in the mitochondrial membrane potential (ΔΨm).[14] This mitochondrial stress can trigger apoptosis and inhibit pro-survival signaling cascades like the PI3K/Akt pathway, ultimately leading to a decrease in cancer cell proliferation.[14]

Hypothesized this compound Signaling Pathway

ViniferolD_Pathway VinD This compound ROS Increased ROS VinD->ROS PI3K PI3K VinD->PI3K Inhibits Mito Reduced Mitochondrial Membrane Potential (ΔΨm) ROS->Mito Apoptosis Apoptosis Mito->Apoptosis Induces Akt Akt PI3K->Akt Prolif Cell Proliferation Akt->Prolif Promotes Akt->Apoptosis Inhibits

References

Unveiling the Bioactivity of Viniferol D: A Protocol for Investigating Enzyme Inhibitory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents from natural sources, the stilbenoid Viniferol D has emerged as a compound of significant interest. Found in grapevine stems, this resveratrol (B1683913) trimer holds promise for applications in drug development. To facilitate further research into its mechanism of action, we present comprehensive application notes and detailed protocols for studying the enzyme inhibitory effects of this compound. These guidelines are designed for researchers, scientists, and drug development professionals.

Introduction to this compound and its Therapeutic Potential

This compound is a member of the stilbenoid family, a class of polyphenolic compounds known for their diverse biological activities. While research on its direct precursor, resveratrol, is extensive, the specific enzymatic targets of this compound remain largely unexplored. Stilbenoids have demonstrated inhibitory activity against a range of enzymes implicated in various pathological conditions, including metabolic disorders, inflammation, and neurodegenerative diseases. This protocol outlines a systematic approach to screen this compound against a panel of key enzymes to elucidate its inhibitory profile.

Data Presentation: A Framework for Quantifying Inhibition

To ensure clear and comparable results, all quantitative data from the enzyme inhibition assays should be meticulously recorded and presented in a structured format. The following table provides a template for summarizing the inhibitory activity of this compound against various enzymes.

Target EnzymeSubstrateThis compound Concentration (µM)% InhibitionIC50 (µM)Positive ControlPositive Control IC50 (µM)
α-AmylaseStarche.g., 1, 10, 50, 100Acarbose (B1664774)
α-Glucosidasep-Nitrophenyl-α-D-glucopyranosidee.g., 1, 10, 50, 100Acarbose
Pancreatic Lipase (B570770)p-Nitrophenyl Palmitatee.g., 1, 10, 50, 100Orlistat (B1677487)
Cyclooxygenase-2 (COX-2)Arachidonic Acide.g., 1, 10, 50, 100Celecoxib
TyrosinaseL-DOPAe.g., 1, 10, 50, 100Kojic Acid
Acetylcholinesterase (AChE)Acetylthiocholine Iodidee.g., 1, 10, 50, 100Donepezil

Experimental Protocols

The following are detailed protocols for assessing the inhibitory effects of this compound on a selection of therapeutically relevant enzymes. These assays are based on established colorimetric or fluorometric methods and can be adapted for a 96-well plate format for high-throughput screening.

α-Amylase Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of α-amylase, an enzyme involved in carbohydrate digestion.[1][2][3]

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v) in a suitable buffer (e.g., 20 mM sodium phosphate (B84403) buffer with 6.7 mM NaCl, pH 6.9)

  • 3,5-Dinitrosalicylic acid (DNS) color reagent

  • This compound stock solution (in DMSO)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and acarbose in the assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add 50 µL of the α-amylase solution to each well.

  • Add 50 µL of the this compound dilutions or acarbose to the respective wells. For the control (100% enzyme activity), add 50 µL of the assay buffer.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the starch solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of the DNS color reagent to each well.

  • Heat the plate in a boiling water bath for 5 minutes.

  • Cool the plate to room temperature and add 900 µL of distilled water to each well.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

α-Glucosidase Inhibition Assay

This assay measures the inhibition of α-glucosidase, another key enzyme in carbohydrate metabolism.[4][5][6]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (1 M)

  • This compound stock solution (in DMSO)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and acarbose in the sodium phosphate buffer.

  • Add 100 µL of the α-glucosidase solution to each well of a 96-well plate.

  • Add 50 µL of the this compound dilutions or acarbose to the respective wells. For the control, add 50 µL of the buffer.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of sodium carbonate solution to each well.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition as described for the α-amylase assay.

Pancreatic Lipase Inhibition Assay

This protocol assesses the inhibitory potential of this compound against pancreatic lipase, a crucial enzyme for fat digestion.[7][8][9][10]

Materials:

  • Porcine pancreatic lipase

  • p-Nitrophenyl palmitate (pNPP)

  • Tris-HCl buffer (e.g., 100 mM, pH 8.2)

  • This compound stock solution (in DMSO)

  • Orlistat (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and orlistat in the Tris-HCl buffer.

  • Add 100 µL of the pancreatic lipase solution to each well of a 96-well plate.

  • Add 50 µL of the this compound dilutions or orlistat to the respective wells. Add 50 µL of buffer for the control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of the pNPP solution to each well.

  • Incubate at 37°C for 30 minutes.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition as previously described.

Visualizing the Experimental Workflow and Potential Signaling Pathways

To further aid in the understanding of the experimental design and the potential biological implications of this compound's activity, the following diagrams have been generated.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Viniferol_D This compound Stock (in DMSO) Dispensing Dispense Reagents: 1. Enzyme 2. This compound/Controls 3. Substrate Viniferol_D->Dispensing Enzyme_Stock Enzyme Stock (e.g., α-Amylase) Enzyme_Stock->Dispensing Substrate_Stock Substrate Stock (e.g., Starch) Substrate_Stock->Dispensing Controls Positive/Negative Controls Controls->Dispensing Incubation Incubate at Optimal Temperature Dispensing->Incubation Reaction_Stop Stop Reaction (if applicable) Incubation->Reaction_Stop Measurement Measure Signal (Absorbance/Fluorescence) Reaction_Stop->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50 Data_Table Summarize in Data Table Calc_IC50->Data_Table

Caption: General workflow for screening the enzyme inhibitory effects of this compound.

Potential_Signaling_Pathways cluster_metabolic Metabolic Regulation cluster_inflammation Inflammatory Response cluster_neuro Neurological Function Viniferol_D This compound Amylase α-Amylase Viniferol_D->Amylase Inhibits Glucosidase α-Glucosidase Viniferol_D->Glucosidase Inhibits Lipase Pancreatic Lipase Viniferol_D->Lipase Inhibits COX2 COX-2 Viniferol_D->COX2 Inhibits AChE Acetylcholinesterase Viniferol_D->AChE Inhibits Carbohydrate_Absorption Reduced Carbohydrate Absorption Amylase->Carbohydrate_Absorption Glucosidase->Carbohydrate_Absorption Lipid_Absorption Reduced Lipid Absorption Lipase->Lipid_Absorption Prostaglandins Reduced Prostaglandin Production COX2->Prostaglandins Acetylcholine Increased Acetylcholine Levels AChE->Acetylcholine

Caption: Potential signaling pathways modulated by the enzyme inhibitory activity of this compound.

Conclusion

These application notes and protocols provide a robust framework for the systematic investigation of the enzyme inhibitory properties of this compound. The outlined assays cover a range of therapeutic targets, and the standardized data presentation will facilitate the comparison and interpretation of results. Elucidating the enzymatic inhibition profile of this compound will be a critical step in unlocking its full therapeutic potential and advancing its development as a novel drug candidate.

References

Techniques for Evaluating the Bioavailability of Viniferol D: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viniferol D, a stilbenoid found in grapevine, has garnered interest for its potential therapeutic properties. A thorough understanding of its bioavailability is crucial for the development of effective formulations and for predicting its in vivo efficacy. This document provides detailed application notes and protocols for a multi-faceted approach to evaluating the bioavailability of this compound, encompassing in vitro, in vivo, and in silico methodologies. These techniques are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, thereby guiding preclinical and clinical development.

In Vitro Evaluation of Intestinal Permeability

A critical initial step in assessing oral bioavailability is to determine the compound's ability to cross the intestinal epithelium. The Caco-2 cell permeability assay is a widely accepted in vitro model for this purpose.[1][2][3][4]

Caco-2 Cell Permeability Assay

Principle: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[2][3] This assay measures the rate of transport of a compound across this cell monolayer, providing an estimate of its intestinal permeability.

Experimental Protocol:

  • Cell Culture:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

    • Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 24-well format) at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[5]

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values >250 Ω·cm² are typically considered suitable for permeability studies.

    • Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. Low permeability of the marker indicates a tight monolayer.

  • Transport Experiment (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add HBSS containing a known concentration of this compound (e.g., 10 µM) to the apical (AP) side of the Transwell® insert.

    • Add fresh HBSS to the basolateral (BL) side.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the BL side at various time points (e.g., 30, 60, 90, 120 minutes) and from the AP side at the end of the experiment.

    • Replenish the BL well with fresh HBSS at each time point.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of appearance of this compound in the basolateral compartment.

      • A is the surface area of the insert (cm²).

      • C0 is the initial concentration of this compound in the apical compartment.

Data Presentation:

CompoundPapp (AP-BL) (x 10⁻⁶ cm/s)Papp (BL-AP) (x 10⁻⁶ cm/s)Efflux RatioPredicted Absorption
This compound[Insert experimental value][Insert experimental value][Calculate][Interpret based on data]
Propranolol (High Permeability Control)>10High
Atenolol (Low Permeability Control)<1Low

Efflux Ratio = Papp (BL-AP) / Papp (AP-BL). An efflux ratio > 2 suggests the involvement of active efflux transporters.

Workflow for Caco-2 Permeability Assay:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Caco2_Culture Caco-2 Cell Culture (21 days on Transwell inserts) Integrity_Test Monolayer Integrity Test (TEER measurement) Caco2_Culture->Integrity_Test Add_Compound Add this compound to Apical Side Integrity_Test->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sample_Basolateral Sample Basolateral Side (multiple time points) Incubate->Sample_Basolateral Quantification Quantify this compound (LC-MS/MS) Sample_Basolateral->Quantification Papp_Calculation Calculate Papp Value Quantification->Papp_Calculation Result Result Papp_Calculation->Result Bioavailability Prediction

Caption: Workflow of the Caco-2 cell permeability assay.

In Vitro Metabolic Stability Assessment

The metabolic stability of a compound provides insights into its susceptibility to enzymatic degradation, primarily in the liver. Liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s (CYPs), are commonly used for this assessment.[7][8][9][10]

Liver Microsomal Stability Assay

Principle: This assay determines the rate of disappearance of a test compound when incubated with liver microsomes in the presence of necessary cofactors. A high rate of disappearance suggests rapid metabolism and potentially low oral bioavailability.

Experimental Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate (B84403) buffer (pH 7.4).[8]

    • Add this compound to the reaction mixture at a final concentration of typically 1 µM.[8][11]

    • Pre-incubate the mixture at 37°C.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding a NADPH-regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[9]

    • A control reaction without the NADPH-regenerating system should be run in parallel to account for non-enzymatic degradation.

  • Time Course Incubation:

    • Incubate the reaction mixture at 37°C.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.[8]

    • Centrifuge the samples to pellet the precipitated proteins.

  • Sample Analysis:

    • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Data Presentation:

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Predicted Metabolic Stability
This compound[Insert experimental value][Calculate][Interpret based on data]
Verapamil (Low Stability Control)<15HighLow
Warfarin (High Stability Control)>60LowHigh

Workflow for Liver Microsomal Stability Assay:

Caption: Workflow of the liver microsomal stability assay.

In Vivo Pharmacokinetic Studies

Animal models are essential for understanding the in vivo pharmacokinetic behavior of a compound, providing data on its absorption, distribution, metabolism, and excretion in a whole-organism system.[12][13][14]

Pharmacokinetic Study in Rodents

Principle: This study involves administering this compound to rodents (e.g., rats or mice) and collecting blood samples over time to determine the plasma concentration-time profile. This profile is then used to calculate key pharmacokinetic parameters.

Experimental Protocol:

  • Animal Model:

    • Use adult male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).

    • Acclimatize the animals for at least one week before the experiment.

    • Fast the animals overnight before dosing, with free access to water.

  • Dosing:

    • Administer this compound via oral gavage (e.g., 10 mg/kg) and intravenously (e.g., 1 mg/kg) to separate groups of animals. The intravenous dose allows for the determination of absolute bioavailability.

    • The vehicle for administration should be optimized for this compound's solubility (e.g., a mixture of PEG400, ethanol, and saline).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or via a cannula at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.[15][16][17][18]

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Half-life (t½)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Absolute oral bioavailability (F%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Data Presentation:

ParameterOral Administration (10 mg/kg)Intravenous Administration (1 mg/kg)
Cmax (ng/mL)[Insert experimental value][Insert experimental value]
Tmax (h)[Insert experimental value][Insert experimental value]
AUC₀₋t (ng·h/mL)[Insert experimental value][Insert experimental value]
AUC₀₋inf (ng·h/mL)[Insert experimental value][Insert experimental value]
t½ (h)[Insert experimental value][Insert experimental value]
CL (L/h/kg)-[Insert experimental value]
Vd (L/kg)-[Insert experimental value]
F (%)[Calculate]-

Logical Flow for In Vivo Pharmacokinetic Study:

G Animal_Model Animal Model Selection (e.g., Rats) Dosing Dosing (Oral and IV routes) Animal_Model->Dosing Blood_Sampling Blood Sampling (Time course) Dosing->Blood_Sampling Plasma_Preparation Plasma Preparation Blood_Sampling->Plasma_Preparation Quantification This compound Quantification (LC-MS/MS) Plasma_Preparation->Quantification PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Quantification->PK_Analysis Result Determination of Cmax, Tmax, AUC, t½, F% PK_Analysis->Result

Caption: Logical flow of an in vivo pharmacokinetic study.

In Silico Prediction of Bioavailability

Computational models can provide early predictions of a compound's ADME properties based on its chemical structure, helping to prioritize candidates and guide further experimental work.[19][20][21]

ADME Prediction using Computational Tools

Principle: Various software and web-based tools utilize quantitative structure-activity relationship (QSAR) models and physicochemical property calculations to predict ADME parameters.

Protocol:

  • Obtain the 2D or 3D structure of this compound.

  • Utilize ADME prediction software or web servers (e.g., SwissADME, ADMETLab, GastroPlus™). [22]

  • Input the structure of this compound and run the prediction modules for properties such as:

    • Physicochemical Properties: Molecular weight, logP, water solubility, pKa.

    • Absorption: Caco-2 permeability, human intestinal absorption (HIA).

    • Distribution: Plasma protein binding, blood-brain barrier penetration.

    • Metabolism: Cytochrome P450 substrate/inhibitor prediction.

    • Excretion: Renal clearance prediction.

    • Drug-likeness: Lipinski's Rule of Five.[22]

Data Presentation:

ParameterPredicted Value for this compoundInterpretation
Molecular Weight ( g/mol )[Insert predicted value]< 500 (Lipinski's Rule)
logP[Insert predicted value]< 5 (Lipinski's Rule)
H-bond Donors[Insert predicted value]< 5 (Lipinski's Rule)
H-bond Acceptors[Insert predicted value]< 10 (Lipinski's Rule)
Water Solubility[Insert predicted value]High/Moderate/Low
Caco-2 Permeability[Insert predicted value]High/Low
Human Intestinal Absorption (%)[Insert predicted value]High/Low
CYP2D6 Substrate[Yes/No]Potential for metabolism
P-glycoprotein Substrate[Yes/No]Potential for efflux

Signaling Pathways in Drug Metabolism

The metabolism of xenobiotics like this compound is primarily mediated by a series of enzymatic reactions, categorized into Phase I and Phase II metabolism.[23]

Phase I Metabolism:

  • Key Enzymes: Cytochrome P450 (CYP) enzymes.

  • Reactions: Oxidation, reduction, and hydrolysis. These reactions introduce or expose functional groups, generally making the molecule more polar.

Phase II Metabolism:

  • Key Enzymes: UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), glutathione (B108866) S-transferases (GSTs).

  • Reactions: Conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the functional group of the Phase I metabolite. This further increases water solubility and facilitates excretion.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Viniferol_D This compound (Lipophilic) CYPs Cytochrome P450 (e.g., CYP3A4, CYP2D6) Viniferol_D->CYPs Phase1_Metabolite Phase I Metabolite (More Polar) CYPs->Phase1_Metabolite UGTs_SULTs UGTs, SULTs, GSTs Phase1_Metabolite->UGTs_SULTs Phase2_Metabolite Phase II Metabolite (Water-Soluble) UGTs_SULTs->Phase2_Metabolite Excretion Excretion (Urine, Feces) Phase2_Metabolite->Excretion

Caption: General pathway of xenobiotic metabolism.

Conclusion

The evaluation of this compound's bioavailability requires a comprehensive and integrated approach. The in vitro assays provide high-throughput screening for intestinal permeability and metabolic stability, while in vivo pharmacokinetic studies in animal models offer crucial data on the compound's behavior in a complex biological system. In silico predictions serve as valuable tools for early assessment and hypothesis generation. By combining the data from these methodologies, researchers and drug development professionals can build a robust understanding of this compound's ADME profile, enabling informed decisions for its further development as a potential therapeutic agent.

References

Viniferol D: A Reference Standard for Phytochemical and Biological Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Viniferol D, a resveratrol (B1683913) trimer, is a naturally occurring stilbenoid found in various plant species, notably in the stems of Vitis vinifera 'Kyohou'. As a member of the stilbenoid family, this compound exhibits significant biological activities, including antioxidant and anti-inflammatory properties. Its complex structure and potent bioactivities make it a valuable compound for phytochemical analysis, natural product chemistry, and drug discovery. This document provides detailed protocols for the use of this compound as a standard in phytochemical analysis and for the evaluation of its biological activities.

Physicochemical Data

PropertyValueReference
Molecular FormulaC42H30O9[1]
Molecular Weight678.68 g/mol [1]
AppearanceWhite powderInferred from similar compounds
SolubilitySoluble in methanol (B129727), ethanol, DMSO, and other organic solvents. Sparingly soluble in water.General knowledge of stilbenoids

Quantitative Analysis using High-Performance Liquid Chromatography (HPLC-DAD)

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a robust and reliable method for the quantitative analysis of this compound in plant extracts and other matrices.

Experimental Protocol

Objective: To quantify the concentration of this compound in a sample using an external standard method.

Materials:

  • This compound reference standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (analytical grade)

  • Sample containing this compound (e.g., plant extract)

  • 0.22 µm syringe filters

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

    • Filter each standard solution through a 0.22 µm syringe filter into an HPLC vial.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample (e.g., 100 mg of dried plant extract).

    • Dissolve the sample in a known volume of methanol (e.g., 10 mL).

    • Sonciate the sample for 15-20 minutes to ensure complete dissolution.

    • Centrifuge the sample solution at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10-90% B (linear gradient)

      • 25-30 min: 90% B (isocratic)

      • 30-35 min: 90-10% B (linear gradient)

      • 35-40 min: 10% B (isocratic for column re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • DAD Wavelength: 286 nm and 306 nm for detection, and a full scan from 200-400 nm for peak purity analysis.

  • Analysis:

    • Inject the calibration standards to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with that of the reference standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Method Validation Parameters
ParameterSpecification
Linearity (R²)> 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)95-105%

Note: These are typical validation parameters and should be determined experimentally for each specific application.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation (1-100 µg/mL) HPLC_System HPLC-DAD Analysis (C18 Column, Gradient Elution) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (Chromatograms & Spectra) HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve (Peak Area vs. Conc.) Data_Acquisition->Calibration_Curve Quantification Quantification of This compound in Sample Calibration_Curve->Quantification

Caption: HPLC-DAD workflow for this compound quantification.

Structural Elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation of this compound.

Experimental Protocol

Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., Methanol-d₄, Acetone-d₆, or DMSO-d₆)

  • NMR tubes

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of the chosen deuterated solvent.

    • Transfer the solution to a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a longer acquisition time due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • To aid in the complete assignment of proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Expected Spectral Data

The ¹H and ¹³C NMR spectra of this compound will exhibit a complex pattern of signals corresponding to its trimeric stilbenoid structure. The exact chemical shifts will depend on the solvent used. The following table provides an example of expected chemical shifts for a related viniferin, α-viniferin, which can serve as a guide.[2]

¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Assignment (example for α-viniferin)
6.0 - 7.595 - 160Aromatic and olefinic protons/carbons
3.5 - 5.550 - 90Methine and oxygenated carbons

Note: For definitive structural confirmation of this compound, comparison with published spectral data is essential.[1]

Biological Activity Assays

This compound is known for its potent antioxidant and anti-inflammatory activities. The following protocols describe standard in vitro assays to evaluate these properties.

Antioxidant Activity

Objective: To determine the free radical scavenging activity of this compound.

Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare a series of concentrations of this compound in methanol (e.g., 1-100 µg/mL).

  • In a 96-well plate, add 100 µL of each this compound concentration to different wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox can be used as a positive control.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC₅₀ value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Objective: To measure the reducing power of this compound.

Protocol:

  • Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37 °C before use.

  • Prepare a series of concentrations of this compound in methanol.

  • In a 96-well plate, add 20 µL of each this compound concentration to different wells.

  • Add 180 µL of the FRAP reagent to each well.

  • Incubate the plate at 37 °C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • A standard curve is prepared using FeSO₄·7H₂O.

  • The results are expressed as µmol of Fe(II) equivalents per gram of sample.

Anti-inflammatory Activity

Objective: To evaluate the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

Protocol:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • A standard curve of sodium nitrite (B80452) is used to determine the nitrite concentration.

  • Calculate the percentage of inhibition of NO production compared to the LPS-treated control.

Quantitative Biological Activity Data
AssayCompoundIC₅₀ ValueReference
DPPH Radical Scavengingε-viniferin82.61 µM[3]
FRAPε-viniferin26.19 µM[3]
Nitric Oxide Inhibitionα-viniferinEffective at inhibiting LPS-induced NO production[4]
Lipoxygenase InhibitionV. vinifera leaf extract1.63 µg/mL[5]

Note: IC₅₀ values for this compound should be determined experimentally. The data for related viniferins are provided for reference.

Signaling Pathway Analysis

Preliminary evidence suggests that viniferins may exert their anti-inflammatory effects through the modulation of key signaling pathways such as NF-κB and MAPK.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation. Some viniferins have been shown to inhibit the activation of NF-κB.[4]

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, COX-2) NFkB->Genes Induces Transcription ViniferolD This compound ViniferolD->IKK Inhibits MAPK_Pathway Stress Cellular Stress (e.g., LPS) MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Leads to ViniferolD This compound ViniferolD->MAPKK Inhibits

References

Application of Viniferol D in Natural Product Chemistry Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viniferol D is a resveratrol (B1683913) trimer, a class of stilbenoids found in plants of the Vitaceae family. Specifically, (+)-Viniferol D is a novel stilbenetrimer characterized by a unique bicyclo[5.3.0]decane ring system. It was first isolated from the stems of Vitis vinifera 'Kyohou'. As a member of the stilbene (B7821643) oligomer family, this compound is of significant interest to natural product researchers for its potential biological activities, which are characteristic of this class of compounds, including antioxidant, anti-inflammatory, and cytotoxic properties.

These application notes provide an overview of the current knowledge on this compound and related compounds, along with detailed protocols for its isolation and for the evaluation of its potential biological activities. Due to the limited specific research on this compound itself, data and protocols for closely related stilbene oligomers from Vitis vinifera are also included to serve as a guide for future research.

Quantitative Data of Related Stilbene Oligomers from Vitis vinifera

While specific quantitative data for this compound is not yet available in the literature, the following tables summarize the cytotoxic and anti-inflammatory activities of other stilbene oligomers isolated from Vitis vinifera. This data can serve as a benchmark for the potential efficacy of this compound.

Table 1: Cytotoxic Activity of Stilbene Oligomers against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
trans-Gnetin HDU-145 (Prostate Cancer)4.89[1]
cis-Gnetin HDU-145 (Prostate Cancer)8.61[1]
Suffruticosol EMDA-MB-231 (Breast Cancer)7.53[1]
Resveratrol (E)-dehydrodimerCyclooxygenase-1 and -2~5[2]
PallidolCyclooxygenase-1 and -2~50[2]

Table 2: Anti-inflammatory Activity of Stilbene Oligomers

CompoundAssayEffectReference
ε-ViniferinInhibition of Plasmopara viticola sporulationIC50 between 10 and 100 µM[3]
δ-ViniferinInhibition of Plasmopara viticola sporulationIC50 between 10 and 100 µM[3]
HopeaphenolInhibition of Plasmopara viticola sporulationIC50 between 10 and 100 µM[3]
Vitisin BInhibition of Plasmopara viticola sporulationIC50 between 10 and 100 µM[3]

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Vitis vinifera Stems

This protocol is a representative method based on general procedures for the isolation of stilbenoids from grapevine stems.

1. Plant Material and Extraction:

  • Collect fresh stems of Vitis vinifera 'Kyohou'.

  • Air-dry the stems and grind them into a fine powder.

  • Macerate the powdered stems in methanol (B129727) (MeOH) at room temperature for 72 hours.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

2. Solvent Partitioning:

  • Suspend the crude MeOH extract in water and partition it successively with n-hexane, chloroform (B151607) (CHCl3), and ethyl acetate (B1210297) (EtOAc).

  • Concentrate each fraction to dryness. Stilbene oligomers are typically enriched in the EtOAc fraction.

3. Column Chromatography:

  • Subject the EtOAc fraction to silica (B1680970) gel column chromatography.

  • Elute the column with a gradient of n-hexane and EtOAc, gradually increasing the polarity.

  • Collect fractions and monitor them by thin-layer chromatography (TLC) using a UV lamp (254 nm and 365 nm) for visualization of stilbenoids.

  • Combine fractions with similar TLC profiles.

4. Preparative High-Performance Liquid Chromatography (HPLC):

  • Further purify the fractions containing stilbene trimers using preparative HPLC with a C18 column.

  • Use a mobile phase gradient of acetonitrile (B52724) and water.

  • Monitor the elution at 280 nm and 320 nm.

  • Collect the peak corresponding to this compound and verify its purity by analytical HPLC.

5. Structure Elucidation:

  • Confirm the structure of the isolated compound as (+)-Viniferol D using spectroscopic methods, including 1H-NMR, 13C-NMR, COSY, HMQC, HMBC, and mass spectrometry, and compare the data with published values.

G plant_material Vitis vinifera Stems extraction Methanol Extraction plant_material->extraction partitioning Solvent Partitioning (n-hexane, CHCl3, EtOAc) extraction->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom EtOAc Fraction prep_hplc Preparative HPLC column_chrom->prep_hplc structure_elucidation Structure Elucidation (NMR, MS) prep_hplc->structure_elucidation viniferol_d (+)-Viniferol D structure_elucidation->viniferol_d

Caption: Workflow for the isolation of (+)-Viniferol D.

Protocol 2: Evaluation of Antioxidant Activity using the DPPH Assay

1. Reagents and Preparation:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol).

  • Test compound (this compound) stock solution in methanol.

  • Ascorbic acid as a positive control.

2. Assay Procedure:

  • Prepare serial dilutions of the test compound and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of each dilution to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Methanol is used as a blank.

3. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.

Protocol 3: Evaluation of Cytotoxic Activity using the MTT Assay

1. Cell Culture and Seeding:

  • Culture a human cancer cell line (e.g., MCF-7, HeLa) in appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Seed the cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

2. Treatment:

  • Prepare serial dilutions of this compound in the culture medium.

  • Replace the old medium with fresh medium containing the different concentrations of the test compound.

  • Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a positive control (e.g., doxorubicin).

  • Incubate the cells for 48 or 72 hours.

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability using the formula: % Viability = (A_sample / A_control) * 100 where A_sample is the absorbance of the treated cells, and A_control is the absorbance of the vehicle-treated cells.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

The specific signaling pathways modulated by this compound have not yet been elucidated. However, based on the known mechanisms of resveratrol and other stilbene oligomers, it is plausible that this compound may exert its biological effects through the following pathways.

Anti-inflammatory Pathway via NF-κB Inhibition

Resveratrol and its derivatives are known to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.

G cluster_0 inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) ikb_kinase IKK Complex inflammatory_stimuli->ikb_kinase ikb IκBα ikb_kinase->ikb phosphorylates nf_kb NF-κB (p65/p50) nucleus Nucleus nf_kb->nucleus translocates to inflammatory_genes Pro-inflammatory Genes (COX-2, iNOS, IL-6) viniferol_d This compound viniferol_d->ikb_kinase inhibits nf_kb_nuc NF-κB nf_kb_nuc->inflammatory_genes activates transcription

Caption: Potential inhibition of the NF-κB pathway by this compound.

Antioxidant and Cytoprotective Pathway via Nrf2 Activation

Stilbenoids can also activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which upregulates the expression of antioxidant enzymes.

G cluster_0 oxidative_stress Oxidative Stress keap1 Keap1 oxidative_stress->keap1 nrf2 Nrf2 nucleus Nucleus nrf2->nucleus translocates to are Antioxidant Response Element (ARE) antioxidant_enzymes Antioxidant Enzymes (HO-1, NQO1) are->antioxidant_enzymes activates transcription viniferol_d This compound viniferol_d->keap1 induces dissociation nrf2_nuc Nrf2 nrf2_nuc->are binds to

Caption: Potential activation of the Nrf2 pathway by this compound.

Conclusion

This compound is a structurally interesting natural product with potential for further investigation. While specific biological data for this compound is currently lacking, the established activities of related stilbene oligomers suggest that this compound is a promising candidate for research in areas such as cancer, inflammation, and oxidative stress-related diseases. The protocols provided here offer a framework for the isolation, purification, and biological evaluation of this compound, which will be crucial for elucidating its therapeutic potential. Further research is warranted to determine the specific biological activities and mechanisms of action of this unique stilbenetrimer.

References

Application Notes and Protocols for the Study of Viniferins in Plant Secondary Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Viniferins are a class of resveratrol (B1683913) oligomers that constitute a significant component of the stilbenoid family of secondary metabolites found in grapevine (Vitis vinifera) and other plants.[1][2][3] These compounds are phytoalexins, playing a crucial role in the plant's defense mechanisms against biotic and abiotic stresses such as fungal infections and UV radiation.[1] The initial user query for "Viniferol D" likely refers to a member of the viniferin (B1239022) family, as "this compound" is not a standard nomenclature for a specific, widely studied compound. Therefore, this document will focus on the well-characterized viniferins, such as δ-viniferin and ε-viniferin, which are dehydrodimers of resveratrol.[1]

The study of viniferins is of great interest due to their wide range of biological activities, including antioxidant, anti-inflammatory, and potential therapeutic properties.[2][3][4] Understanding their biosynthesis, regulation, and extraction is critical for researchers in plant science, natural product chemistry, and drug development. These application notes provide a comprehensive overview of the use of viniferins in the study of plant secondary metabolism, including detailed protocols and data presentation.

Biosynthesis of Viniferins in Vitis vinifera

Viniferins are synthesized from the precursor trans-resveratrol through an oxidative coupling process. The biosynthesis of resveratrol itself is a well-characterized branch of the phenylpropanoid pathway.

The overall biosynthetic pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce p-coumaroyl-CoA. This intermediate can then be directed towards the production of flavonoids or stilbenoids. In the stilbenoid pathway, stilbene (B7821643) synthase (STS) catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form trans-resveratrol.[5][6]

The subsequent polymerization of trans-resveratrol to form viniferins is catalyzed by peroxidases and laccases.[3][7][8] These enzymes facilitate the formation of resveratrol radicals, which then couple to form various dimeric and oligomeric structures, including δ-viniferin and ε-viniferin.[8][9]

Below is a diagram illustrating the biosynthetic pathway from phenylalanine to the formation of viniferins.

Stilbenoid Biosynthesis Pathway Phe Phenylalanine Cin Cinnamic Acid Phe->Cin  PAL pCou p-Coumaric Acid Cin->pCou  C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA  4CL Resveratrol trans-Resveratrol pCouCoA->Resveratrol  STS MalonylCoA 3x Malonyl-CoA MalonylCoA->Resveratrol  STS Viniferins Viniferins (δ-viniferin, ε-viniferin, etc.) Resveratrol->Viniferins Peroxidases/Laccases PAL PAL C4H C4H _4CL 4CL STS STS Peroxidases Peroxidases/Laccases

Biosynthesis of viniferins from phenylalanine.

Signaling Pathways Regulating Viniferin Production

The biosynthesis of viniferins, as phytoalexins, is tightly regulated by various signaling pathways that are activated in response to biotic and abiotic stresses. Key signaling molecules and environmental cues include jasmonic acid (and its methyl ester, methyl jasmonate), and ultraviolet (UV) radiation.[2][10]

Jasmonic Acid Signaling Pathway

Jasmonic acid (JA) and its derivatives are central to plant defense signaling.[11][12] Wounding or pathogen attack triggers the biosynthesis of JA, which then activates a signaling cascade leading to the expression of defense-related genes, including those in the stilbenoid pathway. The transcription factors MYB14 and MYB15 have been identified as key regulators of stilbene synthase gene expression in grapevine.[1]

Jasmonic_Acid_Signaling Stress Biotic/Abiotic Stress (e.g., Wounding, Pathogen) JA Jasmonic Acid (JA) Biosynthesis Stress->JA SCF_COI1 SCF-COI1 E3 Ubiquitin Ligase JA->SCF_COI1 JAZ JAZ Repressor Proteins Proteasome 26S Proteasome JAZ->Proteasome degradation MYC2 MYC2 & other TFs (e.g., MYB14/15) JAZ->MYC2 represses SCF_COI1->JAZ targets for degradation Stilbene_Genes Stilbene Biosynthesis Genes (PAL, C4H, 4CL, STS) MYC2->Stilbene_Genes activates transcription Viniferins Viniferin Production Stilbene_Genes->Viniferins

Jasmonic acid signaling pathway for viniferin production.
UV Radiation Signaling Pathway

UV radiation, particularly UV-C, is a potent abiotic elicitor of stilbene biosynthesis in grapevine.[2][7][13] The UV-B photoreceptor UVR8 plays a key role in perceiving the UV signal, which then initiates a signaling cascade involving MAP kinases and the upregulation of transcription factors that activate stilbene synthase gene expression.[14][15]

UV_Radiation_Signaling UV UV Radiation (UV-B, UV-C) UVR8 UVR8 Photoreceptor UV->UVR8 MAPK_cascade MAPK Cascade (MPK3, MPK6) UV->MAPK_cascade activates COP1 COP1 UVR8->COP1 interacts with HY5 HY5 Transcription Factor COP1->HY5 stabilizes Stilbene_Genes Stilbene Biosynthesis Genes (STS) HY5->Stilbene_Genes activates transcription MAPK_cascade->Stilbene_Genes activates transcription Viniferins Viniferin Production Stilbene_Genes->Viniferins

UV radiation signaling pathway for viniferin production.

Quantitative Data on Viniferin Content

The concentration of viniferins in grapevine tissues can vary significantly depending on the cultivar, tissue type, developmental stage, and the presence of stressors. The following tables summarize quantitative data from various studies.

Table 1: Content of trans-Resveratrol and Viniferins in Grapevine Canes of Different Varieties.

Varietytrans-Resveratrol (mg/kg DW)trans-ε-viniferin (mg/kg DW)
Nero di Troia5298.1Not Reported
Negroamaro5249.4Not Reported
PrimitivoNot ReportedNot Reported
SangioveseNot ReportedNot Reported
PalieriNot ReportedNot Reported
Data adapted from a study on 23 Italian grapevine varieties.[16]

Table 2: Effect of Elicitors on Stilbene Production in Vitis vinifera Cell Cultures (µg/g DW).

Elicitortrans-Resveratrolδ-viniferinε-viniferin
Control~10~5~5
Cellulase from T. viride~150~250~180
Homogenate from F. oxysporum~120~300~200
Methyl Jasmonate~80~150~100
Approximate values derived from graphical data in a study on grapevine cell cultures.[17]

Table 3: Extraction Efficiency of Resveratrol and ε-viniferin using Different Methods with a NADES System.

Extraction MethodResveratrol (mg/g DW)ε-viniferin (mg/g DW)
Stirring0.85 ± 0.20Not Reported
Ultrasonic Bath2.60 ± 0.16Not Reported
Ultrasonic Homogenizer4.12 ± 0.243.01 ± 0.13
Data from a study on the extraction of stilbenoids from grapevine canes using Natural Deep Eutectic Solvents (NADES).[5]

Experimental Protocols

Protocol 1: Extraction of Viniferins from Grapevine Canes

This protocol describes a solid-liquid extraction method for obtaining viniferins and other stilbenoids from grapevine canes.

Materials:

  • Grapevine canes

  • Drying oven or lyophilizer

  • Grinder or mill

  • Ethanol (80% v/v) or other suitable solvent (e.g., methanol, acetone)

  • Shaker or sonicator

  • Centrifuge

  • Rotary evaporator

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

Procedure:

  • Sample Preparation:

    • Collect fresh grapevine canes and dry them at 50°C for 24 hours or lyophilize until a constant weight is achieved.[16]

    • Grind the dried canes into a fine powder using a grinder or mill.

  • Extraction:

    • Weigh a known amount of the powdered plant material (e.g., 1 g).

    • Add a specific volume of the extraction solvent (e.g., 20 mL of 80% ethanol) to the powder. The solid-to-liquid ratio can be optimized.[18]

    • Agitate the mixture using a shaker for a defined period (e.g., 24 hours) at room temperature or use an ultrasonic bath for a shorter duration (e.g., 30 minutes).[5]

  • Separation and Concentration:

    • Centrifuge the mixture to pellet the solid material.

    • Carefully decant the supernatant.

    • Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) to obtain a crude extract.

  • Storage:

    • Store the dried extract at -20°C in the dark to prevent degradation.[19]

Extraction_Workflow Start Start: Fresh Grapevine Canes Drying Drying (Oven or Lyophilizer) Start->Drying Grinding Grinding to Powder Drying->Grinding Extraction Solid-Liquid Extraction (e.g., 80% Ethanol, Sonication) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration End End: Crude Viniferin Extract Concentration->End

Workflow for the extraction of viniferins.
Protocol 2: Quantification of Viniferins by HPLC-DAD-MS

This protocol outlines a general method for the separation and quantification of viniferins in a plant extract using High-Performance Liquid Chromatography coupled with a Diode Array Detector and a Mass Spectrometer.

Materials and Equipment:

  • HPLC system with a quaternary pump, autosampler, and column oven

  • Diode Array Detector (DAD)

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source

  • C18 reversed-phase column (e.g., 2.7 µm, 3.0 × 150 mm)

  • Mobile phase A: Water with 0.1% formic acid or 2% acetic acid

  • Mobile phase B: Acetonitrile or Methanol with 0.1% formic acid

  • Viniferin standards (e.g., trans-δ-viniferin, trans-ε-viniferin)

  • Crude plant extract (dissolved in a suitable solvent)

Procedure:

  • Sample and Standard Preparation:

    • Prepare a stock solution of the crude extract in the initial mobile phase composition.

    • Prepare a series of standard solutions of known concentrations for each viniferin to be quantified to generate a calibration curve.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 25°C).

    • Set the flow rate (e.g., 0.5 mL/min).

    • Program a suitable gradient elution profile. An example gradient is as follows: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-100% B; 25-30 min, 100% B; followed by re-equilibration.[20]

  • DAD and MS Settings:

    • Set the DAD to acquire spectra over a relevant wavelength range (e.g., 200-400 nm) and monitor specific wavelengths for stilbenoids (e.g., 320 nm).[16]

    • Set the MS to operate in negative ion mode for ESI.

    • Optimize MS parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.

    • Set the MS to acquire data in full scan mode to identify compounds based on their mass-to-charge ratio (m/z) and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for sensitive quantification.

  • Data Analysis:

    • Inject the standard solutions to establish retention times and generate calibration curves.

    • Inject the sample extract.

    • Identify the viniferins in the sample by comparing their retention times, UV spectra, and mass spectra with those of the authentic standards.

    • Quantify the amount of each viniferin in the sample using the calibration curves.

Conclusion

The study of viniferins provides valuable insights into the complex world of plant secondary metabolism and defense mechanisms. The protocols and data presented in these application notes offer a solid foundation for researchers to investigate the biosynthesis, regulation, and biological activities of these fascinating compounds. The use of modern analytical techniques, coupled with a deeper understanding of the underlying signaling pathways, will continue to unravel the full potential of viniferins in various scientific and industrial applications.

References

Troubleshooting & Optimization

Overcoming low yield in the isolation of Viniferol D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for overcoming low yields in the isolation of Viniferol D, a promising stilbenoid with significant therapeutic potential. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your extraction and purification processes.

Troubleshooting Guide: Overcoming Low this compound Yield

This guide addresses common issues encountered during the isolation of this compound in a question-and-answer format, providing actionable solutions to improve yield.

Q1: My initial crude extract appears to have a low concentration of this compound. What are the likely causes and how can I improve the extraction efficiency?

A1: Low initial concentration in the crude extract is a frequent challenge. Several factors in the extraction process could be responsible.

  • Plant Material Quality and Preparation: The concentration of stilbenoids like this compound can vary significantly based on the plant source, geographical location, harvest time, and post-harvest handling.[1] Pathogen infection or UV light exposure can naturally increase stilbenoid production as a defense mechanism.[1] Ensure your Vitis vinifera stem material is properly dried and ground to a fine powder to maximize surface area for solvent penetration. Freeze-drying is often an effective method for preserving thermolabile compounds.

  • Solvent Selection: The choice of extraction solvent is critical. For stilbenoids, polar solvents or hydroalcoholic mixtures are generally most effective. Studies on related stilbenes from grape canes have shown high extraction efficiencies with methanol (B129727), ethanol, acetone, and their aqueous mixtures.[2] For instance, a 60% ethanol-water mixture has been demonstrated to be effective in ultrasound-assisted extraction.

  • Extraction Method and Conditions: High temperatures can lead to the degradation of some stilbenoids.[3] While methods like Soxhlet extraction can be efficient, the prolonged exposure to heat may be detrimental.[4] Consider using ultrasound-assisted extraction (UAE) or accelerated solvent extraction (ASE) which can offer high yields in shorter times and at controlled temperatures.[2] Repeated extraction of the plant material is also crucial, as a single extraction may only recover as little as 40% of the total stilbenes.[2]

Q2: I am experiencing significant loss of this compound during the purification process. How can I minimize this?

A2: Purification, particularly chromatographic separation, is a major step where yield can be compromised.

  • Column Chromatography Matrix: The choice of stationary phase is important. Polyamide and silica (B1680970) gel are commonly used for separating stilbenoids.[4] Sephadex LH-20 is also effective for size-exclusion chromatography of polyphenols.

  • Solvent System for Chromatography: A carefully selected gradient solvent system is key to achieving good separation and minimizing co-elution with other compounds, which can lead to discarding mixed fractions and thus lowering the yield. A common approach for stilbenoid separation on silica gel starts with a non-polar solvent like chloroform (B151607) and gradually increases polarity with methanol.

  • Compound Stability: Stilbenoids are often sensitive to light and oxidation.[3] It is advisable to conduct purification steps in amber glassware or under reduced light conditions. Using degassed solvents can also help to prevent oxidation.

  • Fraction Monitoring: Inefficient fraction collection can lead to loss of the target compound. Monitor fractions diligently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all this compound-containing fractions are collected.

Q3: The final isolated product is impure, containing other stilbenoid oligomers. How can I improve the purity of this compound?

A3: Co-elution of structurally similar stilbenoids is a common challenge.

  • Orthogonal Chromatographic Techniques: If one chromatographic method (e.g., normal-phase silica gel) fails to provide adequate separation, consider using a different technique that separates based on a different principle. For instance, after initial fractionation on silica gel, further purification using reversed-phase chromatography (e.g., C18) or countercurrent chromatography can be effective.[5]

  • Preparative TLC/HPLC: For final polishing of the isolated compound, preparative TLC or preparative HPLC are powerful techniques to separate closely related compounds and achieve high purity.

Frequently Asked Questions (FAQs)

Q: What is the most promising plant source for this compound isolation?

A: Currently, the most concrete evidence for the presence of this compound is in the stems of Vitis vinifera 'Kyohou' (a grapevine variety).[6] While other Vitis vinifera varieties and other plant families known to produce resveratrol (B1683913) oligomers, such as Dipterocarpaceae, could be potential sources, 'Kyohou' stems are a confirmed starting point.[7]

Q: What is the expected yield of this compound?

A: Quantitative data for this compound yield is scarce. One study reported the isolation of 21.6 mg of (+)-Viniferol D from a 585 mg fraction obtained from a larger crude extract.[6] The overall yield from the starting plant material is not specified. Yields of related stilbenoids from grape canes can range from micrograms to several milligrams per gram of dry weight, depending on the specific compound, plant variety, and extraction method.[8]

Q: How is this compound biosynthesized in plants, and can this knowledge be used to increase yield?

A: this compound is a resveratrol trimer. Its biosynthesis is believed to occur through the oxidative coupling of resveratrol units.[7][9] This process is catalyzed by enzymes like peroxidases and laccases.[9] Therefore, factors that upregulate the expression of these enzymes and the precursor, resveratrol, could potentially increase the in-planta yield of this compound. These factors can include biotic and abiotic stressors such as fungal infection and UV irradiation.[1]

Data Presentation: Comparative Yields of Stilbenoids from Vitis vinifera

The following table summarizes reported yields for various stilbenoids from Vitis vinifera, providing a comparative context for this compound isolation. Note that direct yield comparisons are challenging due to variations in plant material, extraction methods, and quantification techniques.

StilbenoidPlant PartExtraction MethodYieldReference
(+)-Viniferol D Stems (V. vinifera 'Kyohou')Methanol extraction, Column Chromatography21.6 mg from a 585 mg fraction[6]
trans-Resveratrol Canes (V. vinifera Cabernet Moravia)Accelerated Solvent Extraction (Methanol)~8.5 mg/g dry weight[2]
trans-ε-viniferin Canes (V. vinifera Cabernet Moravia)Extraction at 50 °C (Solvent not specified)Not specified in mg/g[2]
Catechin Stems (V. vinifera)Maceration0.44 - 2.03 mg/g dry weight[8]
ε-viniferin Stems (V. vinifera)Maceration2.94 - 5.82 mg/g dry weight[8]

Experimental Protocols

The following is a generalized protocol for the isolation of this compound from Vitis vinifera stems, based on published methodologies for this compound and other resveratrol oligomers.[4][6]

1. Plant Material Preparation and Extraction

  • Preparation: Air-dry the stems of Vitis vinifera 'Kyohou' at room temperature. Once fully dried, grind the stems into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered stems in methanol at room temperature for 24-48 hours with occasional stirring. Use a solid-to-solvent ratio of approximately 1:10 (w/v).

    • Filter the extract through cheesecloth and then filter paper to remove solid plant material.

    • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

    • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

2. Purification of this compound

  • Initial Fractionation (Silica Gel Column Chromatography):

    • Prepare a silica gel column (e.g., 200-300 mesh) in a suitable non-polar solvent such as chloroform.

    • Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

    • Elute the column with a stepwise gradient of increasing polarity, for example, starting with 100% chloroform and gradually introducing methanol (e.g., chloroform:methanol 100:1, 50:1, 20:1, 10:1, 5:1, 1:1, and finally 100% methanol).

    • Collect fractions of a consistent volume and monitor them by TLC using a suitable mobile phase (e.g., chloroform:methanol:water 100:20:1) and visualizing under UV light (254 nm and 365 nm).

    • Combine fractions that show a similar TLC profile corresponding to the expected polarity of this compound.

  • Secondary Purification (Reversed-Phase Chromatography):

    • Further purify the enriched fraction from the silica gel column using reversed-phase medium pressure column chromatography (e.g., C8).

    • Elute with a methanol-water gradient (e.g., starting with 55:45 methanol:water).

    • Collect and monitor fractions as described above.

  • Final Purification (Preparative TLC):

    • For the final purification step, use preparative TLC on silica gel plates.

    • Apply the partially purified this compound fraction as a band onto the plate.

    • Develop the plate using a solvent system that provides good separation of the target compound from impurities (e.g., chloroform:methanol:water 100:20:1).

    • Visualize the bands under UV light, scrape the band corresponding to this compound, and elute the compound from the silica gel with methanol or acetone.

    • Filter to remove the silica and evaporate the solvent to yield pure (+)-Viniferol D.

Visualizations

Biosynthetic Pathway of this compound

ViniferolD_Biosynthesis Resveratrol1 Resveratrol OxidativeEnzymes Oxidative Enzymes (Peroxidases, Laccases) Resveratrol1->OxidativeEnzymes Resveratrol2 Resveratrol Resveratrol2->OxidativeEnzymes Resveratrol3 Resveratrol RadicalCoupling2 Resveratrol3->RadicalCoupling2 RadicalCoupling Radical-Radical Coupling OxidativeEnzymes->RadicalCoupling Generates Resveratrol Radicals Viniferin ε-viniferin (Resveratrol Dimer) RadicalCoupling->Viniferin ViniferolD This compound (Resveratrol Trimer) RadicalCoupling2->ViniferolD

Caption: Biosynthesis of this compound via oxidative coupling of resveratrol units.

Experimental Workflow for this compound Isolation

ViniferolD_Workflow Start Vitis vinifera Stems Grinding Drying and Grinding Start->Grinding Extraction Methanol Extraction (Maceration) Grinding->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract SilicaColumn Silica Gel Column Chromatography CrudeExtract->SilicaColumn Fractionation1 Fraction Collection & TLC Monitoring SilicaColumn->Fractionation1 EnrichedFraction Enriched Fraction Fractionation1->EnrichedFraction ReversePhase Reversed-Phase Chromatography (Optional) EnrichedFraction->ReversePhase PrepTLC Preparative TLC EnrichedFraction->PrepTLC Direct to final purification Fractionation2 Fraction Collection & TLC/HPLC Monitoring ReversePhase->Fractionation2 Fractionation2->PrepTLC FinalProduct Pure this compound PrepTLC->FinalProduct

Caption: General experimental workflow for the isolation of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Logic Problem Low Final Yield of this compound CheckCrude Analyze Crude Extract Problem->CheckCrude LowInCrude Low Concentration in Crude CheckCrude->LowInCrude Low HighInCrude Sufficient Concentration in Crude CheckCrude->HighInCrude Sufficient OptimizeExtraction Optimize Extraction: - Plant Material Quality - Solvent & Method - Extraction Conditions LowInCrude->OptimizeExtraction OptimizePurification Optimize Purification: - Chromatography Matrix/Solvent - Protect from Light/Oxidation - Improve Fraction Monitoring - Use Orthogonal Techniques HighInCrude->OptimizePurification

Caption: A logical approach to troubleshooting low yields of this compound.

References

Improving the resolution of Viniferol D in reversed-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the chromatographic resolution of Viniferol D using reversed-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Guide: Improving this compound Resolution

Q1: My this compound peak is showing poor resolution or is co-eluting with impurities. Where should I begin troubleshooting?

A: Achieving baseline resolution is critical for accurate quantification.[1] When facing poor resolution, a systematic approach is recommended, focusing on one parameter at a time.[1] Start by optimizing the three key factors that govern separation: retention factor (k), selectivity (α), and column efficiency (N).[2][3] The most impactful initial adjustments typically involve the mobile phase composition and column temperature.

Q2: How can I modify the mobile phase to enhance the separation of this compound?

A: The mobile phase is a powerful tool for improving resolution.[4] You can adjust the solvent strength (organic-to-aqueous ratio), change the pH, or use a different organic solvent to alter selectivity.[2][5]

  • Solvent Strength: In reversed-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile (B52724) or methanol) will increase the retention time of this compound, which can improve its separation from less retained impurities.[3] Conversely, increasing the organic content will shorten the run time but may decrease resolution.

  • Mobile Phase pH: this compound is a polyphenol with multiple ionizable hydroxyl groups. Adjusting the mobile phase pH can significantly alter its ionization state, which in turn affects its retention and selectivity.[6][7] Using a buffered mobile phase at a pH at least 1-2 units away from the analyte's pKa can lead to sharper, more symmetrical peaks.[7]

  • Organic Modifier: Switching between acetonitrile and methanol (B129727) can change the selectivity of the separation. Acetonitrile often provides higher efficiency, while methanol can offer different selectivity due to its protic nature and different interactions with the analyte.

The following table illustrates how modifying these parameters can impact resolution.

Table 1: Effect of Mobile Phase Parameters on this compound Resolution (Hypothetical Data)

Parameter Condition Resolution (Rs) between this compound and Impurity Retention Time (tR) of this compound (min) Peak Shape Rationale
Baseline Method 50:50 Acetonitrile:Water + 0.1% Formic Acid (pH ~2.7)1.2 (Poor)8.5SymmetricalStarting point with co-elution.
Solvent Strength 45:55 Acetonitrile:Water + 0.1% Formic Acid1.8 (Improved)11.2SymmetricalIncreased retention provides more time for separation.[3]
Mobile Phase pH 50:50 Acetonitrile:Water, buffered to pH 4.52.1 (Good)9.8SymmetricalAlters ionization state, improving selectivity.[4][7]
Organic Modifier 55:45 Methanol:Water + 0.1% Formic Acid1.6 (Improved)10.5SymmetricalChanges solvent-analyte interactions, affecting selectivity.[2]

Q3: Can adjusting the column temperature improve my resolution?

A: Yes, temperature is a critical parameter for optimizing separations.

  • Increased Temperature: Elevating the column temperature (e.g., to 40°C) reduces the viscosity of the mobile phase, which can lead to sharper peaks (higher efficiency) and shorter analysis times.[8][9]

  • Decreased Temperature: For structurally similar compounds or isomers, which is common with stilbenoids, lowering the temperature can increase retention and significantly enhance selectivity, often leading to better resolution.[1][8][10]

It is crucial to use a column oven to maintain a consistent and stable temperature, as fluctuations can cause retention time drift.[5][8]

Q4: I'm seeing peak tailing or fronting for my this compound peak. What is the cause and how can I fix it?

A: Poor peak shape is often caused by column overloading, an inappropriate sample solvent, or secondary interactions.

  • Column Overloading: Injecting too much sample can saturate the column, leading to broad or tailing peaks.[5] Try reducing the injection volume or diluting your sample.[5][11]

  • Sample Solvent: If your sample is dissolved in a solvent much stronger than your initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the starting mobile phase.

  • Secondary Interactions: For polyphenolic compounds, interactions between the hydroxyl groups and active sites on the silica (B1680970) packing can cause peak tailing. Using a low pH mobile phase (e.g., with 0.1% formic acid) can suppress the ionization of these silanol (B1196071) groups and improve peak shape.[12]

Experimental Protocols

Recommended RP-HPLC Starting Method for this compound Analysis

This protocol provides a robust starting point for method development. Further optimization of the gradient, temperature, and pH may be required based on your specific sample matrix and instrument.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.[13]

  • Detection Wavelength: 306 nm or 320 nm (based on UV spectra of similar stilbenoids).[14][15]

  • Injection Volume: 5-10 µL.[13]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 15
    20.0 55
    22.0 95
    25.0 95
    25.1 15

    | 30.0 | 15 |

  • Sample Preparation: Dissolve the sample in the initial mobile phase (15% Acetonitrile / 85% Water with 0.1% Formic Acid). Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates.[5]

Visual Workflow

The following diagram outlines a logical workflow for troubleshooting poor resolution of this compound.

G cluster_0 cluster_1 Step 1: Mobile Phase Optimization cluster_2 Step 2: Temperature & Flow Rate cluster_3 Step 3: Column & Hardware cluster_4 start Start: Poor Resolution (Rs < 1.5) mp_strength Adjust Solvent Strength (Organic %) start->mp_strength Primary Adjustment mp_ph Adjust Mobile Phase pH (e.g., 2.5 to 4.5) mp_strength->mp_ph end_node Resolution Achieved (Rs >= 1.5) mp_strength->end_node If successful mp_type Change Organic Solvent (ACN <=> MeOH) mp_ph->mp_type mp_ph->end_node If successful temp Optimize Temperature (e.g., 25°C to 45°C) mp_type->temp mp_type->end_node If successful flow Decrease Flow Rate (e.g., 1.0 -> 0.8 mL/min) temp->flow temp->end_node If successful column_chem Change Stationary Phase (e.g., C18 -> Phenyl-Hexyl) flow->column_chem flow->end_node If successful column_dim Increase Column Length or Use Smaller Particles (UHPLC) column_chem->column_dim column_chem->end_node If successful column_dim->end_node If successful

Caption: Troubleshooting workflow for improving this compound resolution.

Frequently Asked Questions (FAQs)

Q: My retention times are drifting between injections. What is the most likely cause?

A: Retention time drift is commonly caused by three issues: 1) Inadequate column equilibration time between runs, especially after a gradient; 2) Poor temperature control, so ensure your column oven is on and set to a stable temperature; or 3) Changes in the mobile phase composition due to evaporation of the organic component.[11] Always use fresh mobile phase and keep solvent bottles capped.

Q: Why is my HPLC system showing a noisy or drifting baseline?

A: A noisy baseline can be caused by several factors, including air bubbles in the system, contaminated or poor-quality solvents, or a failing detector lamp.[5][11] Ensure your mobile phase is properly degassed, use high-purity HPLC-grade solvents, and purge the pump to remove any trapped air.[5][11]

Q: Should I use a guard column for this compound analysis?

A: Yes, using a guard column is highly recommended. It is a small, disposable column installed before the main analytical column. Its purpose is to trap strongly retained compounds and particulates from the sample matrix, which protects the more expensive analytical column from contamination and damage, thereby extending its lifetime.[11]

Q: Can I use methanol instead of acetonitrile as the organic modifier?

A: Yes. Methanol and acetonitrile are the most common organic solvents for RP-HPLC. Switching from one to the other can alter the selectivity of your separation, which may improve the resolution of this compound from co-eluting peaks.[2] Note that methanol typically generates higher backpressure than acetonitrile.

References

Technical Support Center: Analysis of Viniferol D by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the mass spectrometry of Viniferol D.

Frequently Asked Questions (FAQs)

Q1: My this compound signal intensity is highly variable between samples, even for replicates. Could this be a matrix effect?

A: Yes, high variability in signal intensity is a classic symptom of matrix effects. Co-eluting endogenous compounds from your sample matrix (e.g., sugars, fatty acids, or other polyphenols in grape extracts) can interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can either suppress or enhance the signal, leading to poor precision and inaccurate quantification.

Q2: How can I confirm that matrix effects are the cause of my analytical problems with this compound?

A: Two primary methods can be used to diagnose matrix effects:

  • Post-Column Infusion: This qualitative technique helps identify regions in your chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the MS detector post-column while a blank matrix sample is injected. Dips or peaks in the baseline signal of the infused this compound indicate retention times where matrix components are causing ion suppression or enhancement, respectively.

  • Matrix-Matched Calibration Curves: Prepare two sets of calibration curves for this compound. One set should be in a neat solvent (e.g., methanol), and the other in a blank matrix extract that has undergone the same sample preparation procedure as your samples. A significant difference in the slopes of these two curves is a strong indication of matrix effects.[1]

Q3: I've confirmed matrix effects are present. What are the primary strategies to mitigate them for this compound analysis?

A: Mitigation strategies for this compound can be grouped into three main categories:

  • Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis.

  • Chromatographic Separation: Optimize the separation of this compound from co-eluting matrix components.

  • Calibration Strategy: Compensate for the matrix effects that cannot be eliminated.

Q4: What are the recommended sample preparation techniques for reducing matrix effects when analyzing this compound from plant extracts?

A: The choice of sample preparation technique is critical for minimizing matrix effects. For stilbenoids like this compound in complex matrices such as grape stem or wine extracts, common and effective methods include:

  • Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquids. For polyphenols, an organic solvent like ethyl acetate (B1210297) is often used to extract them from an aqueous sample.

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A reversed-phase sorbent (e.g., C18) can be used to retain this compound while more polar interferences are washed away. Eluting with an organic solvent will then yield a cleaner sample.

  • Protein Precipitation (PPT): For biological samples (e.g., plasma), precipitating proteins with a solvent like acetonitrile (B52724) can be a quick and simple cleanup step. However, this method may be less effective at removing other matrix components.

Q5: How can I quantitatively express the magnitude of the matrix effect for my this compound assay?

A: The matrix effect can be quantified by calculating the Matrix Factor (MF) . This is done by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[2]

  • Matrix Factor (MF) = (Peak Area of this compound in Matrix) / (Peak Area of this compound in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

The Matrix Effect Percentage can also be calculated as:

  • Matrix Effect (%) = (MF - 1) x 100%

    • A negative percentage indicates ion suppression, while a positive percentage indicates ion enhancement.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Poor reproducibility of this compound signal Matrix effects from co-eluting compounds.- Implement a more rigorous sample cleanup method (e.g., SPE).- Optimize chromatographic separation to resolve this compound from interferences.- Use a stable isotope-labeled internal standard for this compound.
Low this compound signal (Ion Suppression) High concentration of interfering compounds in the matrix competing for ionization.- Dilute the sample extract to reduce the concentration of matrix components.- Improve sample preparation to remove interfering substances (see Q4).- Adjust the mobile phase composition or gradient to better separate this compound from the suppression zone.
Inconsistent calibration curve slopes Variable matrix effects across different concentrations or samples.- Prepare calibration standards in a representative blank matrix (matrix-matched calibration).- The most robust solution is to use a stable isotope-labeled internal standard for this compound.[3]
Unexpected peaks or adducts for this compound In-source fragmentation or formation of adducts with matrix components.- Optimize MS source parameters (e.g., voltages, temperatures).- Check for common adducts (e.g., sodium, potassium) and adjust mobile phase if necessary.

Quantitative Data on Matrix Effects

The following table provides illustrative data on the impact of different sample preparation methods on the matrix effect and recovery of this compound from a grape stem extract. Note: These are representative values for stilbenoids in complex matrices, as specific quantitative data for this compound is limited in published literature.

Sample Preparation Method Analyte Recovery (%) Matrix Factor (MF) Matrix Effect (%) Interpretation
Dilute-and-Shoot 95 - 1050.45-55%Significant ion suppression
Liquid-Liquid Extraction (LLE) 75 - 850.78-22%Moderate ion suppression
Solid-Phase Extraction (SPE) 80 - 900.92-8%Minimal ion suppression

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Grape Stem Extract
  • Sample Preparation:

    • Homogenize 1 g of dried grape stem powder with 10 mL of 80% methanol (B129727) in water.

    • Sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 15 minutes and collect the supernatant.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of 10% methanol.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 10% methanol to remove polar interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute this compound and other stilbenoids with 5 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in a suitable volume of mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Parameters for this compound Analysis
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI)

  • Ionization Mode: Negative

  • Precursor Ion for this compound (Trimer): m/z 679.197

  • Monitoring Mode: Multiple Reaction Monitoring (MRM) - specific product ions would need to be determined by direct infusion of a this compound standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Grape Stem Sample extraction Solvent Extraction (e.g., 80% Methanol) sample->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup final_extract Cleaned Extract cleanup->final_extract lc_separation UHPLC Separation (C18 Column) final_extract->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification result Result: this compound Concentration quantification->result Final Concentration

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategy cluster_result Outcome start Inconsistent this compound Signal? post_column Perform Post-Column Infusion start->post_column Yes matrix_matched Compare Neat vs. Matrix-Matched Curves start->matrix_matched Yes improve_cleanup Enhance Sample Cleanup (e.g., SPE) post_column->improve_cleanup Suppression Zone Identified matrix_matched->improve_cleanup Slope Difference Observed optimize_lc Optimize Chromatography improve_cleanup->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_is reliable_data Reliable Quantification use_is->reliable_data

Caption: Troubleshooting logic for matrix effects.

References

Technical Support Center: Enhancing the Stability of Viniferol D in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Viniferol D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What could be the cause?

A1: A color change in your this compound solution, often to a brownish or yellowish hue, is a common indicator of degradation. This is likely due to oxidation or other chemical transformations. Stilbenoids, the class of compounds this compound belongs to, are susceptible to degradation when exposed to light, elevated temperatures, or non-optimal pH conditions.[1][2] We recommend preparing fresh solutions and minimizing exposure to these elements.

Q2: What is the optimal pH for storing this compound in an aqueous solution?

A2: While specific data for this compound is limited, related stilbenes like resveratrol (B1683913) exhibit greater stability in acidic conditions. For instance, the stability of similar compounds decreases as the pH becomes neutral or basic.[3] It is advisable to maintain the pH of your this compound solution in the acidic range (e.g., pH 3-5) to minimize degradation.[3]

Q3: Can I autoclave my this compound solution to sterilize it?

A3: Autoclaving is not recommended for this compound solutions. High temperatures can lead to significant degradation of stilbenes.[2][4] For sterilization, sterile filtration using a 0.22 µm filter is a much safer alternative that will not compromise the integrity of the compound.

Q4: What solvents are recommended for dissolving and storing this compound?

A4: this compound, like other polyphenols, is generally more soluble and stable in organic solvents compared to aqueous solutions. Ethanol (B145695) or DMSO are commonly used for initial stock solutions.[5][6] For aqueous experiments, it is best to prepare fresh dilutions from a concentrated organic stock solution immediately before use.

Q5: How can I protect my this compound solution from light-induced degradation?

A5: this compound is expected to be photosensitive. Light exposure can cause isomerization and degradation of stilbenes.[1][2] Always store this compound solutions in amber vials or wrap containers in aluminum foil to protect them from light.[2] Conduct experiments under subdued lighting conditions whenever possible.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Potency in Solution
  • Symptom: A significant decrease in the concentration of this compound over a short period, as determined by analytical methods like HPLC.

  • Possible Causes & Solutions:

Potential Cause Troubleshooting Step
Oxidation Purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving this compound. Store the solution under an inert atmosphere.
Inappropriate pH Measure the pH of your solution. Adjust to a mildly acidic pH (3-5) using a suitable buffer system.[3]
High Temperature Store stock solutions at -20°C or -80°C. For working solutions, keep them on ice and use them promptly. Avoid repeated freeze-thaw cycles.[7]
Light Exposure Ensure all storage containers are light-protected (amber vials, foil-wrapped). Minimize light exposure during handling and experiments.[2]
Reactive Excipients If formulating, be aware that certain excipients can promote degradation. For example, some grades of polysorbates may contain peroxides that can oxidize this compound.[8]
Issue 2: Precipitation of this compound in Aqueous Buffers
  • Symptom: The initially clear solution becomes cloudy or forms visible particles.

  • Possible Causes & Solutions:

Potential Cause Troubleshooting Step
Poor Aqueous Solubility This compound has low water solubility.[9] Increase the proportion of a co-solvent like ethanol or PEG 400 in your buffer, if permissible for your experiment.
pH-Dependent Solubility The ionization state, and thus solubility, of phenolic compounds can be pH-dependent. Experiment with slight adjustments to the buffer pH to see if solubility improves.
Concentration Too High The concentration of this compound may be exceeding its solubility limit in the chosen solvent system. Try working with a lower concentration.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution
  • Weigh the desired amount of this compound powder in a sterile, amber microcentrifuge tube.

  • Add a minimal amount of degassed ethanol or DMSO to completely dissolve the powder.

  • Once dissolved, dilute to the final desired concentration with a degassed, acidic buffer (e.g., citrate (B86180) buffer, pH 4.5).

  • Overlay the solution with nitrogen or argon gas before capping the vial tightly.

  • Store at -20°C or below for long-term storage.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general framework for assessing the stability of this compound.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 4 µm particle size).[2]

  • Mobile Phase:

    • Solvent A: Water/Methanol/Acetic Acid (e.g., 80:20:1, v/v/v)[2]

    • Solvent B: Methanol/Water/Acetic Acid (e.g., 90:10:1, v/v/v)[2]

  • Gradient: A linear gradient from a lower to a higher concentration of Solvent B over a set time (e.g., 0% to 100% B over 10 minutes).[2]

  • Flow Rate: 0.5 mL/min.[2]

  • Column Temperature: 25°C.[2]

  • Detection: UV detector at a wavelength of approximately 306 nm.[2]

  • Procedure:

    • Prepare your this compound solution under the desired test conditions (e.g., specific pH, temperature, light exposure).

    • At specified time points, withdraw an aliquot of the solution.

    • Inject the aliquot into the HPLC system.

    • Monitor the peak area of this compound over time. A decrease in peak area indicates degradation. New peaks appearing may correspond to degradation products.

Data Presentation

Table 1: Factors Affecting the Stability of Stilbenoids in Solution (Qualitative Summary)

Factor Effect on Stability Recommendation Reference
Light High DegradationStore in amber vials or protect from light.[1][2]
Temperature Degradation increases with temperature.Store at low temperatures (-20°C or below).[2][7][10]
pH More stable in acidic conditions; less stable in neutral to basic conditions.Maintain pH in the acidic range (e.g., 3-5).[3]
Oxygen Susceptible to oxidation.Use degassed solvents and store under inert gas.[11]
Solvent Generally more stable in organic solvents than in aqueous solutions.Prepare fresh aqueous solutions from organic stock.[5][6]

Visualizations

ViniferolD_Degradation_Pathway cluster_factors Degradation Factors Viniferol_D This compound (Stable) Degradation_Products Degradation Products (e.g., Oxidized forms, Isomers) Viniferol_D->Degradation_Products Light Light Light->Viniferol_D Heat Heat Heat->Viniferol_D Oxygen Oxygen Oxygen->Viniferol_D High_pH High pH High_pH->Viniferol_D

Caption: Factors leading to the degradation of this compound.

Experimental_Workflow_Stability start Prepare this compound Solution (e.g., in buffered ethanol) stress Expose to Stress Condition (e.g., 40°C, UV light, pH 8) start->stress sampling Take Aliquots at Time Points (T0, T1, T2...) stress->sampling hplc Analyze by HPLC-UV sampling->hplc data Quantify Peak Area (Degradation) hplc->data end Determine Stability Profile data->end

References

Troubleshooting poor solubility of Viniferol D in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of Viniferol D in aqueous buffers.

Troubleshooting Guide: Poor Solubility of this compound

This compound, a potent antioxidant stilbenetrimer derived from Vitis vinifera (grapes), exhibits limited solubility in aqueous solutions, a common characteristic of many natural polyphenolic compounds.[1] This guide provides a systematic approach to address solubility challenges encountered during your experiments.

Initial Assessment: Understanding Your Compound

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₄₂H₃₂O₉[2]
Molecular Weight680.7 g/mol [2]
AppearancePowder[]
PurityTypically ≥95%[2]

Note: Specific solubility data for this compound is not widely published. The following troubleshooting steps are based on general strategies for poorly water-soluble polyphenols and related stilbenoids like resveratrol.

Troubleshooting Workflow

The following diagram outlines a stepwise approach to troubleshoot and overcome the poor aqueous solubility of this compound.

Troubleshooting_Workflow cluster_0 Start Here cluster_1 Step 1: Organic Co-Solvent cluster_2 Step 2: Optimization & Advanced Strategies cluster_3 Outcome start Poor this compound Solubility in Aqueous Buffer stock_solution Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO, Ethanol) start->stock_solution dilution Dilute stock solution into aqueous buffer with vortexing stock_solution->dilution check1 Precipitation Occurs? dilution->check1 ph_adjustment Adjust pH of the buffer (for ionizable compounds) check1->ph_adjustment Yes success Proceed with Experiment (Always include vehicle control) check1->success No surfactants Use solubility enhancers: - Surfactants (e.g., Tween® 80) - Cyclodextrins (e.g., HP-β-CD) ph_adjustment->surfactants check2 Solubility Improved? surfactants->check2 check2->success Yes further_help Contact Technical Support for advanced formulation strategies (e.g., liposomes, nanoparticles) check2->further_help No

Caption: A decision tree for troubleshooting the poor solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: I am seeing precipitation when I dilute my this compound stock solution into my aqueous buffer. What should I do?

This is a common issue known as "crashing out." Here are several strategies to address this:

  • Optimize the final concentration of the organic solvent: Aim for the lowest possible final concentration of your organic co-solvent (e.g., DMSO, ethanol) in the aqueous medium, typically well below 1%, as higher concentrations can be cytotoxic or interfere with your assay.

  • Modify the dilution process: Pre-warm your aqueous buffer (e.g., to 37°C) and add the stock solution dropwise while vortexing. This rapid mixing can prevent localized high concentrations that lead to precipitation.

  • Use a co-solvent system: In some cases, a mixture of solvents may be more effective at maintaining solubility than a single solvent.

Q2: What are some alternative organic solvents to DMSO?

If DMSO is not effective or compatible with your experimental system, other water-miscible organic solvents can be tested, including:

  • Ethanol

  • Methanol

  • Dimethylformamide (DMF)

  • Dimethylacetamide (DMA)

It is crucial to always run a vehicle control with the same final concentration of the solvent to account for any potential effects on your experiment.

Q3: Can I use pH modification to improve the solubility of this compound?

Yes, for compounds with ionizable groups, adjusting the pH of the buffer can significantly improve solubility. This compound contains multiple phenolic hydroxyl groups, which are weakly acidic. Increasing the pH of the buffer above the pKa of these groups will deprotonate them, leading to the formation of a more soluble phenolate (B1203915) salt. It is recommended to test a range of pH values (e.g., 7.4 to 9.0) to find the optimal condition for your experiment, ensuring the pH is compatible with your assay and the stability of the compound.

Q4: What are solubility enhancers and how do they work?

Solubility enhancers are excipients that can be added to your formulation to improve the solubility of poorly soluble compounds.

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles. These micelles can encapsulate the poorly soluble compound in their hydrophobic core, allowing for its dispersion in the aqueous medium. Common non-ionic surfactants used in biological research include Tween® 80 and Poloxamers.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, effectively shielding the hydrophobic molecule from the aqueous environment and increasing its apparent solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

The following diagram illustrates the mechanism of micellar solubilization by surfactants.

Micellar_Solubilization cluster_0 Hydrophobic Tails Micelle Viniferol_D This compound Surfactant_Head1 Surfactant_Head1->Micelle Surfactant_Tail1 Surfactant_Head2 Surfactant_Head2->Micelle Surfactant_Tail2 Surfactant_Head3 Surfactant_Head3->Micelle Surfactant_Tail3 Surfactant_Head4 Surfactant_Head4->Micelle Surfactant_Tail4 Surfactant_Head5 Surfactant_Head5->Micelle Surfactant_Tail5 Surfactant_Head6 Surfactant_Head6->Micelle Surfactant_Tail6 Surfactant_Head7 Surfactant_Head7->Micelle Surfactant_Tail7 Surfactant_Head8 Surfactant_Head8->Micelle Surfactant_Tail8

Caption: Encapsulation of hydrophobic this compound within a surfactant micelle.

Q5: Are there more advanced methods to improve the solubility and bioavailability of stilbenoids like this compound?

Yes, several advanced formulation strategies can be employed, particularly for in vivo studies:

  • Solid Dispersions: The compound is dispersed in a solid polymer matrix, which can enhance its dissolution rate.

  • Nanoparticle Drug Delivery Systems: This includes the encapsulation of the compound into liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles.[1] These formulations can improve solubility, stability, and bioavailability.[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of a high-purity, water-miscible organic solvent (e.g., DMSO, ethanol) to achieve a high concentration stock solution (e.g., 10-50 mM).

  • Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath for 5-10 minutes can aid in solubilization.

  • Visually inspect the solution to confirm that no solid particles remain.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Dilution of the Stock Solution into Aqueous Buffer
  • Pre-warm the aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).

  • While vortexing the pre-warmed buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.

  • Continue to vortex for an additional 30 seconds to ensure thorough mixing.

  • Visually inspect the final solution for any signs of precipitation or turbidity.

  • Crucially, prepare a vehicle control using the same final concentration of the organic solvent in the buffer to account for any solvent-induced effects.

Solubility Data of a Related Stilbenoid: trans-Resveratrol

While specific quantitative solubility data for this compound is limited, the data for the structurally related monomer, trans-resveratrol, can provide some context for its expected solubility behavior.

SolventSolubilitySource
Ethanol~50 mg/mL[5]
DMSO~50 mg/mL[5]
Dimethylformamide (DMF)~100 mg/mL[5]
PBS (pH 7.2)~0.1 mg/mL[5]

This data highlights the significant difference in solubility between organic solvents and aqueous buffers for stilbenoids. It is anticipated that this compound, being a larger and more complex molecule, will exhibit even lower aqueous solubility than trans-resveratrol.

References

Technical Support Center: Optimizing Viniferol D (δ-viniferin) Extraction from Grapevine Stems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the successful extraction and optimization of Viniferol D (δ-viniferin) from grapevine stems.

Frequently Asked Questions (FAQs)

Q1: What is this compound (δ-viniferin) and why are grapevine stems a good source?

This compound, scientifically known as δ-viniferin, is a resveratrol (B1683913) dehydrodimer, belonging to the stilbene (B7821643) family of polyphenols.[1][2] Grapevine stems, often considered agricultural waste from viticulture, are a rich source of various stilbenes, including resveratrol and its oligomers like δ-viniferin.[3][4] These compounds are phytoalexins, produced by the plant in response to stress, such as fungal infections or UV radiation, making waste vine material a valuable resource for their extraction.[1][5]

Q2: What are the most effective methods for extracting δ-viniferin from grapevine stems?

Several methods can be employed, ranging from conventional to modern techniques. The choice depends on available equipment, desired yield, and extraction time.

  • Conventional Methods: Maceration and Soxhlet extraction are traditional methods. While simple, they often require longer extraction times and larger solvent volumes.[3]

  • Ultrasound-Assisted Extraction (UAE): This "green" technique uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration. It significantly reduces extraction time and solvent consumption while often providing higher yields compared to conventional methods.[6][7]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant matrix, leading to rapid extraction. It is known for its high efficiency and short processing times.[3][8][9]

  • Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase extraction efficiency. Studies have shown ASE with methanol (B129727) can yield the highest total amounts of stilbenes from grapevine canes.[3][10]

Q3: Which solvents are most effective for δ-viniferin extraction?

The polarity of the solvent is a critical factor. Protic solvents like ethanol (B145695) and methanol, often in aqueous mixtures, are considered the best for stilbene extraction.[3][6]

  • Ethanol-water mixtures (50-80%): These mixtures are highly effective. Optimization studies for related stilbenoids show that maximum yields are often achieved with ethanol concentrations between 50% and 70%.[11][12] Using aqueous mixtures enhances the solubility of various polyphenols.

  • Methanol: Methanol has also been shown to be a highly effective solvent, particularly in accelerated solvent extraction (ASE).[3][10]

Q4: How can I quantify the amount of δ-viniferin in my extract?

High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying stilbenes.

  • Detection: A Diode Array Detector (DAD) can be used for quantification by monitoring the absorbance at the characteristic wavelength for stilbenes (around 320-330 nm).

  • Identification: Coupling HPLC with Mass Spectrometry (MS), such as HPLC-ESI-MS/MS, provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragmentation patterns.[1][13] δ-viniferin has a molecular weight that gives an [M+H]⁺ ion peak at m/z 455.1.[13]

Q5: How can δ-viniferin be purified from a crude extract?

Crude extracts contain a mixture of compounds. Purification is necessary to isolate δ-viniferin.

  • Liquid-Liquid Partitioning: An initial cleanup can be performed by partitioning the crude extract between an aqueous phase and an immiscible organic solvent (e.g., ethyl acetate) to separate compounds based on polarity.[13]

  • Column Chromatography: Techniques like column chromatography over silica (B1680970) gel or polyamide can separate different classes of compounds.[14]

  • Counter-Current Chromatography (CCC): CCC is a highly effective preparative technique for separating structurally similar compounds like δ-viniferin and its isomer, ε-viniferin, from crude stem extracts.[15]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of δ-viniferin 1. Suboptimal Solvent: Incorrect solvent or solvent/water ratio. 2. Inefficient Extraction Parameters: Temperature too low, or extraction time too short. 3. Raw Material Quality: Low stilbene content in grapevine stems due to variety, harvest time, or storage conditions.[16] 4. Large Particle Size: Insufficient grinding of plant material limits solvent access.1. Optimize Solvent: Use an ethanol/water mixture, testing concentrations between 50% and 80%. An optimal point is often found around 54-70% ethanol.[11] 2. Adjust Parameters: Increase temperature (up to 80-84°C has proven effective for related stilbenes).[11][12] Extend extraction time, especially for maceration. For UAE, 15-20 minutes is often sufficient.[6][7] 3. Assess Raw Material: Use dried, properly stored stems. Stilbene content is highest in plants subjected to stress.[5] 4. Reduce Particle Size: Grind the dried stems to a fine powder (e.g., <0.5 mm) to increase the surface area for extraction.
Degradation of δ-viniferin 1. Light Exposure: Stilbenes are sensitive to UV light, which can cause photoisomerization and degradation. 2. Excessive Heat/Time: Prolonged exposure to high temperatures can be destructive to stilbenes.[17][18]1. Protect from Light: Conduct extraction and store extracts in amber glassware or vessels protected from light (e.g., wrapped in aluminum foil).[18] 2. Optimize Heating: Use the minimum temperature and time required for efficient extraction. Methods like UAE and MAE are beneficial as they are rapid.[18]
Co-extraction of Interfering Compounds (e.g., chlorophyll, pigments) 1. Solvent Polarity: Highly efficient solvents will also extract other soluble compounds. 2. Lack of a Purification Step: Crude extracts are complex mixtures by nature.1. Solvent Modification: Adding a less polar co-solvent like diethyl ether to an ethanol extraction can help precipitate some impurities.[14] 2. Implement Purification: Perform a post-extraction cleanup. A simple method is to evaporate the organic solvent, redissolve the residue in a 50% ethanol/water mixture, and centrifuge to remove less soluble impurities.[19] For higher purity, use column chromatography.[14]
Poor Separation of δ-viniferin from ε-viniferin in HPLC 1. Isomeric Similarity: δ-viniferin and ε-viniferin are structural isomers, making them difficult to separate. 2. Suboptimal Chromatographic Conditions: Mobile phase, gradient, or column may not be suitable.1. Use Preparative Chromatography: For purification, advanced techniques like Counter-Current Chromatography are highly effective for separating these isomers.[15] 2. Optimize HPLC Method: Develop a shallow gradient elution program. Use a high-resolution C18 column. Test different mobile phase modifiers (e.g., formic acid, acetic acid) to improve peak shape and resolution.

Data Presentation: Extraction Parameters and Yields

Note: Data for δ-viniferin is limited. The following tables present data for related, co-extracted stilbenes from grapevine canes/stems, which serve as a strong proxy for optimizing δ-viniferin extraction.

Table 1: Comparison of Stilbenoid Yields from Grapevine Canes Using Various Extraction Methods

Extraction MethodSolventTemp. (°C)Yield: trans-resveratrol (µg/g dw)Yield: trans-ε-viniferin (µg/g dw)Yield: Total Stilbenes (µg/g dw)Reference
Maceration (2.75h)Methanol504550 ± 4502260 ± 90 7110 ± 540[3][10]
Fluidized-Bed (100 min)MethanolBoiling4000 ± 5001790 ± 1006300 ± 600[3][10]
Soxhlet (1h)MethanolBoiling2580 ± 2001150 ± 803930 ± 280[3][10]
Microwave-Assisted (MAE)MethanolBoiling2880 ± 3201290 ± 1404390 ± 460[3][10]
Accelerated (ASE)Methanol1006030 ± 680 2150 ± 1208500 ± 1100 [3][10]
(Data adapted from a study on Vitis vinifera cv. Cabernet Moravia canes)[3][10]

Table 2: Optimal Solid-Liquid Extraction Parameters for Stilbenoids from Milled Grape Canes

Target CompoundOptimal Ethanol Conc.Optimal Temp. (°C)Predicted Max. Yield (mg/g dw)Reference
trans-resveratrol50-70%83.64.25[11][12]
trans-ε-viniferin50-70%83.62.03[11][12]
Total Phenolics50-70%83.69.28[11][12]
(Data derived from a response surface methodology optimization study)[11][12]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of δ-viniferin

This protocol is based on optimized methods for extracting stilbenoids from grapevine stems.[7]

  • Sample Preparation:

    • Dry grapevine stems at 40°C for 72 hours.

    • Grind the dried stems into a fine powder (particle size < 0.5 mm) using a laboratory mill.

  • Extraction:

    • Weigh 1.0 g of the powdered stem material into a 50 mL glass flask.

    • Add 20 mL of the extraction solvent (80% ethanol in water, v/v).

    • Place the flask in an ultrasonic bath or use a probe sonicator.

    • Sonicate for 15 minutes at a controlled temperature of 75°C.

    • Ensure the flask is sealed to prevent solvent evaporation.

  • Sample Recovery:

    • After extraction, centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

    • Decant the supernatant. For exhaustive extraction, the pellet can be re-extracted 1-2 more times with fresh solvent.

    • Combine the supernatants and filter through a 0.45 µm syringe filter into an amber vial for analysis.

Protocol 2: HPLC-DAD/MS Quantification of δ-viniferin

This protocol provides a general framework for the analysis of δ-viniferin.[1][13]

  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD.

    • Mass spectrometer with an Electrospray Ionization (ESI) source.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-30 min: Linear gradient to 40% B

      • 30-35 min: Linear gradient to 90% B

      • 35-40 min: Hold at 90% B

      • 40-45 min: Return to 10% B (re-equilibration)

    • DAD Detection: Monitor at 325 nm.

  • MS Conditions (Positive ESI Mode):

    • Scan Range: m/z 100-1000.

    • Selected Ion Monitoring (SIM) or MRM: Target the [M+H]⁺ ion for δ-viniferin at m/z 455.1.

    • Optimize source parameters (capillary voltage, gas flow, temperature) according to the specific instrument.

  • Quantification:

    • Prepare a calibration curve using a purified δ-viniferin standard of known concentrations.

    • Calculate the concentration in the samples by comparing their peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification & Analysis Stems Grapevine Stems Drying Drying (40°C) Stems->Drying Grinding Grinding (<0.5mm) Drying->Grinding Extraction Ultrasound-Assisted Extraction (80% EtOH, 75°C, 15 min) Grinding->Extraction Centrifuge Centrifugation / Filtration Extraction->Centrifuge CrudeExtract Crude Extract Centrifuge->CrudeExtract Purification Purification (Optional) (e.g., CCC) CrudeExtract->Purification HPLC HPLC-DAD/MS Analysis CrudeExtract->HPLC PureFraction Purified δ-viniferin Purification->PureFraction PureFraction->HPLC

Caption: Experimental workflow for δ-viniferin extraction and analysis.

signaling_pathway cluster_cell Vascular Endothelial Cell Viniferin (B1239022) δ-viniferin SIRT1 SIRT1 Viniferin->SIRT1 Induces Expression HO1 HO-1 Viniferin->HO1 Induces Expression eNOS_inactive eNOS SIRT1->eNOS_inactive Deacetylates & Activates eNOS_active eNOS-P (Active) eNOS_inactive->eNOS_active Phosphorylation NO Nitric Oxide (NO) eNOS_active->NO Catalyzes Protection Cell Protection & Wound Repair HO1->Protection Antioxidant Effect L_Arginine L-Arginine L_Arginine->eNOS_active NO->Protection

Caption: Protective signaling pathway of δ-viniferin in endothelial cells.[20][21]

References

Technical Support Center: Refinement of Cell Viability Assays in the Presence of Viniferol D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining cell viability assays when working with Viniferol D. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected increase in apparent cell viability in our MTT assay when treating cells with increasing concentrations of this compound. What could be the cause?

A1: This is a common issue when working with polyphenolic compounds like this compound. This compound has antioxidant properties and can directly reduce the tetrazolium salt (MTT) to its colored formazan (B1609692) product in the absence of viable cells.[1][2] This leads to a false-positive signal, making it appear as though the cells are more viable than they actually are.

Q2: How can we confirm if this compound is directly interfering with our MTT or XTT assay?

A2: To confirm direct interference, you should perform a cell-free control experiment. Prepare a set of wells with your complete cell culture medium and the same concentrations of this compound you are using in your experiment, but without adding any cells. Then, add the MTT or XTT reagent and incubate for the same duration as your cellular assay. If you observe a color change, it confirms that this compound is directly reducing the tetrazolium salt.

Q3: Are there alternative cell viability assays that are less susceptible to interference from this compound?

A3: Yes, several alternative assays are recommended when working with compounds that have reducing potential. These include:

  • Sulforhodamine B (SRB) Assay: This assay is based on the measurement of total cellular protein content and is not dependent on metabolic activity, making it less prone to interference from antioxidant compounds.[2]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a key indicator of metabolically active, viable cells.[3] Studies have shown that ATP-based assays provide more reliable results for cytotoxic analysis of polyphenols compared to the MTT assay.[4]

  • Resazurin (AlamarBlue®) Assay: While this is also a redox-based assay, some studies suggest it may be less prone to interference than MTT, but cell-free controls are still essential.

Q4: We are having trouble dissolving this compound in our cell culture medium. What are the best practices for solubilization?

A4: this compound, like many polyphenols, can have limited solubility in aqueous solutions. The most common solvent used is dimethyl sulfoxide (B87167) (DMSO). It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it into your culture medium to the final desired concentration. Ensure the final DMSO concentration in your cell culture does not exceed a level that is toxic to your cells (typically <0.5%). Gentle vortexing or sonication can aid in dissolution.

Q5: Our cell viability results with this compound are inconsistent between experiments. What are some general troubleshooting tips to improve reproducibility?

A5: Inconsistent results can stem from several factors. Here are some key areas to focus on:

  • Optimize Cell Seeding Density: Ensure your cells are in the logarithmic growth phase throughout the experiment. A cell titration experiment is recommended to determine the optimal seeding density for your specific cell line and assay duration.

  • Minimize Edge Effects: The outer wells of a microplate are prone to evaporation. To mitigate this, consider filling the perimeter wells with sterile PBS or medium without cells and not using them for experimental data.[1]

  • Consistent Pipetting Technique: Use calibrated pipettes and maintain a consistent technique to ensure accurate and uniform cell and reagent dispensing.

  • Thorough Mixing: Ensure homogenous cell suspension before and during plating.

  • Complete Solubilization (for applicable assays): In assays like MTT, ensure the formazan crystals are completely dissolved before reading the absorbance.

Troubleshooting Guides

Guide 1: Unexpectedly High Cell Viability in Tetrazolium-Based Assays (MTT, XTT)
Symptom Possible Cause Troubleshooting Steps
Absorbance increases with increasing this compound concentration, suggesting increased viability.Direct reduction of the tetrazolium salt by this compound.1. Perform a cell-free control: Incubate this compound with the assay reagent in media without cells. Subtract the background absorbance from your experimental wells. 2. Switch to a non-tetrazolium-based assay: Use the Sulforhodamine B (SRB) or an ATP-based assay (e.g., CellTiter-Glo®).
High background absorbance in control wells (no cells).Contamination of reagents or media; inherent color of this compound.1. Use fresh, sterile reagents and media. 2. Include a "this compound only" control to measure its intrinsic absorbance at the assay wavelength and subtract this from your readings.
Guide 2: Low or No Signal in ATP-Based Assays (e.g., CellTiter-Glo®)
Symptom Possible Cause Troubleshooting Steps
Luminescence signal is very low or close to background.1. Low cell number. 2. Inefficient cell lysis. 3. ATP degradation.1. Optimize seeding density: Ensure you have enough cells to generate a robust signal. 2. Ensure complete lysis: Mix the plate on an orbital shaker after adding the reagent to facilitate cell lysis. 3. Work quickly: ATP is labile. Minimize the time between reagent addition and reading. Ensure the lysis buffer inactivates ATPases.[1]
High variability between replicate wells.1. Inconsistent cell seeding. 2. Incomplete mixing of reagent.1. Ensure a homogenous cell suspension before and during plating. 2. Mix the plate thoroughly after reagent addition.
Guide 3: Inconsistent Staining in SRB Assay
Symptom Possible Cause Troubleshooting Steps
Uneven or patchy staining across the plate.1. Incomplete cell fixation. 2. Inconsistent washing.1. Ensure cells are properly fixed with trichloroacetic acid (TCA). 2. Wash plates gently but thoroughly to remove unbound dye without detaching cells.[5]
High background in empty wells.Incomplete removal of excess SRB dye.Increase the number of washing steps with 1% acetic acid.[5]

Data Presentation

The following table provides an illustrative comparison of the potential interference of a hypothetical polyphenol, similar to this compound, across different cell viability assays in a cell-free system. Note: This is a representative example, and direct testing of this compound is recommended.

Assay TypePrincipleExpected Interference with this compound (in a cell-free system)
MTT Enzymatic reduction of tetrazolium saltHigh . This compound's antioxidant properties can directly reduce MTT, leading to a significant false-positive signal.
XTT Enzymatic reduction of tetrazolium saltHigh . Similar to MTT, this compound is likely to directly reduce XTT.
SRB Staining of total cellular proteinLow to None . The assay is not based on redox reactions and should not be directly affected by the antioxidant nature of this compound.
CellTiter-Glo® Quantification of intracellular ATPLow to None . The assay measures ATP levels via a luciferase reaction, which is not directly impacted by the redox state of the compound being tested.

A study comparing the cytotoxicity of various polyphenols using MTT and CellTiter-Glo assays on Caco-2 cells demonstrated discrepancies in cell survival rates. The overestimation of cell viability with the MTT assay confirmed interference by the polyphenols, while the CellTiter-Glo assay provided more reliable results.[4]

Experimental Protocols

Protocol 1: Cell-Free Interference Test

This protocol is designed to determine if this compound directly interacts with the reagents of your chosen cell viability assay.

  • Prepare a 96-well plate with the same concentrations of this compound that will be used in your cellular experiment. Use the same complete cell culture medium and solvent (e.g., DMSO) concentrations.

  • Include wells with medium only (blank) and medium with the solvent (vehicle control).

  • Add the cell viability assay reagent (e.g., MTT, XTT, or resazurin) to all wells according to the manufacturer's protocol.

  • Incubate the plate for the same duration as your planned cell-based assay.

  • Measure the absorbance or fluorescence at the appropriate wavelength.

  • A significant signal in the this compound-containing wells compared to the vehicle control indicates direct interference.

Protocol 2: Sulforhodamine B (SRB) Assay

This protocol provides a general procedure for assessing cell viability with this compound using the SRB assay.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for the desired incubation period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Air Dry: Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at approximately 565 nm using a microplate reader.

Protocol 3: ATP-Based Assay (e.g., CellTiter-Glo®)

This protocol outlines the general steps for using a luminescent ATP-based assay.

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimal density.

  • Compound Treatment: Treat cells with this compound for the desired duration.

  • Reagent Preparation and Equilibration: Equilibrate the plate and the ATP assay reagent to room temperature for approximately 30 minutes.[3]

  • Reagent Addition: Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

  • Luminescence Measurement: Measure the luminescence using a plate reader.

Mandatory Visualizations

cluster_workflow Troubleshooting Workflow for High Viability Readings Start High Viability Observed with this compound CheckInterference Perform Cell-Free Assay Start->CheckInterference Interference Interference Confirmed CheckInterference->Interference Color Change NoInterference No Interference CheckInterference->NoInterference No Color Change SwitchAssay Switch to Non-Redox Assay (SRB, ATP-based) Interference->SwitchAssay ReEvaluate Re-evaluate Experiment (Seeding Density, etc.) NoInterference->ReEvaluate End Accurate Viability Data SwitchAssay->End ReEvaluate->End

Caption: Troubleshooting workflow for unexpectedly high cell viability.

cluster_pathway This compound Signaling Pathway ViniferolD This compound SIRT3 SIRT3 ViniferolD->SIRT3 activates AMPK AMPK SIRT3->AMPK activates CellularMetabolism Cellular Metabolism Regulation AMPK->CellularMetabolism regulates

Caption: this compound activates AMPK in a SIRT3-dependent manner.

cluster_assay_comparison Assay Selection Logic Compound Test Compound: this compound (Polyphenol) IsAntioxidant Is it an antioxidant? Compound->IsAntioxidant Yes Yes IsAntioxidant->Yes No No IsAntioxidant->No AvoidRedox Avoid Tetrazolium/Resazurin Assays Yes->AvoidRedox StandardAssay Standard Assays (MTT, etc.) are suitable No->StandardAssay UseAlternative Use SRB or ATP-based Assay AvoidRedox->UseAlternative

Caption: Logic for selecting a suitable cell viability assay.

References

Dealing with interference from other stilbenoids in Viniferol D analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Viniferol D Analysis

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of this compound, with a specific focus on overcoming interference from other stilbenoids.

Frequently Asked Questions (FAQs)

Q1: What are the most common stilbenoids that interfere with this compound analysis?

A1: this compound is a resveratrol (B1683913) dehydrodimer, and its analysis is often complicated by the presence of other structurally similar stilbenoids, especially in complex matrices like grape and wine extracts.[1][2] Common interfering compounds include:

  • Resveratrol: The monomeric precursor to viniferins.[3]

  • Isomers of this compound: Stilbenoids can exist as various isomers (e.g., cis/trans) which may have similar chromatographic and mass spectrometric properties.[3][4]

  • Other Viniferins: Compounds like ε-viniferin (a resveratrol dehydrodimer) and α-viniferin (a resveratrol dehydrotrimer) are frequently present and can co-elute or have similar fragmentation patterns.[3][5]

  • Piceid: The glucoside of resveratrol, which can be present in high concentrations in some samples.[6][7]

  • Pterostilbene: A dimethylated derivative of resveratrol.[3]

Q2: How can I improve the chromatographic separation of this compound from its isomers and other stilbenoids?

A2: Achieving good resolution is critical for accurate quantification. Here are several strategies to improve your HPLC or UPLC separation:

  • Column Selection: A high-resolution column, such as a sub-2 µm particle size C18 column, is recommended. Phenyl-hexyl columns can also offer alternative selectivity for aromatic compounds like stilbenoids.

  • Mobile Phase Optimization:

    • Acidification: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase is crucial. This suppresses the ionization of phenolic hydroxyl groups on the stilbenoids, resulting in sharper peaks and improved reproducibility.[8]

    • Solvent Choice: The most common mobile phases are water/acetonitrile (B52724) or water/methanol (B129727) gradients.[5] Experimenting with methanol instead of acetonitrile can alter selectivity and may improve the resolution of specific isomers.

  • Gradient Optimization: A shallow, slow gradient is essential for separating closely related isomers.[8] Decrease the rate of organic solvent change during the elution window of your target compounds to maximize separation.

  • Temperature Control: Operating the column at a controlled, slightly elevated temperature (e.g., 40 °C) can decrease mobile phase viscosity and improve peak shape and efficiency.[9]

Q3: What are the optimal mass spectrometry (MS) parameters for the selective detection of this compound?

A3: Mass spectrometry, particularly tandem MS (MS/MS), provides high selectivity.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is often preferred for phenolic compounds like stilbenoids as it readily forms stable [M-H]⁻ ions.

  • Selective Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM): This is the most effective technique for quantification in complex matrices. You must identify a specific precursor ion (the molecular ion of this compound) and one or more unique product ions generated by collision-induced dissociation (CID). This requires careful optimization of collision energy for each transition.

  • High-Resolution MS (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap can provide accurate mass measurements, allowing you to distinguish this compound from other compounds with the same nominal mass but different elemental compositions.[10][11]

Q4: My this compound peak is broad or shows tailing. What is the likely cause?

A4: Peak tailing can compromise both resolution and the accuracy of integration. Common causes include:

  • Secondary Interactions: Residual, un-capped silanol (B1196071) groups on silica-based C18 columns can interact with the polar hydroxyl groups of stilbenoids. Solution: Ensure your mobile phase is acidified (e.g., 0.1% formic acid) to protonate the silanols and minimize these interactions.[8]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase. Solution: Dilute your sample or reduce the injection volume.[8]

  • Column Contamination/Age: A dirty guard column or a degraded analytical column can lead to poor peak shape. Solution: Flush the column with a strong solvent or replace the guard/analytical column if necessary.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Resolution / Co-elution of Peaks 1. Inadequate chromatographic separation. 2. Inappropriate column choice. 3. Mobile phase is not optimal.1. Optimize Gradient: Decrease the gradient slope (e.g., from 5% to 2% organic solvent change per minute) around the retention time of this compound. 2. Change Selectivity: Switch from an acetonitrile-based mobile phase to a methanol-based one, or vice-versa. 3. Test a Different Stationary Phase: Consider a phenyl-hexyl column for alternative π-π interactions.
Low MS Signal Intensity / Ion Suppression 1. Matrix effects from co-eluting compounds. 2. Suboptimal ionization parameters. 3. Analyte degradation in the source.1. Improve Sample Cleanup: Use Solid-Phase Extraction (SPE) to remove interfering matrix components.[12] 2. Dilute the Sample: This can reduce the concentration of interfering compounds and mitigate suppression. 3. Optimize Source Parameters: Systematically adjust ESI source parameters like capillary voltage, gas flow, and temperature.
Inconsistent Retention Times 1. Column temperature fluctuations. 2. Mobile phase composition is inconsistent. 3. Column equilibration is insufficient.1. Use a Column Oven: Ensure a stable column temperature throughout the analytical run. 2. Prepare Fresh Mobile Phase Daily: Pre-mix solvents if possible and degas thoroughly before use. 3. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradients.
Unexpected Peaks in Chromatogram 1. Isomerization of stilbenoids. 2. Sample contamination. 3. Presence of other related stilbenoids.1. Protect from Light: Stilbenoids like resveratrol can isomerize from trans to cis form upon exposure to UV light.[3] Prepare samples under low light conditions and use amber vials. 2. Run a Blank: Inject a solvent blank to check for system contamination. 3. Use MS/MS: Characterize the unknown peaks by their fragmentation patterns to tentatively identify other stilbenoids.[4][13]

Quantitative Data Summary

For accurate identification, it is crucial to compare both retention times and mass spectral data against a certified reference standard. The following table provides typical mass spectrometric data for this compound and a major interferent, ε-viniferin.

CompoundMolecular Formula[M-H]⁻ (m/z)Key MS/MS Fragments (Negative Mode)
This compound C₂₈H₂₂O₆453.13Fragment ions need to be determined empirically with a standard.
ε-viniferin C₂₈H₂₂O₆453.13Fragment ions need to be determined empirically with a standard.

Note: this compound and ε-viniferin are isomers, meaning they have the same mass. Their identification must rely on chromatographic separation and/or distinct MS/MS fragmentation patterns.

Example Experimental Protocol: UPLC-MS/MS Analysis

This protocol provides a starting point for method development. Optimization will be required based on your specific instrumentation and sample matrix.

  • Sample Preparation (Grape Cane Extract)

    • Grind dried grape cane material to a fine powder.

    • Extract 1 g of powder with 10 mL of methanol for 24 hours at room temperature with agitation.[5]

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an amber HPLC vial.[14]

  • UPLC Conditions

    • Column: Acquity UPLC HSS T3 (2.1 × 150 mm, 1.8 µm) or equivalent.[9]

    • Mobile Phase A: Water with 0.1% Formic Acid.[9]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.[9]

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-15 min: Linear gradient to 50% B

      • 15-17 min: Linear gradient to 95% B

      • 17-19 min: Hold at 95% B

      • 19-20 min: Return to 5% B

      • 20-25 min: Re-equilibration at 5% B

  • MS/MS Conditions (Negative ESI)

    • Ionization Mode: ESI-

    • Capillary Voltage: 2.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

    • MRM Transition for this compound:

      • Precursor Ion (Q1): m/z 453.1

      • Product Ion (Q3): To be determined by infusing a pure standard.

      • Collision Energy: To be optimized for maximum signal.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plant Material (e.g., Grape Cane) Extraction Solvent Extraction (Methanol) Sample->Extraction Filter Filtration (0.22 µm) Extraction->Filter UPLC UPLC Separation Filter->UPLC MS MS/MS Detection UPLC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant Report Report Quant->Report Final Report

Caption: Experimental workflow for this compound analysis.

Troubleshooting cluster_gradient Gradient Optimization cluster_mobile_phase Mobile Phase cluster_column Column cluster_result Start Poor Peak Resolution (Co-elution) ShallowGradient Decrease Gradient Slope? Start->ShallowGradient If Gradient Isocratic Switch to Gradient? Start->Isocratic If Isocratic CheckAcid Is Mobile Phase Acidified (e.g., 0.1% Formic Acid)? ShallowGradient->CheckAcid Isocratic->CheckAcid ChangeSolvent Try Alternative Solvent (e.g., Methanol)? CheckAcid->ChangeSolvent CheckColumn Is Column Old or Contaminated? ChangeSolvent->CheckColumn ChangeColumn Try Different Stationary Phase? CheckColumn->ChangeColumn Improved Resolution Improved ChangeColumn->Improved NotImproved Still Poor Resolution ChangeColumn->NotImproved

Caption: Troubleshooting logic for poor peak resolution.

References

Technical Support Center: Efficient Purification of Viniferol D by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of Viniferol D purification using column chromatography. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what sources is it typically isolated?

This compound is a stilbenoid, specifically a trimer of resveratrol (B1683913). It is a natural phenolic compound found in various plants, most notably in grapevine (Vitis vinifera), particularly in the stems and leaves.[]

Q2: What are the main challenges in purifying this compound using column chromatography?

The primary challenges in purifying this compound and other stilbenoids include:

  • Complex Mixtures: Crude plant extracts contain a multitude of similar compounds, including other stilbene (B7821643) monomers, dimers, and oligomers (e.g., resveratrol, ε-viniferin, δ-viniferin), which often have very similar polarities, making separation difficult.[2][3]

  • Isomer Separation: Stilbenoids can exist as various isomers (e.g., trans- and cis-isomers) which can be challenging to resolve.[4][5]

  • Compound Stability: Stilbenoids can be sensitive to light, heat, and acidic or basic conditions, potentially leading to degradation or isomerization during the lengthy purification process.[6][7]

  • Low Abundance: this compound may be present in low concentrations in the source material, requiring efficient extraction and purification methods to obtain sufficient quantities.

Q3: What type of column chromatography is most effective for this compound purification?

Both normal-phase silica (B1680970) gel chromatography and modern liquid-liquid chromatography techniques like high-speed counter-current chromatography (HSCCC) and centrifugal partition chromatography (CPC) have been successfully used for the separation of stilbenoids.[3][8]

  • Silica Gel Chromatography: A traditional and widely accessible method. It is effective for separating compounds with different polarities. For stilbenoids, a common mobile phase is a mixture of chloroform (B151607) and methanol (B129727).

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid separation technique that avoids the use of a solid stationary phase, which can minimize sample adsorption and degradation. It has been shown to be highly effective for separating complex mixtures of stilbenes.[2][3][9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor separation of this compound from other stilbenoids (e.g., ε-viniferin). Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for resolving compounds with similar Rf values.Optimize the Mobile Phase: • For silica gel, try a gradient elution with a mixture of chloroform and methanol, gradually increasing the methanol concentration. • For HSCCC, experiment with different quaternary solvent systems, such as n-hexane-ethyl acetate-methanol-water in various ratios.[9]
Column Overloading: Too much crude extract was loaded onto the column, exceeding its separation capacity.Reduce Sample Load: Load a smaller amount of the crude extract onto the column. As a general rule, the sample weight should be 1-5% of the stationary phase weight for silica gel chromatography.
This compound appears to be degrading on the column. Instability on Silica Gel: The slightly acidic nature of silica gel can cause degradation of sensitive compounds.Deactivate the Silica Gel: Pre-treat the silica gel with a base, such as triethylamine, added to the mobile phase (1-2%).Use an Alternative Stationary Phase: Consider using a more inert stationary phase like Florisil or alumina.
Light or Heat Exposure: Stilbenoids can be degraded by UV light and high temperatures.Protect from Light and Heat: Wrap the column in aluminum foil to protect it from light. Perform the chromatography at room temperature unless the protocol specifies otherwise.[6]
Low yield of this compound after purification. Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase.Change the Stationary or Mobile Phase: As mentioned above, switching to a different stationary phase or optimizing the mobile phase can reduce strong adsorption.Dry Loading: If the sample has poor solubility in the initial mobile phase, consider dry loading. This involves pre-adsorbing the sample onto a small amount of silica gel before loading it onto the column.
Compound Lost During Extraction: Inefficient initial extraction from the plant material.Optimize Extraction: Use effective solvents like ethanol (B145695) or methanol for extraction. Techniques like accelerated solvent extraction (ASE) can improve yields.[10][11]
No compound is eluting from the column. Incorrect Solvent Polarity: The mobile phase is not polar enough to move the compound down the column.Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase mixture (e.g., increase methanol in a chloroform-methanol system).
Precipitation on the Column: The compound may have precipitated at the top of the column due to low solubility in the mobile phase.Change the Solvent System: Use a solvent system in which your compound is more soluble. You may need to perform a small-scale filtration to remove the precipitated material and re-attempt the chromatography.

Quantitative Data on Stilbenoid Purification

The following tables summarize quantitative data from studies on the purification of resveratrol and other viniferins. While specific data for this compound is limited, these values provide a benchmark for the expected efficiency of stilbenoid purification.

Table 1: Purity of Stilbenoids after Column Chromatography

CompoundChromatography MethodPurity AchievedReference
ResveratrolSilica Gel Chromatography99.3%[12]
trans-ε-viniferinHSCCC93.2%[5]
trans-δ-viniferinHSCCC97.5%[5]
HopeaphenolHSCCC>95%[9]
Amurensin GHSCCC>95%[9]
Vitisin AHSCCC>95%[9]

Table 2: Yield of Stilbenoids from Plant Material

CompoundPlant SourceExtraction/Purification MethodYieldReference
ResveratrolMulberry LeafEthanol extraction & Silica Gel Chromatography0.0225% (from dry leaf)[12]
trans-resveratrolVitis vinifera (grape cane)Accelerated Solvent Extraction (Methanol)6030 ± 680 µg/g (dry weight)[11]
trans-ε-viniferinVitis vinifera (grape cane)Extraction at 50°C (Methanol)2260 ± 90 µg/g (dry weight)[11]
HopeaphenolVitis chunganenissHSCCC21.1 mg (from 800 mg crude sample)[9]
Amurensin GVitis chunganenissHSCCC37.2 mg (from 800 mg crude sample)[9]
Vitisin AVitis chunganenissHSCCC95.6 mg (from 800 mg crude sample)[9]

Experimental Protocols

Protocol 1: General Purification of Stilbenoids using Silica Gel Column Chromatography

This protocol is a generalized procedure based on methods for purifying resveratrol and can be adapted for this compound.

  • Preparation of the Crude Extract:

    • Dry and powder the plant material (e.g., Vitis vinifera stems).

    • Extract the powder with 80% ethanol using a suitable method like reflux extraction for approximately 2 hours.

    • Filter the extract and concentrate it under vacuum using a rotary evaporator to obtain the crude extract.

  • Column Preparation:

    • Prepare a slurry of silica gel (e.g., 200-300 mesh) in the initial, least polar mobile phase (e.g., 100% chloroform).

    • Pour the slurry into a glass column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for dry loading, dissolve the extract in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with a non-polar solvent mixture (e.g., chloroform:methanol, 10:1 v/v).

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of methanol to elute compounds with higher polarity.

    • Collect fractions of a consistent volume (e.g., 10-20 mL).

  • Analysis of Fractions:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound.

    • Pool the fractions that contain pure this compound.

    • Confirm the purity of the pooled fractions using High-Performance Liquid Chromatography (HPLC).

  • Isolation:

    • Evaporate the solvent from the pooled pure fractions to obtain the purified this compound.

Visualizations

Experimental Workflow for this compound Purification

ViniferolD_Purification_Workflow Start Start: Vitis vinifera Plant Material Extraction Extraction (e.g., 80% Ethanol) Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration CrudeExtract Crude Stilbenoid Extract Concentration->CrudeExtract ColumnChromatography Column Chromatography (e.g., Silica Gel or HSCCC) CrudeExtract->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection TLC_HPLC Fraction Analysis (TLC / HPLC) FractionCollection->TLC_HPLC Pooling Pooling of Pure Fractions TLC_HPLC->Pooling Purity > 95% Waste Impure Fractions TLC_HPLC->Waste Purity < 95% Evaporation Solvent Evaporation Pooling->Evaporation FinalProduct Purified this compound Evaporation->FinalProduct

Caption: Workflow for the purification of this compound.

Logical Relationship in Troubleshooting Poor Separation

Troubleshooting_Poor_Separation Problem Problem: Poor Separation Cause1 Cause 1: Inappropriate Solvent System Problem->Cause1 Cause2 Cause 2: Column Overloading Problem->Cause2 Cause3 Cause 3: Poor Column Packing Problem->Cause3 Solution1a Solution: Optimize Mobile Phase Gradient Cause1->Solution1a Solution1b Solution: Change Solvent System Cause1->Solution1b Solution2 Solution: Reduce Sample Load Cause2->Solution2 Solution3 Solution: Repack Column Cause3->Solution3

Caption: Troubleshooting logic for poor chromatographic separation.

References

Technical Support Center: Optimization of In Vitro Assay Conditions for Viniferol D

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Viniferol D. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and solutions to potential problems you may encounter when working with this compound in vitro.

Compound Handling and Solubility

Question: How should I dissolve this compound for my in vitro assays?

Answer: this compound, like other stilbenoids, has low aqueous solubility. The recommended solvent is dimethyl sulfoxide (B87167) (DMSO).[1] Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% sterile-filtered DMSO.[1][2] Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C or brief sonication can also be used if necessary.[3]

Question: I'm observing precipitation when I add my this compound stock solution to the cell culture medium. What should I do?

Answer: This is a common issue with hydrophobic compounds. Here are several troubleshooting steps to prevent precipitation:

  • Pre-warm your media: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution. Adding compounds to cold media can decrease their solubility.[3]

  • Use a serial dilution method: Avoid adding a highly concentrated DMSO stock directly to your aqueous media. Instead, perform a serial dilution. First, create an intermediate dilution of your stock in DMSO. Then, add this intermediate stock to the pre-warmed culture medium drop-wise while gently swirling or vortexing to ensure rapid and even dispersion.[3][4]

  • Mind the final DMSO concentration: High final concentrations of DMSO can be toxic to cells and may still lead to precipitation. It is crucial to keep the final DMSO concentration in your cell culture low, ideally below 0.1% (v/v), and not exceeding 0.5% (v/v).[4][5] You may need to prepare a more diluted stock solution to achieve this. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.

  • Consider serum concentration: Proteins in fetal bovine serum (FBS) can sometimes help to solubilize hydrophobic compounds. However, in other cases, interactions with serum components can lead to precipitation.[3] If you suspect this is an issue, you could try reducing the serum concentration or using a serum-free medium during the treatment period, if compatible with your cell line.

  • Check for media component interactions: this compound may interact with salts or other components in the media, forming insoluble complexes. If precipitation persists, you could test the solubility in a different basal media formulation.[3]

Question: How should I store my this compound stock solution?

Answer: Store your this compound stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2] Protect the solution from light, as stilbenoids can be light-sensitive.[6][7] When stored at -80°C, the stock solution should be stable for at least 6 months.[2] Before use, allow the aliquot to equilibrate to room temperature for at least one hour before opening.[8]

Cell Culture and Assay Optimization

Question: How do I determine the optimal cell seeding density for my experiment?

Answer: The optimal cell seeding density is crucial for obtaining reliable and reproducible results. It depends on the cell line's proliferation rate and the duration of the assay.[4][9] A cell density that is too low will result in a weak signal, while a density that is too high can lead to over-confluence, nutrient depletion, and cell death, which can mask the effects of your compound.[9][10][11]

To determine the optimal seeding density, perform a cell titration experiment. Seed a range of cell densities in a multi-well plate and monitor their growth over the intended duration of your experiment. The ideal density will result in cells being in the logarithmic (exponential) growth phase throughout the experiment.[10] For many cancer cell lines, a starting point of 2,000 to 5,000 cells per well in a 96-well plate is recommended for a 48-72 hour assay.[4]

Question: I am seeing high variability between my replicate wells. What could be the cause?

Answer: High variability can be caused by several factors:

  • Uneven cell distribution: Ensure your cell suspension is homogenous before and during plating. Gently pipette up and down to mix between replicates. After seeding, let the plate rest at room temperature for 15-30 minutes before placing it in the incubator to allow for even settling of the cells.[10]

  • Edge effects: The outer wells of a microplate are more prone to evaporation and temperature fluctuations. To minimize edge effects, avoid using the outermost wells for experimental samples. Instead, fill them with sterile water or media.

  • Compound precipitation: As discussed above, precipitation of this compound will lead to inconsistent concentrations across your wells.

  • Pipetting errors: Ensure your pipettes are calibrated and use proper pipetting techniques to ensure accurate and consistent volumes.

Question: My cell viability assay results are not consistent. What should I consider?

Answer: In addition to the points above, consider the following for cell viability assays like the MTT or WST-1 assay:

  • Incubation times: The incubation time with the viability reagent (e.g., MTT, WST-1) should be optimized. Too short an incubation may result in a low signal, while too long an incubation can lead to artifacts.

  • Metabolic activity: Remember that these assays measure metabolic activity, which is used as a proxy for cell viability. This compound, being a polyphenol, could potentially interfere with cellular metabolism. It is always a good practice to confirm your results with a secondary, mechanistically different viability assay (e.g., a dye exclusion assay like Trypan Blue or a cytotoxicity assay that measures membrane integrity).

  • Interaction with assay reagents: Some compounds can directly react with the assay reagents. Include a "no-cell" control with your compound and the assay reagent to check for any direct chemical reactions.

Quantitative Data for this compound and its Derivatives

The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound and its derivatives in various in vitro assays. These values can serve as a starting point for determining the appropriate concentration range for your experiments.

CompoundAssay TypeCell LineIC50 ValueIncubation Time
ε-Viniferin AntiproliferativeHOS (Osteosarcoma)~10 µM72 h
AntiproliferativeU2OS (Osteosarcoma)~15 µM72 h
AntiproliferativeA549 (Lung Cancer)~20 µM72 h
α-Viniferin AntiproliferativeHOS (Osteosarcoma)~5 µM72 h
R2-Viniferin CytotoxicityHepG2 (Hepatocellular Carcinoma)9.7 ± 0.4 µM72 h
CytotoxicityHep3B (Hepatocellular Carcinoma)47.8 ± 2.8 µM72 h
Hopeaphenol CytotoxicityHep3B (Hepatocellular Carcinoma)13.1 ± 4.1 µM72 h
Isohopeaphenol CytotoxicityHep3B (Hepatocellular Carcinoma)26.0 ± 3.0 µM72 h

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay methodology.

Experimental Protocols

Here are detailed methodologies for key in vitro assays relevant to the study of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium per well. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution to each well.

  • Absorbance Measurement: Place the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Anti-Inflammatory Assay (Nitric Oxide Production)

This protocol measures the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cells

  • This compound

  • LPS (Lipopolysaccharide)

  • Complete cell culture medium

  • 96-well plates

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well in 100 µL of complete medium and incubate for 24 hours.[12]

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Nitrite Measurement:

    • Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite in the samples using the standard curve. The inhibition of NO production is calculated relative to the LPS-stimulated control.

Antioxidant Assay (DPPH Radical Scavenging)

This cell-free assay measures the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare DPPH Solution: Prepare a 0.08 mM solution of DPPH in methanol or ethanol.[13]

  • Prepare Sample Dilutions: Prepare serial dilutions of this compound in the same solvent used for the DPPH solution.

  • Reaction: In a 96-well plate, add 50 µL of each this compound dilution to the wells. Then, add 950 µL of the DPPH solution to each well.[13] Include a control well with the solvent and DPPH solution only.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: The radical scavenging activity is calculated as the percentage of DPPH discoloration using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Signaling Pathways and Visualizations

This compound and its derivatives have been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Apoptosis Signaling Pathway

ε-viniferin has been shown to induce apoptosis in cancer cells through the intrinsic pathway. This involves the activation of upstream caspases, such as caspase-8 and caspase-9, leading to the activation of the executioner caspase-3 and subsequent cell death.

Viniferol_D This compound Caspase8 Caspase-8 activation Viniferol_D->Caspase8 Caspase9 Caspase-9 activation Viniferol_D->Caspase9 Caspase3 Caspase-3 activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis LPS LPS TLR4 TLR4 LPS->TLR4 PI3K_Akt PI3K/Akt Pathway TLR4->PI3K_Akt NFkB NF-κB Activation PI3K_Akt->NFkB Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB->Pro_inflammatory_genes Viniferol_D This compound Viniferol_D->PI3K_Akt Oxidative_Stress Oxidative Stress p38 p38 MAPK Oxidative_Stress->p38 JNK JNK Oxidative_Stress->JNK ERK ERK Oxidative_Stress->ERK Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis ERK->Apoptosis Viniferol_D This compound Viniferol_D->p38 Viniferol_D->JNK Viniferol_D->ERK Start Start: Prepare this compound Stock Solution Cell_Culture Optimize Cell Seeding Density Start->Cell_Culture Treatment Treat Cells with This compound Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., NO Production) Treatment->Anti_inflammatory_Assay Antioxidant_Assay Antioxidant Assay (e.g., DPPH) Treatment->Antioxidant_Assay Data_Analysis Data Analysis (IC50, etc.) Cytotoxicity_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis Antioxidant_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies (Western Blot, etc.) Data_Analysis->Mechanism_Study End End Mechanism_Study->End

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacity of Viniferol D and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbenoids, a class of natural polyphenols, have garnered significant attention for their potent antioxidant properties and potential therapeutic applications. Among these, resveratrol (B1683913) has been extensively studied for its ability to combat oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[1][2] More recently, oligomers of resveratrol, such as the trimer Viniferol D, have emerged as compounds of interest, with theoretical studies suggesting potentially enhanced biological activity. This guide provides a comparative overview of the antioxidant capacity of this compound and resveratrol, summarizing available data, detailing relevant experimental protocols, and illustrating the key signaling pathways involved in their antioxidant action.

Comparative Antioxidant Capacity: A Data Overview

Direct experimental comparisons of the antioxidant capacity of this compound and resveratrol are limited in the current scientific literature. However, computational studies and data from related stilbenoid oligomers provide valuable insights. A theoretical study utilizing density functional theory has indicated that resveratrol oligomers, including trimers, generally exhibit stronger antioxidant activity than resveratrol monomer. This increased activity is attributed to the altered electronic properties and the hydrogen atom transfer capability of the oligomeric structures.

To provide a tangible comparison of a resveratrol oligomer to resveratrol, experimental data for the resveratrol dimer, ε-viniferin, is presented below. These findings suggest a trend of increasing antioxidant potential with oligomerization.

Table 1: Comparison of Antioxidant Activity of Resveratrol and ε-Viniferin (a Resveratrol Dimer)

Antioxidant AssayResveratrol (IC₅₀)ε-Viniferin (IC₅₀)Reference
DPPH Radical Scavenging81.92 ± 9.17 µM80.12 ± 13.79 µM[3][4]
Ferric Reducing Antioxidant Power (FRAP)13.36 ± 0.91 µM28.81 ± 4.15 µM[3][4]
Nitric Oxide (NO) Scavenging200.68 ± 15.40 µM> 250 µM[4]

IC₅₀ (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological or biochemical process by 50%. A lower IC₅₀ value indicates a higher antioxidant activity.

Experimental Protocols for Antioxidant Capacity Assessment

Standard in vitro assays are employed to quantify the antioxidant capacity of compounds like this compound and resveratrol. The following are detailed protocols for three commonly used methods: DPPH, ABTS, and ORAC assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[5][6]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (B145695)

  • Test compounds (this compound, resveratrol)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the test compounds and positive control in a suitable solvent (e.g., methanol) to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the test sample or standard to a fixed volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.[7]

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (typically 30 minutes).[5]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.[6]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100[6] The IC₅₀ value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.[8][9]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • Test compounds (this compound, resveratrol)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[8][10]

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

  • Sample Preparation: Prepare various concentrations of the test compounds and positive control in a suitable solvent.

  • Reaction Mixture: Add a small volume of the test sample or standard to a larger volume of the ABTS•+ working solution in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).[8]

  • Absorbance Measurement: Measure the absorbance at 734 nm.[9]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalents (TE).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals. The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.[11][12]

Materials:

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) - a peroxyl radical generator

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • Test compounds (this compound, resveratrol)

  • Positive control (e.g., Trolox)

  • 96-well black microplate

  • Fluorescence microplate reader with an incubator

Procedure:

  • Reagent Preparation: Prepare a working solution of fluorescein in phosphate buffer. Prepare a solution of AAPH in phosphate buffer immediately before use.

  • Sample Preparation: Prepare different concentrations of the test compounds and Trolox standard in phosphate buffer.

  • Reaction Setup: In a 96-well black plate, add the fluorescein solution to each well, followed by the test sample or Trolox standard. A blank with only fluorescein and buffer is also included.[13]

  • Incubation: Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).[13]

  • Initiation of Reaction: Add the AAPH solution to all wells to initiate the radical-induced oxidation of fluorescein.

  • Fluorescence Measurement: Immediately begin recording the fluorescence intensity at regular intervals (e.g., every minute) for a set duration (e.g., 60-90 minutes) with excitation and emission wavelengths typically around 485 nm and 520 nm, respectively.[13]

  • Calculation: Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples. The net AUC is obtained by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then expressed as Trolox Equivalents (TE).[11][13]

Signaling Pathways in Antioxidant Action

Both resveratrol and its oligomers exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes.[1]

PI3K/Akt Signaling Pathway

Stilbenoids, including resveratrol, have been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[14][15] Activation of Akt can lead to the upregulation of downstream antioxidant defenses and inhibit apoptosis.[14][15]

PI3K_Akt_Pathway Stilbenoids This compound / Resveratrol PI3K PI3K Stilbenoids->PI3K Akt Akt PI3K->Akt Activates Phosphorylation Phosphorylation Akt->Phosphorylation Antioxidant_Response Increased Antioxidant Enzyme Expression (e.g., SOD, CAT) Phosphorylation->Antioxidant_Response Apoptosis Inhibition of Apoptosis Phosphorylation->Apoptosis

PI3K/Akt Signaling Pathway Activation by Stilbenoids

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Stilbenoids can induce the translocation of Nrf2 to the nucleus, where it binds to the ARE and initiates the transcription of various antioxidant and detoxification genes.

Nrf2_ARE_Pathway cluster_nucleus Stilbenoids This compound / Resveratrol Keap1_Nrf2 Keap1-Nrf2 Complex Stilbenoids->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates

Nrf2/ARE Antioxidant Response Pathway

Experimental Workflow

The general workflow for assessing the antioxidant capacity of this compound and resveratrol using the aforementioned in vitro assays is depicted below.

Experimental_Workflow Preparation Sample & Reagent Preparation Assay Antioxidant Assay (DPPH, ABTS, or ORAC) Preparation->Assay Measurement Spectrophotometric / Fluorometric Measurement Assay->Measurement Analysis Data Analysis (% Inhibition, IC50, TE) Measurement->Analysis Comparison Comparative Evaluation Analysis->Comparison

General Workflow for Antioxidant Capacity Assays

Conclusion

While direct comparative experimental data for this compound is still emerging, theoretical models and evidence from related resveratrol oligomers strongly suggest that this compound possesses a greater antioxidant capacity than its monomer, resveratrol. This enhanced activity is likely due to its unique chemical structure. The provided experimental protocols and pathway diagrams offer a framework for researchers to further investigate and quantify the antioxidant potential of this compound and other novel stilbenoids. Future in vitro and in vivo studies are warranted to fully elucidate the comparative efficacy of these compounds and their potential for drug development.

References

Unveiling the Anticancer Potential of Viniferol D Analogs: A Comparative Cross-Validation in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in vitro anticancer activity of Viniferol D analogs, a class of resveratrol (B1683913) oligomers. Due to the limited availability of specific data on this compound, this guide focuses on its structurally related and well-studied analogs, including ε-viniferin, α-viniferin, and Miyabenol C. We present supporting experimental data on their efficacy in various cancer cell lines, detail the experimental protocols for key assays, and visualize the implicated signaling pathways.

While direct experimental data on this compound's activity in different cell lines is scarce in publicly available literature, the analysis of its close analogs provides valuable insights into the potential anticancer mechanisms and efficacy of this class of compounds. Resveratrol oligomers have garnered significant interest for their enhanced biological activities compared to the parent compound, resveratrol. This guide synthesizes the available data to offer a comparative perspective on their antiproliferative and pro-apoptotic effects.

Comparative Anticancer Activity of this compound Analogs

The cytotoxic effects of various this compound analogs have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following tables summarize the reported IC50 values for prominent this compound analogs in different cancer cell lines. It is important to note that variations in experimental conditions (e.g., incubation time, assay method) can influence the absolute IC50 values.

CompoundCell LineCancer TypeIC50 (µM)Reference
ε-viniferin U266Multiple Myeloma45.7[1]
RPMI 8226Multiple Myeloma45.7[1]
A549Non-Small Cell Lung CancerVaries (antiproliferative effects noted)[2]
HOSOsteosarcomaVaries (antiproliferative effects noted)[2]
U2OSOsteosarcomaVaries (antiproliferative effects noted)[2]
α-viniferin HOSOsteosarcomaVaries (higher antiproliferative effects than ε-viniferin)[2]
NCI-H460Non-Small Cell Lung CancerMore effective than ε-viniferin[3][4]
Miyabenol C U266Multiple Myeloma10.8 - 29.4[1]
RPMI 8226Multiple Myeloma10.8 - 29.4[1]
JurkatT-cell Leukemia10.8 - 29.4[1]
K562Chronic Myelogenous Leukemia10.8 - 29.4[1]
U937Histiocytic Lymphoma10.8 - 29.4[1]
trans-δ-viniferin A549Non-Small Cell Lung Cancer27.36[5]
CompoundCell LineCancer TypeIC50 (µM)Reference
Resveratrol U266Multiple Myeloma26.3[1]
A549Non-Small Cell Lung Cancer175[5]

Experimental Protocols

The following are detailed methodologies for the key experiments commonly cited in the study of this compound analogs and other resveratrol oligomers.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound analog) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax, p-Akt, p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.

Signaling Pathways and Experimental Workflows

The anticancer activity of this compound analogs is mediated through the modulation of several key signaling pathways, primarily leading to the induction of apoptosis and inhibition of cell proliferation.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis Cancer Cell Lines Cancer Cell Lines Treatment Treatment with This compound Analogs Cancer Cell Lines->Treatment MTT_Assay Cell Viability (MTT Assay) Treatment->MTT_Assay Assess Proliferation Apoptosis_Assay Apoptosis (Annexin V/PI) Treatment->Apoptosis_Assay Detect Apoptosis Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot Analyze Pathways IC50 IC50 Determination MTT_Assay->IC50 Apoptotic_Cells Quantification of Apoptotic Cells Apoptosis_Assay->Apoptotic_Cells Protein_Levels Protein Level Changes Western_Blot->Protein_Levels

A typical experimental workflow for evaluating the anticancer activity of this compound analogs.

The induction of apoptosis is a central mechanism of action for many resveratrol oligomers. This process is tightly regulated by a cascade of signaling molecules.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptors Death Receptors (e.g., Fas, TRAIL-R) Caspase8 Caspase-8 Death_Receptors->Caspase8 Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondrion Bax Bax (Pro-apoptotic) Bax->Mitochondrion Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Apaf-1 to activate Viniferol_D_Analogs This compound Analogs Viniferol_D_Analogs->Bcl2 Inhibits Viniferol_D_Analogs->Bax Activates Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified diagram of the apoptosis signaling pathway modulated by this compound analogs.

In addition to apoptosis, this compound analogs can influence cell proliferation and survival by modulating key signaling cascades such as the PI3K/Akt and MAPK/ERK pathways.

proliferation_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Viniferol_D_Analogs This compound Analogs Akt Akt (p-Akt) Viniferol_D_Analogs->Akt Inhibits phosphorylation ERK ERK (p-ERK) Viniferol_D_Analogs->ERK Inhibits phosphorylation PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Cell_Proliferation Cell Proliferation & Differentiation ERK->Cell_Proliferation

Modulation of PI3K/Akt and MAPK/ERK signaling pathways by this compound analogs.

References

A Comparative Analysis of the Anti-inflammatory Effects of Various Viniferins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Viniferins, a class of resveratrol (B1683913) oligomers, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects. As derivatives of resveratrol, these compounds often exhibit enhanced biological activity, making them promising candidates for the development of novel anti-inflammatory therapeutics. This guide provides a comparative analysis of the anti-inflammatory properties of various viniferins, supported by available experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the available quantitative data on the anti-inflammatory effects of different viniferins. It is important to note that the data is compiled from various studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

CompoundTargetAssayIC50 Value (µM)Source
α-Viniferin Prostaglandin H2 Synthase (COX)Cyclooxygenase Activity Assay~7[1]
Cyclooxygenase-1 (COX-1)COX Inhibition Assay>100 (55.2 ± 2.1% of control at 100 µM)[2]
Cyclooxygenase-2 (COX-2)COX Inhibition Assay4.9[2]
Nitric Oxide (NO) ProductionLPS-activated RAW264.7 macrophages2.7[2]
iNOS Transcript SynthesisLPS-activated RAW264.7 macrophages4.7[2]
ε-Viniferin Nitric Oxide (NO) Radical ScavengingChemical Assay338.35 ± 89.47[3]
δ-Viniferin iNOS and COX-2 ExpressionLPS-stimulated Murine RAW 264.7 MacrophagesNot specified (Significant suppression)[4]
Vitisin B (Resveratrol Tetramer) Nitric Oxide (NO) Radical ScavengingChemical Assay368.80 ± 14.20[3]
Resveratrol (Monomer for comparison) Prostaglandin H2 Synthase (COX)Cyclooxygenase Activity Assay3- to 4-fold weaker than α-viniferin[1]
Nitric Oxide (NO) Radical ScavengingChemical Assay200.68 ± 15.40[3]

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of viniferins are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the most critical pathways is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

Caption: The NF-κB signaling pathway and points of inhibition by viniferins.

Experimental Workflow for Assessing Anti-inflammatory Effects

The evaluation of the anti-inflammatory properties of viniferins typically involves a series of in vitro assays. A general workflow is outlined below.

Experimental_Workflow start Start cell_culture Macrophage Cell Culture (e.g., RAW 264.7) start->cell_culture treatment Pre-treatment with Viniferins cell_culture->treatment stimulation Inflammatory Stimulus (e.g., LPS) treatment->stimulation supernatant Collect Supernatant stimulation->supernatant cell_lysate Prepare Cell Lysate stimulation->cell_lysate elisa Cytokine Measurement (TNF-α, IL-6) by ELISA supernatant->elisa griess Nitric Oxide (NO) Measurement (Griess Assay) supernatant->griess western Protein Expression Analysis (COX-2, iNOS, p-IκBα) by Western Blot cell_lysate->western nfkb_assay NF-κB Activity Assay (e.g., Reporter Assay) cell_lysate->nfkb_assay end End elisa->end griess->end western->end nfkb_assay->end

Caption: General experimental workflow for in vitro anti-inflammatory assessment.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are involved in the synthesis of pro-inflammatory prostaglandins.

  • Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate. The inhibition of this activity is proportional to the inhibition of COX.

  • Procedure:

    • Enzyme and Substrate Preparation: Prepare a reaction mixture containing the purified COX enzyme (either COX-1 or COX-2), heme, and a chromogenic substrate in a suitable buffer (e.g., Tris-HCl).

    • Inhibitor Incubation: Add various concentrations of the test viniferin (B1239022) or a reference inhibitor (e.g., celecoxib (B62257) for COX-2, SC-560 for COX-1) to the reaction mixture and incubate for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow for enzyme-inhibitor binding.

    • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

    • Detection: Measure the absorbance of the oxidized chromogenic substrate at a specific wavelength over time using a plate reader.

    • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined relative to a vehicle control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

This cell-based assay mimics the inflammatory response in vitro to screen for anti-inflammatory compounds.

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary macrophages are cultured in appropriate media until they reach a suitable confluency.

  • Procedure:

    • Plating: Seed the macrophages in multi-well plates and allow them to adhere overnight.

    • Pre-treatment: Replace the medium with fresh medium containing various concentrations of the test viniferins and incubate for a specific duration (e.g., 1-2 hours).

    • Stimulation: Add LPS (a potent inflammatory stimulus, typically at a concentration of 100 ng/mL to 1 µg/mL) to the wells (except for the negative control) and incubate for a specified time (e.g., 18-24 hours).

    • Sample Collection: After incubation, collect the cell culture supernatant for cytokine and nitric oxide analysis, and lyse the cells to extract proteins for Western blot analysis.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of specific proteins, such as cytokines, in biological samples.

  • Principle: A specific capture antibody for the target cytokine (e.g., TNF-α or IL-6) is coated onto the wells of a microplate. The sample is added, and any cytokine present binds to the antibody. A second, enzyme-linked detection antibody is then added, which binds to the captured cytokine. Finally, a substrate is added that is converted by the enzyme into a colored product, the intensity of which is proportional to the amount of cytokine present.

  • Procedure:

    • Coating: Coat a 96-well plate with the capture antibody and incubate overnight.

    • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.

    • Sample Incubation: Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells and incubate.

    • Detection Antibody: Wash the plate and add the biotinylated detection antibody.

    • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).

    • Detection: Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

    • Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of the cytokine in the samples.

NF-κB Activation Assay

This assay measures the activity of the transcription factor NF-κB, a key regulator of inflammatory gene expression.

  • Principle (Reporter Gene Assay): Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of NF-κB leads to the transcription of the reporter gene, and its activity can be quantified.

  • Procedure:

    • Transfection: Transfect a suitable cell line (e.g., HEK293T or RAW 264.7) with the NF-κB reporter plasmid.

    • Treatment and Stimulation: Treat the transfected cells with the test viniferins followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

    • Cell Lysis: Lyse the cells to release the reporter protein.

    • Detection: Add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) and measure the signal (e.g., luminescence) using a luminometer.

    • Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. The inhibition of NF-κB activity is calculated relative to the stimulated control.

Conclusion

The available data strongly suggest that various viniferins possess significant anti-inflammatory properties, often exceeding the activity of their parent monomer, resveratrol. α-Viniferin, in particular, has demonstrated potent and selective inhibition of COX-2. While direct comparative data for cytokine inhibition by a wide range of viniferins is still emerging, the existing evidence points towards their ability to suppress key pro-inflammatory mediators. The primary mechanism of action appears to involve the modulation of the NF-κB signaling pathway. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this promising class of natural compounds.

References

Confirming the Structure of Isolated Viniferol D using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data for the structural confirmation of Viniferol D, a resveratrol (B1683913) trimer isolated from Vitis vinifera. The guide includes detailed experimental protocols and comparative data with other known stilbenoid trimers, offering a valuable resource for researchers in natural product chemistry and drug development.

Structural Elucidation and Comparative NMR Data

This compound is a complex stilbenoid possessing a bicyclo[5.3.0]decane ring system. Its structural confirmation relies heavily on one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy. The proton (¹H) and carbon-13 (¹³C) NMR chemical shifts, along with coupling constants, provide a unique fingerprint for the molecule, allowing for its unambiguous identification and differentiation from its isomers.

Below is a comparative summary of the ¹H and ¹³C NMR data for this compound and two other structurally related resveratrol trimers, (+)-Ampelopsin C and (Z)-cis-Miyabenol C. All data for this compound and Ampelopsin C were reported in acetone-d₆, while data for (Z)-cis-Miyabenol C was also recorded in acetone-d₆.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts (δ) in ppm, Coupling Constants (J) in Hz)

PositionThis compound (400 MHz, acetone-d₆)(+)-Ampelopsin C (acetone-d₆)(Z)-cis-Miyabenol C (600 MHz, acetone-d₆)
Ring A1
2a, 6a7.23 (d, J=8.8)7.25 (d, J=8.5)6.94 (d, 8.2)
3a, 5a6.79 (d, J=8.8)6.80 (d, J=8.5)6.59 (d, 8.2)
7a6.02 (d, J=2.9)5.58 (d, J=12.0)5.67 (d, 7.2)
8a4.27 (d, J=2.9)4.31 (d, J=12.0)3.89 (d, 7.2)
Ring A2
10a, 14a6.25 (d, J=2.2)6.25 (d, J=2.2)5.62 (d, 2.1)
12a6.41 (d, J=2.2)6.42 (t, J=2.2)5.98 (t, 2.1)
Ring B1
2b, 6b7.03 (d, J=8.8)7.03 (d, J=8.5)7.15 (d, 8.2)
3b, 5b6.70 (d, J=8.8)6.70 (d, J=8.5)6.88 (d, 8.2)
7b5.12 (br s)5.11 (br s)5.25 (d, 6.6)
8b4.18 (d, J=11.7)4.18 (d, J=11.7)4.22 (d, 6.6)
Ring B2
10b, 14b6.30 (d, J=2.2)6.30 (d, J=2.2)-
12b6.11 (t, J=2.2)6.11 (t, J=2.2)6.34 (d, 2.1)
Ring C1
2c, 6c6.81 (d, J=8.8)6.81 (d, J=8.5)7.02 (d, 8.2)
3c, 5c6.57 (d, J=8.8)6.57 (d, J=8.5)6.67 (d, 8.2)
7c4.30 (d, J=9.9)4.30 (d, J=9.8)6.18 (d, 12.1)
8c2.87 (dd, J=11.7, 9.9)2.87 (dd, J=11.7, 9.8)5.49 (d, 12.1)
Ring C2
10c, 14c5.99 (s)5.99 (s)-
12c--6.22 (d, 2.1)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)

PositionThis compound (acetone-d₆)(+)-Ampelopsin C (acetone-d₆)(Z)-cis-Miyabenol C (151 MHz, acetone-d₆)
Ring A1
1a131.0131.0-
2a, 6a129.2129.2128.6
3a, 5a115.5115.5114.9
4a157.9157.9157.2
7a91.991.990.2
8a56.556.553.0
Ring A2
9a143.8143.8-
10a, 14a107.0107.0108.7
11a159.2159.2-
12a102.1102.1101.6
13a159.2159.2-
Ring B1
1b134.1134.1-
2b, 6b128.8128.8128.3
3b, 5b115.2115.2116.0
4b157.1157.1157.5
7b51.951.993.3
8b49.949.954.2
Ring B2
9b127.9127.9-
10b, 14b107.4107.4-
11b158.9158.9-
12b102.3102.396.9
13b158.9158.9-
Ring C1
1c131.8131.8-
2c, 6c131.1131.1130.8
3c, 5c114.8114.8115.5
4c156.4156.4157.2
7c47.947.9130.8
8c44.944.9126.1
Ring C2
9c125.7125.7-
10c106.6106.6-
11c159.6159.6-
12c102.5102.596.8
13c159.6159.6-
14c106.6106.6108.1

Experimental Protocols

Isolation of this compound

This compound is typically isolated from the stems of Vitis vinifera. A general workflow for its isolation is as follows:

G Start Dried Stems of Vitis vinifera Extract Extraction with Methanol Start->Extract Partition Partitioning with Ethyl Acetate Extract->Partition MPCC_Si Medium-Pressure Column Chromatography (Silica Gel) Partition->MPCC_Si MPCC_RP MPCC (Reversed-Phase C8) MPCC_Si->MPCC_RP Sephadex Sephadex LH-20 Column Chromatography MPCC_RP->Sephadex Prep_TLC Preparative TLC Sephadex->Prep_TLC End Isolated this compound Prep_TLC->End

Isolation workflow for this compound.
NMR Spectroscopy

High-resolution NMR spectra are acquired to elucidate the structure of the isolated compound.

Instrumentation:

  • NMR Spectrometer: Bruker Avance (or equivalent) operating at a proton frequency of 400-600 MHz.

  • Probe: 5 mm inverse detection probe.

Sample Preparation:

  • Approximately 5-10 mg of isolated this compound is dissolved in 0.5 mL of acetone-d₆.

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • Temperature: 300 K

  • ¹H NMR:

    • Spectrometer Frequency: 400 or 600 MHz

    • Pulse Program: Standard single-pulse experiment (zg30)

    • Spectral Width: ~12-16 ppm

    • Number of Scans: 16-64

  • ¹³C NMR:

    • Spectrometer Frequency: 100 or 151 MHz

    • Pulse Program: Standard proton-decoupled experiment (zgpg30)

    • Spectral Width: ~200-220 ppm

    • Number of Scans: 1024-4096

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.

The following diagram illustrates the logic of using different NMR experiments for the structural elucidation of this compound.

G cluster_1D 1D NMR cluster_2D 2D NMR cluster_info Structural Information HNMR 1H NMR COSY COSY HNMR->COSY HSQC HSQC HNMR->HSQC HMBC HMBC HNMR->HMBC NOESY NOESY HNMR->NOESY ProtonEnv Proton Environments & Coupling HNMR->ProtonEnv CNMR 13C NMR CNMR->HSQC CNMR->HMBC CarbonSkel Carbon Skeleton CNMR->CarbonSkel COSY->ProtonEnv Connectivity Connectivity of Fragments HSQC->Connectivity HMBC->Connectivity Stereochem Relative Stereochemistry NOESY->Stereochem FinalStruct Final Structure of this compound ProtonEnv->FinalStruct CarbonSkel->FinalStruct Connectivity->FinalStruct Stereochem->FinalStruct

NMR-based structural elucidation workflow.

By comparing the acquired NMR data with the reported values for this compound and its isomers, researchers can confidently confirm the structure of their isolated compound. The differences in chemical shifts and coupling constants, particularly in the aliphatic and methine regions, are critical for distinguishing between stereoisomers.

Comparative study of the stilbenoid profiles in different Vitis vinifera cultivars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of stilbenoid content across various Vitis vinifera (common grape vine) cultivars. Stilbenoids, a class of polyphenolic compounds, are of significant interest due to their role as phytoalexins in plant defense and their potential therapeutic applications in human health. The concentration and composition of these compounds, including resveratrol (B1683913), piceid, and various viniferins, can differ substantially between grape varieties. This document summarizes quantitative data, details common experimental protocols for their analysis, and illustrates the core biochemical pathway for their synthesis.

Stilbenoid Biosynthesis Pathway

Stilbenoids are synthesized in plants via the phenylpropanoid pathway. The process begins with the amino acid phenylalanine and, through a series of enzymatic reactions, produces the foundational stilbene, resveratrol. Key enzymes in this pathway include Phenylalanine Ammonia Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), 4-Coumaroyl-CoA Ligase (4CL), and Stilbene Synthase (STS). Resveratrol synthase (STS) is a pivotal enzyme that competes with Chalcone Synthase (CHS), the key enzyme for flavonoid biosynthesis[1][2]. Once formed, trans-resveratrol can be further modified by glycosylation to form piceid or by oxidation to produce various resveratrol oligomers, such as ε-viniferin[1][3].

Stilbenoid_Biosynthesis Phe Phenylalanine pCoumaroyl p-Coumaroyl-CoA Phe->pCoumaroyl Resveratrol trans-Resveratrol pCoumaroyl->Resveratrol Malonyl 3x Malonyl-CoA Malonyl->Resveratrol Piceid trans-Piceid (Resveratrol Glucoside) Resveratrol->Piceid Viniferin ε-Viniferin (Resveratrol Dimer) Resveratrol->Viniferin Enzymes1 PAL, C4H, 4CL STS Stilbene Synthase (STS) GT Glucosyltransferase Peroxidase Peroxidase invis1 invis1->pCoumaroyl PAL, C4H, 4CL invis2 invis2->Resveratrol Stilbene Synthase (STS) invis3 invis3->Piceid Glucosyltransferase invis4 invis4->Viniferin Peroxidase

Fig. 1: Simplified stilbenoid biosynthesis pathway in Vitis vinifera.

Data Presentation: Comparative Stilbenoid Content

The levels of major stilbenoids show significant variation depending on the Vitis vinifera cultivar, the specific tissue analyzed, and environmental conditions[4][5]. Grape canes, often considered agricultural waste, are a particularly rich source of these compounds[6][7]. The following table summarizes findings from various studies, quantifying stilbenoid content in different cultivars.

CultivarTissueStilbenoidConcentration (mg/kg Dry Weight)Source(s)
Pinot Noir CanesE-Resveratrol2150[6][7]
CanesE-ε-Viniferin3050[6][7]
Cabernet Sauvignon CanesE-Resveratrol1000[6]
CanesE-ε-Viniferin1600[6]
Merlot CanesE-Resveratrol900[6]
CanesE-ε-Viniferin1100[6]
Syrah Berry Skintrans-Piceid10.43[8]
Castelão Berry Skintrans-Piceid67.24[8]
Berry Skincis-Piceid58.90[8]
Carignan CanesHopeaphenol1250[6][7]
Riesling CanesHopeaphenol1150[6][7]
Gewürztraminer CanesVitisin B1100[6][7]
Lambrusco Ancellotta Canestrans-Resveratrol~100 - 2500[9]
CanesViniferin~100 - 600[9]
Lambrusco Salamino Canestrans-ResveratrolLower than Ancellotta[9]

Note: Concentrations can vary significantly based on vintage, terroir, and analytical methods. The data presented are for comparative purposes.

Experimental Protocols

Accurate quantification of stilbenoids requires robust extraction and analytical procedures. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose[4][10].

The general workflow for analyzing stilbenoids from grape tissues involves sample preparation, extraction of the target compounds, and subsequent chromatographic analysis for identification and quantification.

Fig. 2: General experimental workflow for stilbenoid analysis.

This protocol is a generalized procedure based on methods reported for extracting stilbenoids from grape cane material[9][11].

  • 1.1. Sample Preparation:

    • Grape canes or other tissues are collected and air-dried or lyophilized to remove moisture.

    • The dried material is ground into a fine, homogenous powder using a laboratory mill to increase the surface area for extraction.

  • 1.2. Extraction:

    • Weigh approximately 2 grams of the powdered material into an extraction vessel.

    • Add an extraction solvent, typically 80% aqueous ethanol (B145695) or methanol, at a ratio of 10 mL of solvent per gram of material[9][12].

    • Perform the extraction using one of the following methods:

      • Maceration: Agitate the mixture at a controlled temperature (e.g., 35-50°C) for several hours to 24 hours[9].

      • Ultrasonication: Place the vessel in an ultrasonic bath for 30-60 minutes at a controlled temperature to enhance extraction efficiency[9].

    • After extraction, separate the solid material from the liquid extract by centrifugation followed by filtration (e.g., using a 0.45 µm filter).

    • The solid residue can be washed with additional solvent to ensure complete recovery of the analytes.

  • 1.3. Concentration:

    • Combine the liquid extracts and washes.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a concentrated crude extract.

    • The final dried extract is stored at low temperatures (e.g., 4°C) until analysis[9].

This protocol outlines a standard High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the separation and quantification of stilbenoids[9][13].

  • 2.1. Sample and Standard Preparation:

    • Dissolve the dried extract in a known volume of the initial mobile phase (e.g., 80:20 water/methanol) to a suitable concentration.

    • Prepare a series of calibration standards of pure stilbenoids (e.g., trans-resveratrol, ε-viniferin) in the same solvent.

  • 2.2. Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode-Array Detector (DAD).

    • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is commonly used[9].

    • Mobile Phase: A binary gradient elution is typically employed:

      • Mobile Phase A: Water acidified with 0.1% formic acid.

      • Mobile Phase B: Methanol or Acetonitrile.

    • Gradient Program: A typical gradient might run from 20% B to 98% B over 25 minutes, followed by a re-equilibration period[9].

    • Flow Rate: A constant flow rate of approximately 0.3 mL/min[9].

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.

    • Injection Volume: 5-10 µL.

  • 2.3. Detection and Quantification:

    • The DAD is set to monitor multiple wavelengths. Stilbenoids show characteristic absorbance maxima around 306-325 nm for trans-isomers and 280-286 nm for cis-isomers[13].

    • Identify stilbenoids in the sample chromatogram by comparing their retention times and UV spectra with those of the pure standards.

    • Quantify each compound by constructing a calibration curve from the peak areas of the prepared standards. Results are typically expressed as mg per kg of the original dry weight of the plant material.

References

Validating the Mechanism of Action of Viniferol D: A Comparative Guide to Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viniferol D is a novel stilbenetrimer isolated from the stems of Vitis vinifera 'Kyohou'[1]. As a member of the stilbenoid family, which includes the well-studied resveratrol (B1683913), this compound is anticipated to possess significant biological activities. Preliminary information suggests that this compound is a potent antioxidant that acts by neutralizing reactive oxygen species (ROS), thereby reducing cellular oxidative stress[2]. However, a detailed understanding of its specific molecular targets and mechanism of action is crucial for its development as a potential therapeutic agent.

This guide provides a comparative framework for validating the mechanism of action of this compound. Due to the limited specific experimental data currently available for this compound, this document will draw comparisons with closely related and well-characterized stilbenoids, such as resveratrol and ε-viniferin. The experimental protocols and potential signaling pathways described herein provide a roadmap for the systematic investigation and target identification of this compound.

Comparative Bioactivity of Stilbenoids

While quantitative data for this compound is not yet widely available, the known bioactivities of related stilbenoids from Vitis vinifera offer insights into its potential therapeutic effects. The following table summarizes key biological activities and, where available, quantitative data for resveratrol and other stilbenoid derivatives. This serves as a benchmark for future studies on this compound.

Compound/ExtractBiological ActivityQuantitative Data (Example)Reference
This compound AntioxidantNot Available[2]
Resveratrol Antioxidant, Anti-inflammatory, Cardioprotective, Neuroprotective, AnticancerIC50 for DPPH radical scavenging: ~25-50 µM[3][4]
Sirtuin 1 (SIRT1) ActivatorEC1.5 for SIRT1 activation: 46.2 µM[5]
ε-Viniferin Anti-inflammatory, Antioxidant, Antineoplastic, Cardioprotective, Neuroprotective-[6][7]
Vateriferol (a resveratrol trimer) Acetylcholinesterase (AChE) InhibitorIC50: 8.4 ± 0.2 μM[8]
Antioxidant (ORAC)2079 ± 0.20 TE/g[8]
NeuroprotectiveActive at 1.5 μM[8]
Wenchowenol (a resveratrol trimer) Antioxidant (DPPH radical scavenging)Potent, comparable to resveratrol[9]

Experimental Protocols for Target Identification and Validation

The identification and validation of this compound's molecular targets are essential to elucidate its mechanism of action. The following are key experimental protocols that can be employed.

Target Identification using Affinity-Based Chemoproteomics

This method aims to isolate and identify proteins that directly bind to this compound.

  • Probe Synthesis: Chemically modify this compound to incorporate a linker and a reactive group (e.g., an alkyne or azide (B81097) for click chemistry) and an affinity tag (e.g., biotin).

  • Immobilization: Covalently attach the this compound probe to a solid support, such as agarose (B213101) or magnetic beads.

  • Affinity Chromatography (Pulldown):

    • Incubate the immobilized this compound probe with cell lysate or tissue extract to allow for protein binding.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the specifically bound proteins.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

    • Excise protein bands of interest and subject them to in-gel tryptic digestion.

    • Analyze the resulting peptides by mass spectrometry (LC-MS/MS) to identify the proteins.

Target Validation using Western Blotting and Immunoprecipitation

Once potential targets are identified, their interaction with this compound needs to be validated in a cellular context.

  • Western Blotting:

    • Treat cells with this compound at various concentrations and time points.

    • Prepare cell lysates and separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane and probe with antibodies specific to the putative target protein and downstream signaling molecules to assess changes in their expression or phosphorylation status.

  • Co-Immunoprecipitation (Co-IP):

    • Lyse cells that have been treated with this compound.

    • Incubate the lysate with an antibody against the putative target protein.

    • Use Protein A/G beads to pull down the antibody-protein complex.

    • Elute the complex and analyze for the presence of this compound (if a suitable detection method exists) or for associated proteins to understand complex formation.

Functional Assays to Determine Mechanism of Action

Functional assays are crucial to confirm that the interaction between this compound and its target leads to a biological effect.

  • Enzyme Inhibition Assays: If the identified target is an enzyme (e.g., a kinase, phosphatase, or acetylcholinesterase), perform in vitro assays with the purified enzyme and this compound to determine its inhibitory or activating potential and to calculate kinetic parameters like IC50 or EC50.

  • Cell-Based Functional Assays:

    • Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo): To assess the effect of this compound on cell growth, particularly relevant if targets are involved in cell cycle or apoptosis.

    • Reporter Gene Assays: To measure the activity of specific transcription factors or signaling pathways. For example, a luciferase reporter driven by a promoter containing response elements for a pathway of interest.

    • Measurement of Reactive Oxygen Species (ROS): Use fluorescent probes like DCFDA to quantify changes in intracellular ROS levels in response to this compound treatment, validating its antioxidant activity.

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related stilbenoids, several signaling pathways may be modulated by this compound. Diagrams for these hypothetical pathways and experimental workflows are provided below.

G Hypothetical Signaling Pathway for this compound cluster_stimulus Stimulus cluster_drug Intervention cluster_pathway Potential Intracellular Targets cluster_response Cellular Response Oxidative Stress Oxidative Stress ROS ROS Oxidative Stress->ROS induces This compound This compound Target Protein Target Protein This compound->Target Protein binds to This compound->ROS scavenges NF-kB Pathway NF-kB Pathway Target Protein->NF-kB Pathway inhibits SIRT1 SIRT1 Target Protein->SIRT1 activates MAPK Pathway MAPK Pathway Target Protein->MAPK Pathway modulates Reduced Inflammation Reduced Inflammation NF-kB Pathway->Reduced Inflammation Increased Antioxidant Defense Increased Antioxidant Defense SIRT1->Increased Antioxidant Defense Modulation of Cell Proliferation/Apoptosis Modulation of Cell Proliferation/Apoptosis MAPK Pathway->Modulation of Cell Proliferation/Apoptosis

Caption: Hypothetical signaling pathways potentially modulated by this compound.

G Workflow for Target Identification of this compound This compound This compound Biotinylated Probe Biotinylated Probe This compound->Biotinylated Probe synthesis Immobilization on Beads Immobilization on Beads Biotinylated Probe->Immobilization on Beads Cell Lysate Incubation Cell Lysate Incubation Immobilization on Beads->Cell Lysate Incubation Wash Non-specific Binders Wash Non-specific Binders Cell Lysate Incubation->Wash Non-specific Binders Elution of Bound Proteins Elution of Bound Proteins Wash Non-specific Binders->Elution of Bound Proteins SDS-PAGE SDS-PAGE Elution of Bound Proteins->SDS-PAGE Mass Spectrometry (LC-MS/MS) Mass Spectrometry (LC-MS/MS) SDS-PAGE->Mass Spectrometry (LC-MS/MS) Protein Identification Protein Identification Mass Spectrometry (LC-MS/MS)->Protein Identification Target Validation Target Validation Protein Identification->Target Validation

Caption: Experimental workflow for affinity-based target identification.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently sparse, its classification as a stilbenetrimer provides a strong rationale for investigating its potential as a modulator of key signaling pathways involved in oxidative stress, inflammation, and cell survival. The comparative data from related compounds, coupled with the systematic application of the target identification and validation protocols outlined in this guide, will be instrumental in elucidating the precise molecular mechanisms of this compound. This foundational knowledge is a prerequisite for translating this promising natural product into a validated therapeutic candidate.

References

Unlocking Viniferol D: A Comparative Guide to Stilbenoid Extraction from Vitis vinifera

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comparative analysis of various extraction methods for stilbenoids from Vitis vinifera (grape) by-products, with a focus on providing data relevant to the extraction of Viniferol D. Due to a lack of specific comparative studies on this compound, this guide utilizes data from the extraction of its closely related and well-studied stilbenoid precursors, trans-resveratrol and trans-ε-viniferin, to infer the most effective techniques.

The presented data, summarized from peer-reviewed studies, highlights the performance of several key extraction methods: conventional techniques like maceration and Soxhlet extraction, alongside modern methods such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Accelerated Solvent Extraction (ASE).

Comparative Analysis of Extraction Efficiency

The following table summarizes the quantitative data on the extraction yields of trans-resveratrol and trans-ε-viniferin from grape cane using different methods. This data provides a strong indication of the potential efficiency of these methods for extracting the structurally related this compound.

Extraction MethodSolventTemperature (°C)TimeTrans-resveratrol Yield (µg/g d.w.)Trans-ε-viniferin Yield (µg/g d.w.)Total Stilbenes Yield (µg/g d.w.)
Maceration (Lab temp)Methanol (B129727)Room Temp8 hours1150 ± 150450 ± 501600 ± 200
Maceration (50°C)Methanol508 hours4550 ± 4502260 ± 906810 ± 540
Soxhlet ExtractionMethanolBoiling8 hours3800 ± 3501850 ± 1505650 ± 500
Ultrasound-Assisted Extraction (UAE)80% Ethanol7515 minOptimized for high yieldOptimized for high yieldNot directly compared in the same study
Microwave-Assisted Extraction (MAE)MethanolBoiling20 min4850 ± 5001950 ± 2006800 ± 700
Accelerated Solvent Extraction (ASE)Methanol503 cycles (5 min each)6030 ± 6802150 ± 2508500 ± 1100

Data for maceration, Soxhlet, MAE, and ASE are adapted from a comparative study on grape cane stilbenoids.[1][2] UAE data is based on an optimization study for stilbenoid extraction from grape stems.[3][4][5] The total stilbenes yield for ASE was reported as the highest among the compared methods.[1][2]

Experimental Workflow Overview

The general workflow for the extraction and analysis of stilbenoids from Vitis vinifera by-products involves several key stages, from sample preparation to final quantification.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis raw_material Grape By-product (Canes, Stems) drying Drying raw_material->drying grinding Grinding & Sieving drying->grinding extraction Extraction Method (UAE, MAE, ASE, etc.) grinding->extraction filtration Filtration extraction->filtration solvent Solvent Addition solvent->extraction hplc HPLC-DAD/MS Analysis filtration->hplc quantification Quantification hplc->quantification

Figure 1. General workflow for stilbenoid extraction and analysis.

Detailed Experimental Protocols

Maceration (Elevated Temperature)
  • Sample Preparation: Grape canes are dried at 40°C for 24 hours and then ground to a fine powder (particle size < 0.5 mm).

  • Extraction: 1 gram of the powdered material is mixed with 20 mL of methanol in a sealed flask.

  • Incubation: The mixture is placed in a water bath shaker at 50°C and agitated for 8 hours.

  • Filtration: The extract is filtered through a 0.45 µm syringe filter.

  • Analysis: The filtrate is then analyzed by HPLC to determine the concentration of stilbenoids.[1][2]

Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation: Grape stems are dried and ground.

  • Extraction: A specific amount of the ground sample is mixed with an 80% ethanol-water solution at a defined sample-to-solvent ratio.

  • Sonication: The mixture is subjected to ultrasonic irradiation using a probe-type sonicator. The optimal conditions from a cited study are a temperature of 75°C for an extraction time of 15 minutes.[3][4][5]

  • Centrifugation and Filtration: The extract is centrifuged to separate the solid residue, and the supernatant is filtered.

  • Analysis: The final extract is analyzed by HPLC.

Microwave-Assisted Extraction (MAE)
  • Sample Preparation: Dried and powdered grape canes are used.

  • Extraction: 1 gram of the sample is placed in a microwave extraction vessel with 20 mL of methanol.

  • Irradiation: The vessel is sealed and subjected to microwave irradiation in a focused microwave unit. A typical procedure involves heating to the boiling point of the solvent and holding for 20 minutes.[1][2]

  • Cooling and Filtration: After extraction, the vessel is cooled to room temperature, and the extract is filtered.

  • Analysis: The stilbenoid content is quantified using HPLC.

Accelerated Solvent Extraction (ASE)
  • Sample Preparation: The grape cane is prepared as a dry powder.

  • Extraction Cell: The powdered sample is packed into an extraction cell.

  • Extraction Cycle: The cell is filled with methanol and heated to 50°C. The pressure is maintained at a high level (e.g., 1500 psi) to keep the solvent in a liquid state. The extraction is performed in three static cycles of 5 minutes each.[1][2]

  • Collection: The extract is collected in a vial.

  • Analysis: The collected extract is analyzed by HPLC.

Signaling Pathway for Stilbenoid Biosynthesis

The biosynthesis of stilbenoids, including resveratrol (B1683913) and its derivatives like this compound, is a complex process initiated by the phenylpropanoid pathway. Understanding this pathway can provide insights into the natural production of these compounds in the plant.

Stilbenoid_Biosynthesis Phe L-Phenylalanine PAL Phenylalanine Ammonia-Lyase (PAL) Phe->PAL Cin Cinnamic acid PAL->Cin C4H Cinnamate-4- Hydroxylase (C4H) Cin->C4H Cou p-Coumaric acid C4H->Cou CoAL 4-Coumarate: CoA Ligase (4CL) Cou->CoAL CouCoA p-Coumaroyl-CoA CoAL->CouCoA STS Stilbene Synthase (STS) CouCoA->STS Malonyl 3x Malonyl-CoA Malonyl->STS Res trans-Resveratrol STS->Res Peroxidase Peroxidases/ Laccases Res->Peroxidase Viniferins ε-viniferin, δ-viniferin, etc. Peroxidase->Viniferins Viniferol_D This compound Peroxidase->Viniferol_D Viniferins->Peroxidase

Figure 2. Simplified stilbenoid biosynthesis pathway.

Conclusion

Based on the available data for closely related stilbenoids, Accelerated Solvent Extraction (ASE) demonstrates the highest extraction efficiency for trans-resveratrol and total stilbenes from grape cane.[1][2] Microwave-Assisted Extraction (MAE) also shows comparable high yields with a significantly shorter extraction time than conventional methods.[1][2] Ultrasound-Assisted Extraction (UAE) stands out as a rapid and efficient method, achieving high yields in a very short duration.[3][4][5]

For researchers aiming to extract this compound, these modern extraction techniques (ASE, MAE, and UAE) are likely to offer superior performance compared to traditional methods like maceration and Soxhlet extraction. The choice of method will ultimately depend on the available equipment, desired throughput, and the specific goals of the research. Further optimization studies focusing specifically on this compound are warranted to determine the most effective extraction protocol for this promising bioactive compound.

References

Independent Verification of Viniferol D's Biological Activities: A Comparative Analysis with Related Stilbenoids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: An extensive literature search did not yield specific independent verification studies or quantitative biological activity data for Viniferol D. The information available primarily pertains to its isolation and structural elucidation. Therefore, this guide provides a comparative analysis of the well-documented biological activities of its parent compound, resveratrol (B1683913), and other closely related viniferins (α-viniferin, ε-viniferin, and R2-viniferin) to offer a relevant and informative resource for researchers, scientists, and drug development professionals.

This guide summarizes the reported antioxidant, anti-inflammatory, and anticancer activities of these compounds, presenting quantitative data in structured tables for objective comparison. Detailed experimental protocols for key assays are provided, along with visualizations of a critical signaling pathway and a standard experimental workflow.

Data Presentation: Comparative Biological Activities

The following tables summarize the half-maximal inhibitory concentrations (IC50) for the antioxidant, anti-inflammatory, and anticancer activities of resveratrol and various viniferins, providing a basis for comparing their potency.

Table 1: Antioxidant Activity

CompoundAssayIC50 (µM)Source
ε-ViniferinDPPH Radical Scavenging~80[1]
ResveratrolDPPH Radical Scavenging81.92

Table 2: Anti-inflammatory Activity

CompoundAssay (Cell Line)IC50 (µM)Source
α-ViniferinNitric Oxide (NO) Production (RAW 264.7)2.7

Table 3: Anticancer Activity (Cytotoxicity)

CompoundCell LineAssayIC50 (µM)Source
R2-ViniferinHepG2 (Hepatocellular Carcinoma)MTT9.7 (at 72h)[1]
ResveratrolMCF-7 (Breast Cancer)MTT51.18
ResveratrolHepG2 (Hepatocellular Carcinoma)MTT57.4

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below to facilitate the independent verification and replication of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store this solution in the dark.

    • Prepare a stock solution of the test compound (e.g., Viniferin, Resveratrol) in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a series of dilutions of the test compound from the stock solution.

    • Ascorbic acid or Trolox can be used as a positive control and should be prepared in the same manner as the test compounds.

  • Assay Procedure:

    • In a 96-well microplate or spectrophotometer cuvettes, add a specific volume of each dilution of the test compound or control.

    • Add an equal volume of the 0.1 mM DPPH solution to each well/cuvette.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Mix the contents thoroughly.

    • Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each sample at 517 nm using a microplate reader or a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the blank control and Abs_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol (for HepG2 cells):

  • Cell Culture and Plating:

    • Culture HepG2 cells in an appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.

    • Harvest the cells and seed them into a 96-well plate at a density of approximately 1 x 10^4 cells per well.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent) and a no-treatment control.

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker to ensure complete dissolution.

  • Measurement and Calculation:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage of the control (untreated cells).

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from a dose-response curve.

Griess Assay for Nitric Oxide (NO) Production

This assay measures the level of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatant as an indicator of NO production.

Principle: The Griess reagent is a two-component reagent that reacts with nitrite in a diazotization reaction to form a purple azo compound. The intensity of the color is proportional to the nitrite concentration and can be measured spectrophotometrically.

Protocol (for RAW 264.7 macrophages):

  • Cell Culture and Stimulation:

    • Culture RAW 264.7 cells in an appropriate medium.

    • Seed the cells into a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), to induce NO production. Include untreated and LPS-only controls.

    • Incubate the plate for 24 hours.

  • Griess Reaction:

    • Prepare the Griess reagent by mixing equal volumes of Component A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and Component B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). This mixture should be prepared fresh.

    • Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add an equal volume of the Griess reagent to each well containing the supernatant.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement and Calculation:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples from the standard curve.

    • The percentage of NO inhibition is calculated by comparing the nitrite concentrations in the treated groups to the LPS-only control.

    • The IC50 value is the concentration of the test compound that inhibits NO production by 50%.

Mandatory Visualization

The following diagrams illustrate a key signaling pathway involved in the anti-inflammatory effects of stilbenoids and a general workflow for a common cytotoxicity assay.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK_complex IKK Complex MyD88->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB->NFkB_IkB NFkB_IkB->IkB Degradation NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active Releases Nucleus Nucleus Inflammatory_Genes Inflammatory Genes (COX-2, iNOS) Nucleus->Inflammatory_Genes Induces Transcription NFkB_active->Nucleus Translocates Viniferins Viniferins/ Resveratrol Viniferins->IKK_complex Inhibits

Caption: NF-κB Signaling Pathway and Inhibition by Stilbenoids.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h (Cell Attachment) seed_cells->incubate1 add_compound Add Test Compound (Various Concentrations) incubate1->add_compound incubate2 Incubate 24-72h (Treatment) add_compound->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize measure Measure Absorbance at 570 nm solubilize->measure analyze Calculate % Viability and IC50 measure->analyze end End analyze->end

Caption: General Workflow for the MTT Cytotoxicity Assay.

References

Safety Operating Guide

Proper Disposal Protocol for Viniferol D (CAS No. 625096-18-6)

Author: BenchChem Technical Support Team. Date: December 2025

As your trusted partner in laboratory safety and chemical management, we provide this guidance to ensure the safe and compliant disposal of Viniferol D. This protocol is designed for researchers, scientists, and drug development professionals to handle waste containing this compound responsibly, minimizing environmental impact and ensuring workplace safety.

This compound is a stilbenoid, a type of phenolic compound isolated from Vitis vinifera.[][2][3] Due to its chemical nature, it must be treated as hazardous chemical waste. Adherence to these procedures is critical for regulatory compliance and laboratory safety.

Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before handling this compound waste, ensure all appropriate engineering controls (e.g., a chemical fume hood) are in use. The following minimum PPE is required:

  • Gloves: Wear double-layered nitrile gloves for incidental contact. For handling pure compound or concentrated solutions, heavy-duty neoprene or butyl gloves are recommended.

  • Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A fully buttoned, flame-resistant lab coat must be worn.

  • Respiratory Protection: If there is a risk of aerosolization or if handling outside of a fume hood, a properly fitted NIOSH-approved respirator is necessary.

Waste Identification and Segregation

Proper segregation is the first step in compliant disposal. This compound waste must never be disposed of down the sink or in regular trash.[4]

  • Waste Stream: Solid this compound and materials contaminated with it are classified as solid hazardous chemical waste .

  • Segregation: Keep this compound waste separate from other waste streams, especially incompatible materials like oxidizers. Do not mix with aqueous or liquid waste unless it is part of a solution that will be collected as liquid hazardous waste.

Step-by-Step Disposal Procedures

A. Disposal of Unused/Expired Solid this compound:

  • Container: Place the original container with the unused product into a larger, sealable, and clearly labeled secondary container.

  • Labeling: Affix a hazardous waste label to the outer container. Fill out all required information, including the full chemical name ("this compound"), CAS number (625096-18-6), and the accumulation start date.

  • Storage: Store the container in a designated hazardous waste accumulation area, away from heat and incompatible chemicals.[5]

  • Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office.[6]

B. Disposal of Contaminated Labware and Debris:

This category includes items such as pipette tips, tubes, gloves, and absorbent paper contaminated with this compound.

  • Collection: Collect all contaminated solid waste in a designated, puncture-proof, and sealable container lined with a heavy-duty plastic bag.[4][5]

  • Labeling: Clearly label the container with a hazardous waste label, identifying the contents as "Solid Waste Contaminated with this compound."

  • Closure: Keep the container sealed when not in active use.[6]

  • Storage & Pickup: Once the container is 90% full, seal it and move it to the designated hazardous waste accumulation area for EHS pickup.

Data Presentation: this compound Waste Management Summary

The table below summarizes the key logistical information for the proper disposal of this compound waste.

ParameterSpecificationRationale / Notes
EPA Hazardous Waste Code D001 (Ignitable), U188 (Phenol)Generic codes for phenolic compounds; consult your EHS for specific institutional codes.
Waste Type Solid Hazardous Chemical WasteBased on the phenolic structure of this compound.
Primary Container Puncture-proof, sealable container with a plastic liner.Prevents leaks and exposure to sharp contaminated items.[4]
Secondary Containment Required for liquid waste; recommended for solids in accumulation areas.Prevents spills from spreading.[6]
Container Labeling EHS-provided Hazardous Waste LabelMust include full chemical name, CAS number, and hazard warnings.
On-Site Accumulation Limit 90 daysStandard accumulation time; check local regulations.
Disposal Method Incineration via certified hazardous waste vendor.Common method for solid phenolic waste.[7]

Mandatory Visualization: Disposal Decision Workflow

The following diagram outlines the logical steps for determining the correct disposal path for materials associated with this compound.

ViniferolD_Disposal_Workflow start Start: Material to be Disposed is_contaminated Is the material contaminated with this compound? start->is_contaminated is_solid Is the waste solid or liquid? is_contaminated->is_solid Yes general_trash Dispose in general lab trash. is_contaminated->general_trash No solid_waste_container Place in designated 'Solid this compound Waste' container. is_solid->solid_waste_container Solid (e.g., gloves, tips) liquid_waste_container Place in designated 'Liquid Phenolic Waste' container. is_solid->liquid_waste_container Liquid (e.g., solutions) label_and_seal Ensure container is sealed and properly labeled. solid_waste_container->label_and_seal liquid_waste_container->label_and_seal store_for_pickup Move to Hazardous Waste Accumulation Area. label_and_seal->store_for_pickup request_pickup Request EHS pickup. store_for_pickup->request_pickup

Caption: Decision workflow for segregating this compound waste.

References

Personal protective equipment for handling Viniferol D

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Viniferol D was not located during the information gathering process. The following guidance is based on general laboratory safety principles for handling research chemicals of unknown toxicity. It is imperative to treat this compound as a potentially hazardous substance and to exercise extreme caution.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The content herein offers procedural, step-by-step guidance to directly address operational questions and to foster a culture of safety in the laboratory.

Personal Protective Equipment (PPE)

Due to the unknown toxicological properties of this compound, a comprehensive approach to personal protection is mandatory. The minimum required PPE for handling this compound is summarized in the table below.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended to provide a barrier against skin contact.[1] Always inspect gloves for tears or punctures before use.
Body Protection Laboratory coatA fully buttoned lab coat should be worn to protect skin and personal clothing from potential splashes.[2][3][4]
Eye and Face Protection Safety glasses with side shields or safety gogglesRequired to protect against splashes or airborne particles.[2][3] A face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashing.[1]
Respiratory Protection Not generally required for small quantitiesIf there is a potential for aerosolization or if handling larger quantities, a risk assessment should be conducted to determine if a respirator is necessary.
Foot Protection Closed-toe shoesShoes must fully cover the feet to protect against spills and falling objects.[2][3][4]

Operational Plan: Handling and Storage

2.1. Engineering Controls:

  • Ventilation: All handling of this compound powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

2.2. Safe Handling Practices:

  • Assume Toxicity: Treat this compound as a toxic substance.[6][7]

  • Minimize Exposure: Use the smallest quantity of the substance necessary for the experiment.[7]

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6][7]

  • Labeling: All containers of this compound must be clearly labeled with the chemical name and a warning that the hazards are not fully known.[5][8]

2.3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed.

  • Store away from incompatible materials. As the incompatibilities are unknown, it is prudent to store it separately from strong acids, bases, and oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][10][11]

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation or other symptoms develop.[9][10][12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][10]

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite), place it in a sealed container, and dispose of it as chemical waste. For a large spill, evacuate the area and contact your institution's environmental health and safety department.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams.[13]

  • Containerization: Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and appropriate waste containers.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.[14][15][16]

Quantitative Data

No specific quantitative toxicity data for this compound (e.g., LD50, PEL, TWA) was found in the conducted searches. In the absence of this data, it is crucial to handle the compound with the utmost care, assuming high toxicity.

Experimental Workflow

The following diagram illustrates a logical workflow for the safe handling of a research chemical with unknown toxicity, such as this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment GatherPPE Gather Appropriate PPE RiskAssessment->GatherPPE PrepWorkArea Prepare Work Area in Fume Hood GatherPPE->PrepWorkArea WeighCompound Weigh Compound PrepWorkArea->WeighCompound PrepareSolution Prepare Solution WeighCompound->PrepareSolution ConductExperiment Conduct Experiment PrepareSolution->ConductExperiment Decontaminate Decontaminate Work Surfaces ConductExperiment->Decontaminate SegregateWaste Segregate Waste Decontaminate->SegregateWaste DisposeWaste Dispose of Hazardous Waste SegregateWaste->DisposeWaste End End Spill Spill Spill->Decontaminate Follow Spill Protocol Exposure Personal Exposure FirstAid Administer First Aid & Seek Medical Attention Exposure->FirstAid Follow First Aid Protocol Start->RiskAssessment

Caption: Safe handling workflow for chemicals of unknown toxicity.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.